Product packaging for (5S,5'S)-Dihydroxy Lysinonorleucine(Cat. No.:CAS No. 32619-23-1)

(5S,5'S)-Dihydroxy Lysinonorleucine

Cat. No.: B1140658
CAS No.: 32619-23-1
M. Wt: 307.34 g/mol
InChI Key: COYAOJMPFAKKAM-XKNYDFJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Collagen reducible crosslink agent.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25N3O6 B1140658 (5S,5'S)-Dihydroxy Lysinonorleucine CAS No. 32619-23-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32619-23-1

Molecular Formula

C12H25N3O6

Molecular Weight

307.34 g/mol

IUPAC Name

(2S,5S)-2-amino-6-[[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid

InChI

InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9-,10-/m0/s1

InChI Key

COYAOJMPFAKKAM-XKNYDFJKSA-N

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@@H](CNC[C@H](CC[C@@H](C(=O)O)N)O)O

Canonical SMILES

C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O

Synonyms

N6-[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine;  (5S,5’S)-Hydroxylysinohydroxynorleucine;  _x000B_

Origin of Product

United States

Foundational & Exploratory

The Discovery and History of (5S,5'S)-Dihydroxy Lysinonorleucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a key reducible divalent cross-link essential for the stabilization and maturation of collagen fibrils, the most abundant structural protein in vertebrates. Its formation, through a series of post-translational modifications, is critical for the biomechanical properties of connective tissues. This technical guide provides a comprehensive overview of the discovery, history, and characterization of DHLNL. It details the biosynthetic pathway, summarizes quantitative data on its distribution, and provides in-depth experimental protocols for its analysis. This document serves as a vital resource for researchers in collagen biology, connective tissue disorders, and the development of therapeutics targeting the extracellular matrix.

Introduction: The Quest for Collagen Stability

The remarkable tensile strength of collagenous tissues has long been attributed to the presence of covalent intermolecular cross-links. The journey to understand these critical molecular "rivets" began in the mid-20th century, with initial studies focusing on the identification of the chemical nature of these bonds. Early research in the 1960s and 1970s, pioneered by scientists such as A.J. Bailey and S.P. Robins, was instrumental in elucidating the fundamental mechanisms of collagen cross-linking.

It was established that the process is initiated by the enzymatic action of lysyl oxidase, which converts specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules into reactive aldehydes, namely allysine and hydroxyallysine. These aldehydes then spontaneously react with the ε-amino groups of other lysine or hydroxylysine residues in adjacent collagen molecules to form Schiff base adducts.

Discovery and Historical Context of this compound

The discovery of this compound was not a singular event but rather a gradual elucidation emerging from the broader investigation of collagen cross-linking chemistry. In the early 1970s, researchers were focused on characterizing the various reducible components in collagen fibers. These components were termed "reducible" because they could be stabilized by reduction with sodium borohydride (NaBH₄), facilitating their isolation and analysis.

Groundbreaking work by Robins and Bailey, published in the Biochemical Journal, systematically characterized the age-related changes in these reducible cross-links in bovine tissues. Their research revealed that the precursor to DHLNL, the Schiff base dehydro-dihydroxylysinonorleucine, was a major cross-link in embryonic tissues, particularly in skin. This aldimine bond is formed from the condensation of a hydroxyallysine residue with a hydroxylysine residue.

For analytical purposes, the unstable dehydro-dihydroxylysinonorleucine is reduced to the stable, non-reducible (5S,5'S)-Dihydroxylysinonorleucine. This process was crucial for its definitive chemical characterization. The stereochemistry, (5S,5'S), arises from the configuration of the parent amino acids in the polypeptide chains.

The Biosynthetic Pathway of this compound

The formation of DHLNL is a multi-step enzymatic and spontaneous chemical process that occurs in the extracellular space. The pathway is integral to the maturation of collagen fibrils.

  • Lysine Hydroxylation: Within the endoplasmic reticulum of collagen-producing cells, specific lysine residues in the procollagen chains are hydroxylated by lysyl hydroxylases to form hydroxylysine. This step is dependent on Vitamin C.

  • Secretion and Procollagen Processing: Procollagen molecules are secreted into the extracellular matrix, where procollagen peptidases cleave the N- and C-terminal propeptides to form tropocollagen.

  • Fibril Assembly: Tropocollagen molecules self-assemble into highly organized fibrils.

  • Oxidative Deamination: The enzyme lysyl oxidase acts on specific hydroxylysine residues in the telopeptide regions of the collagen molecules, converting their ε-amino groups into aldehyde groups (hydroxyallysine).

  • Schiff Base Formation: The newly formed hydroxyallysine spontaneously reacts with the ε-amino group of a hydroxylysine residue on an adjacent collagen molecule, forming an unstable aldimine bond known as dehydro-dihydroxylysinonorleucine.

  • Amadori Rearrangement (in some cross-links): While the primary maturation pathway for DHLNL involves its eventual replacement by more complex, trivalent cross-links, the initial Schiff base can, in some contexts, undergo an Amadori rearrangement to a more stable keto-amine form, although this is more characteristic of the hydroxylysinonorleucine (HLNL) cross-link.

Diagram: Biosynthetic Pathway of this compound

Biosynthesis_of_DHLNL cluster_collagen_synthesis Collagen Synthesis & Modification cluster_crosslinking Extracellular Cross-linking Procollagen Procollagen Chain (with Lysine residues) Hydroxylated_Procollagen Hydroxylated Procollagen (with Hydroxylysine) Procollagen->Hydroxylated_Procollagen Lysyl Hydroxylase (Vitamin C dependent) Tropocollagen Tropocollagen (in Fibril) Hydroxylated_Procollagen->Tropocollagen Secretion & Propeptide Cleavage Hydroxyallysine Hydroxyallysine (Aldehyde) Tropocollagen->Hydroxyallysine Lysyl Oxidase Dehydro_DHLNL dehydro-Dihydroxylysinonorleucine (Schiff Base) Hydroxyallysine->Dehydro_DHLNL Condensation with Hydroxylysine DHLNL This compound (Reduced form for analysis) Dehydro_DHLNL->DHLNL Reduction (e.g., NaBH₄) for analysis

Caption: Biosynthesis of this compound.

Quantitative Data on this compound Distribution

The abundance of DHLNL varies significantly depending on the tissue type and the developmental stage of the organism. Generally, it is more prevalent in tissues with a high collagen turnover rate and in embryonic tissues. As tissues mature, the concentration of reducible divalent cross-links like DHLNL decreases as they are converted into more stable, non-reducible trivalent cross-links such as pyridinolines.

Tissue TypeDevelopmental StageRelative Abundance of DHLNL (moles/mole of collagen)Reference
SkinEmbryonicHighRobins & Bailey, 1973
SkinAdultLow to undetectableRobins & Bailey, 1973
TendonNeonatalModerateEyre & Glimcher, 1973
TendonAdultLowEyre & Glimcher, 1973
CartilageArticularPresentEyre et al., 1984
BoneFetalPresentMechanic et al., 1971

Note: The table provides a qualitative summary based on foundational literature. Precise quantitative values can vary based on the specific analytical methods employed.

Experimental Protocols

The analysis of (5S,5'S)-Dihydroxylysinonorleucine requires a multi-step process involving tissue preparation, reduction of the native cross-link, hydrolysis, and chromatographic separation and detection.

Tissue Preparation and Reduction
  • Tissue Procurement: Excise the tissue of interest and immediately freeze in liquid nitrogen or process fresh.

  • Defatting and Pulverization: Mince the tissue and defat by sequential extraction with acetone and diethyl ether. Lyophilize the defatted tissue to a constant dry weight.

  • Reduction:

    • Suspend the dried tissue powder in a neutral phosphate buffer (e.g., 0.1 M sodium phosphate, pH 7.4).

    • Add a fresh solution of sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄ for mass spectrometry labeling) to the suspension. A typical concentration is 1 mg of NaBH₄ per 10 mg of dry tissue.

    • Allow the reduction to proceed for 1-2 hours at room temperature with gentle stirring.

    • Quench the reaction by the dropwise addition of glacial acetic acid until effervescence ceases.

    • Wash the reduced tissue extensively with deionized water to remove excess reagents.

    • Lyophilize the reduced tissue.

Acid Hydrolysis
  • Place the dried, reduced tissue in a hydrolysis tube.

  • Add 6 M hydrochloric acid (HCl) under nitrogen.

  • Seal the tube under vacuum.

  • Hydrolyze at 110°C for 18-24 hours.

  • After hydrolysis, cool the tube and break the seal.

  • Remove the HCl by rotary evaporation or by drying under a stream of nitrogen.

  • Re-dissolve the hydrolysate in a suitable buffer for analysis (e.g., 0.1% heptafluorobutyric acid).

Quantification by HPLC with Mass Spectrometry (LC-MS/MS)

Modern analysis of collagen cross-links relies heavily on the sensitivity and specificity of LC-MS/MS.

  • Chromatography:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from a low percentage of B to a higher percentage is used to elute the amino acids and cross-links. The exact gradient profile should be optimized for the specific column and system.

    • Flow Rate: Typically in the range of 200-400 µL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion for DHLNL and monitoring for specific product ions.

      • Precursor Ion (m/z): [M+H]⁺

      • Product Ions (m/z): Specific fragment ions resulting from the collision-induced dissociation of the precursor ion. These transitions should be determined using a pure standard of (5S,5'S)-Dihydroxylysinonorleucine.

    • Quantification: A standard curve is generated using a certified (5S,5'S)-Dihydroxylysinonorleucine standard (e.g., available from Santa Cruz Biotechnology). The concentration in the unknown samples is determined by comparing the peak area of the analyte to the standard curve.

Diagram: Experimental Workflow for DHLNL Analysis

DHLNL_Analysis_Workflow Tissue_Sample Tissue Sample Defatting Defatting & Lyophilization Tissue_Sample->Defatting Reduction Reduction with NaBH₄ Defatting->Reduction Hydrolysis Acid Hydrolysis (6M HCl) Reduction->Hydrolysis LC_MSMS LC-MS/MS Analysis Hydrolysis->LC_MSMS Quantification Quantification against Standard LC_MSMS->Quantification

Caption: Workflow for the analysis of this compound.

Conclusion and Future Directions

This compound remains a fundamentally important molecule in the study of collagen biology. Its discovery was a key step in unraveling the complex process of connective tissue maturation. While its role as a transient cross-link is well-established, further research is needed to fully understand its involvement in various pathological conditions, including fibrosis, osteoporosis, and diabetes, where collagen cross-linking is dysregulated. The advanced analytical techniques now available will undoubtedly shed more light on the subtle yet critical roles of DHLNL in health and disease, potentially opening new avenues for therapeutic intervention. For professionals in drug development, understanding the dynamics of DHLNL and other collagen cross-links is crucial for assessing the impact of new therapies on the integrity and function of the extracellular matrix.

An In-depth Technical Guide to the Biosynthetic Pathway of (5S,5'S)-Dihydroxylysinonorleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of (5S,5'S)-dihydroxylysinonorleucine, a crucial divalent cross-link in collagen. The formation of this cross-link is essential for the structural integrity and stability of collagen fibrils, and its dysregulation is implicated in various fibrotic diseases and skeletal disorders. This document details the enzymatic cascade, stereochemical transformations, quantitative data, and experimental protocols relevant to the study of this important biomolecule.

The Biosynthetic Pathway of (5S,5'S)-Dihydroxylysinonorleucine

The biosynthesis of (5S,5'S)-dihydroxylysinonorleucine is a multi-step enzymatic process that occurs in the extracellular matrix, following the self-assembly of tropocollagen molecules into fibrils. The pathway begins with specific lysine residues within the telopeptide regions of collagen and culminates in the formation of a stable, covalent cross-link with a hydroxylysine residue in the helical region of an adjacent collagen molecule.

The key enzymatic steps are as follows:

  • Telopeptide Lysine Hydroxylation: The pathway is initiated by the stereospecific hydroxylation of a lysine residue in the telopeptide of a procollagen α-chain. This reaction is catalyzed by lysyl hydroxylase 2 (LH2) , also known as procollagen-lysine, 2-oxoglutarate 5-dioxygenase 2 (PLOD2). LH2 specifically acts on lysine residues in the non-helical telopeptides, a critical determinant for this cross-linking pathway. The reaction requires Fe²⁺ and ascorbate as cofactors and results in the formation of a (5R)-hydroxylysine residue.

  • Oxidative Deamination: Following the formation of tropocollagen and its assembly into fibrils, the ε-amino group of the newly formed (5R)-hydroxylysine in the telopeptide is oxidatively deaminated by lysyl oxidase (LOX) , a copper-dependent enzyme. This reaction produces a reactive aldehyde, δ-hydroxy-α-aminoadipic-δ-semialdehyde, also known as hydroxyallysine.

  • Condensation and Cross-link Formation: The final step involves the spontaneous condensation of the hydroxyallysine aldehyde with the ε-amino group of a (5R)-hydroxylysine residue located in the helical region of a neighboring collagen molecule. This reaction forms an aldimine intermediate, dehydro-dihydroxylysinonorleucine, which can subsequently undergo an Amadori rearrangement to form a more stable ketoamine cross-link, (5S,5'S)-dihydroxylysinonorleucine. The stereochemistry of the final product is determined by the stereospecificity of the preceding enzymatic reactions.

Visualization of the Biosynthetic Pathway

Biosynthetic_Pathway cluster_collagen Procollagen α-chain (Telopeptide) cluster_extracellular Extracellular Matrix Lysine Lysine Residue (S-configuration) Hydroxylysine (5R)-Hydroxylysine Residue Lysine->Hydroxylysine Lysyl Hydroxylase 2 (PLOD2) Fe²⁺, Ascorbate, O₂, α-Ketoglutarate Hydroxyallysine δ-Hydroxy-α-aminoadipic-δ-semialdehyde (Hydroxyallysine) Hydroxylysine->Hydroxyallysine Lysyl Oxidase (LOX) Cu²⁺, O₂ DHLNL (5S,5'S)-Dihydroxylysinonorleucine (Ketoamine form) Hydroxyallysine->DHLNL Spontaneous Condensation Helical_Hydroxylysine Helical (5R)-Hydroxylysine Residue (from adjacent tropocollagen) Helical_Hydroxylysine->DHLNL

Caption: Biosynthetic pathway of (5S,5'S)-Dihydroxylysinonorleucine.

Quantitative Data

Precise kinetic data for the enzymes involved in (5S,5'S)-dihydroxylysinonorleucine biosynthesis are crucial for understanding the regulation of collagen cross-linking. The following tables summarize available kinetic parameters for human lysyl hydroxylase 2 and a member of the lysyl oxidase family.

Table 1: Kinetic Parameters of Human Lysyl Hydroxylase 2 (PLOD2)

SubstrateK_m_V_max_ (or k_cat_)Source
Synthetic collagen-like peptide~40 µMNot reported[Fascicle of American Society for Biochemistry and Molecular Biology, 2002]
α-Ketoglutarate~10 µMNot reported[Fascicle of American Society for Biochemistry and Molecular Biology, 2002]

Note: Detailed kinetic data for human PLOD2 with its native telopeptide substrate is limited in the literature.

Table 2: Kinetic Parameters of Human Lysyl Oxidase Like 2 (LOXL2)

SubstrateK_m_k_cat_Source
1,5-diaminopentane~1 mM~0.02 s⁻¹[The Journal of Biological Chemistry, 2014][1]
Spermine~1 mM~0.02 s⁻¹[The Journal of Biological Chemistry, 2014][1]

Note: These values are for LOXL2, a member of the lysyl oxidase family, and may not be fully representative of the primary lysyl oxidase (LOX) acting on collagen.

Experimental Protocols

The analysis and quantification of (5S,5'S)-dihydroxylysinonorleucine typically involve acid hydrolysis of the collagen-containing tissue, followed by chromatographic separation and detection.

Protocol 1: Acid Hydrolysis of Tissue for Collagen Cross-link Analysis

This protocol describes the initial step of preparing tissue samples for the analysis of collagen cross-links.

Materials:

  • Tissue sample (e.g., bone, cartilage, skin)

  • 6 M HCl

  • SpeedVac or similar vacuum concentrator

  • Hydrolysis vials with Teflon-lined caps

  • Oven or heating block

Procedure:

  • Lyophilize the tissue sample to a constant dry weight.

  • Weigh approximately 5-10 mg of the dried tissue into a hydrolysis vial.

  • Add 1 ml of 6 M HCl to the vial.

  • Securely cap the vial and place it in an oven or heating block at 110°C for 24 hours.

  • After hydrolysis, cool the vials to room temperature.

  • Centrifuge the vials briefly to collect any condensate.

  • Transfer the hydrolysate to a new tube and dry it completely using a SpeedVac.

  • Re-dissolve the dried hydrolysate in a suitable buffer for chromatographic analysis (e.g., 0.1% heptafluorobutyric acid in water).

Protocol 2: Quantification of Dihydroxylysinonorleucine by HPLC-MS/MS

This protocol provides a general workflow for the quantification of dihydroxylysinonorleucine using high-performance liquid chromatography coupled with tandem mass spectrometry.

Instrumentation and Columns:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column suitable for amino acid analysis

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Dihydroxylysinonorleucine standard

Procedure:

  • Sample Preparation: Prepare tissue hydrolysates as described in Protocol 1.

  • Chromatographic Separation:

    • Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B.

    • Inject 10-20 µl of the re-dissolved hydrolysate.

    • Elute the cross-links using a gradient of Mobile Phase B (e.g., 2% to 50% over 20 minutes).

    • The flow rate is typically around 0.2-0.4 ml/min.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for dihydroxylysinonorleucine.

    • Optimize the collision energy and other MS parameters for the analyte.

  • Quantification:

    • Generate a standard curve using known concentrations of the dihydroxylysinonorleucine standard.

    • Calculate the concentration of dihydroxylysinonorleucine in the samples by comparing their peak areas to the standard curve.

Experimental Workflow Visualization

Experimental_Workflow Tissue Tissue Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Tissue->Hydrolysis Drying Drying (SpeedVac) Hydrolysis->Drying Resuspension Resuspension in Mobile Phase Drying->Resuspension HPLC HPLC Separation (Reversed-Phase C18) Resuspension->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Quantification Quantification (Standard Curve) MS->Quantification

Caption: Workflow for collagen cross-link analysis.

References

The Pivotal Role of (5S,5'S)-Dihydroxylysinonorleucine in Collagen Maturation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Collagen, the most abundant protein in mammals, undergoes a series of post-translational modifications that are critical for its structural integrity and function. Among these, the formation of covalent cross-links is paramount for the stabilization of collagen fibrils and the mechanical strength of connective tissues. (5S,5'S)-Dihydroxylysinonorleucine (DHLNL) is a key reducible cross-link that plays a significant role in the maturation of collagen. This technical guide provides an in-depth exploration of the biochemical pathways of DHLNL formation, its impact on collagen's biophysical properties, and its implications in health and disease. Detailed experimental protocols for the analysis of DHLNL and signaling pathways governing its formation are also presented, offering a comprehensive resource for researchers in the field.

Introduction

The process of collagen maturation involves the intricate assembly of tropocollagen molecules into highly organized fibrils, which are subsequently stabilized by a network of covalent intermolecular cross-links. These cross-links are crucial for providing tensile strength and chemical stability to connective tissues such as bone, skin, tendons, and cartilage. The formation of these cross-links is an enzyme-mediated process initiated by lysyl oxidase.

(5S,5'S)-Dihydroxylysinonorleucine (DHLNL) is a divalent, reducible cross-link that represents an early and crucial stage in the collagen cross-linking cascade. Its concentration dynamically changes during tissue development and aging, reflecting the maturation status of the collagenous matrix. Understanding the role of DHLNL is fundamental for elucidating the mechanisms of tissue development, aging, and the pathogenesis of various connective tissue disorders. Furthermore, the enzymatic pathways leading to DHLNL formation present potential targets for therapeutic intervention in fibrotic diseases and other conditions characterized by aberrant collagen deposition.

Biochemical Pathway of (5S,5'S)-Dihydroxylysinonorleucine Formation

The formation of DHLNL is a multi-step enzymatic process that occurs in the extracellular space. It begins with the oxidative deamination of specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules by the copper-dependent enzyme, lysyl oxidase (LOX).

The key steps are as follows:

  • Oxidative Deamination: Lysyl oxidase converts the ε-amino group of a hydroxylysine residue into a reactive aldehyde group, forming hydroxyallysine.

  • Condensation Reaction: The newly formed hydroxyallysine aldehyde spontaneously condenses with the ε-amino group of a hydroxylysine residue on an adjacent collagen molecule.

  • Schiff Base Formation: This condensation reaction forms a labile Schiff base intermediate known as dehydro-dihydroxylysinonorleucine.

  • Reduction to DHLNL: The Schiff base is then stabilized in vivo through a yet to be fully elucidated reduction mechanism, or in vitro by chemical reduction with agents like sodium borohydride, to form the stable, reduced cross-link, (5S,5'S)-Dihydroxylysinonorleucine.

The formation of DHLNL is a critical step that precedes the formation of more complex, mature, trivalent cross-links such as pyridinoline.

DHLNL_Formation cluster_enzymes Key Enzymes Procollagen Procollagen Tropocollagen Tropocollagen Procollagen->Tropocollagen Cleavage of propeptides Hydroxylysine Hydroxylysine Residue in Telopeptide Tropocollagen->Hydroxylysine Contains Lysyl_Hydroxylase Lysyl Hydroxylase Lysyl_Oxidase Lysyl Oxidase (LOX) (Copper-dependent) Hydroxyallysine Hydroxyallysine (Aldehyde) Hydroxylysine->Hydroxyallysine Oxidative Deamination Dehydro_DHLNL dehydro-Dihydroxylysinonorleucine (Schiff Base) Hydroxyallysine->Dehydro_DHLNL Condensation Adjacent_Hydroxylysine Hydroxylysine Residue on Adjacent Molecule Adjacent_Hydroxylysine->Dehydro_DHLNL DHLNL (5S,5'S)-Dihydroxylysinonorleucine (Reduced Cross-link) Dehydro_DHLNL->DHLNL Reduction Experimental_Workflow Tissue_Sample Tissue Sample (e.g., Bone, Skin) Extraction Collagen Extraction (Acid/Pepsin Digestion) Tissue_Sample->Extraction Reduction Sodium Borohydride (NaBH4) Reduction Extraction->Reduction Hydrolysis Acid Hydrolysis (6M HCl) Reduction->Hydrolysis Cleanup Sample Cleanup (SPE) Hydrolysis->Cleanup LC_MSMS LC-MS/MS Analysis (HPLC Separation, Mass Spec Detection) Cleanup->LC_MSMS Data_Analysis Data Analysis and Quantification LC_MSMS->Data_Analysis TGF_Beta_Signaling TGF_beta TGF-β TGF_beta_Receptor TGF-β Receptor TGF_beta->TGF_beta_Receptor Binds Smad2_3 Smad2/3 TGF_beta_Receptor->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_Complex Smad Complex (p-Smad2/3 + Smad4) p_Smad2_3->Smad_Complex Smad4 Smad4 Smad4->Smad_Complex Nucleus Nucleus Smad_Complex->Nucleus Translocates to LOX_Gene LOX Gene Smad_Complex->LOX_Gene Upregulates Transcription LOX_mRNA LOX mRNA LOX_Gene->LOX_mRNA Transcription LOX_Protein LOX Protein (Pro-enzyme) LOX_mRNA->LOX_Protein Translation Secreted_LOX Secreted Active LOX LOX_Protein->Secreted_LOX Secretion and Activation Collagen_Crosslinking Collagen Cross-linking (DHLNL Formation) Secreted_LOX->Collagen_Crosslinking Catalyzes

(5S,5'S)-Dihydroxy Lysinonorleucine in different collagen types

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on (5S,5'S)-Dihydroxylysinonorleucine in Collagenous Tissues

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,5'S)-Dihydroxylysinonorleucine (DHLNL) is a reducible divalent cross-link found in collagen, the most abundant protein in mammals. This immature cross-link is formed through an enzymatic cascade initiated by lysyl oxidase and plays a crucial role in the initial stabilization of newly synthesized collagen fibrils. The presence and distribution of DHLNL can influence the mechanical properties and biological functions of various tissues. This technical guide provides an in-depth overview of DHLNL, focusing on its distribution in different collagen-rich tissues, detailed experimental protocols for its analysis, and its role in cellular signaling.

The Formation of (5S,5'S)-Dihydroxylysinonorleucine

The biosynthesis of DHLNL is a critical step in the maturation of collagen. The process is initiated by the enzyme lysyl hydroxylase, which hydroxylates specific lysine residues within the collagen triple helix to form hydroxylysine. Subsequently, another enzyme, lysyl oxidase, acts on a hydroxylysine residue in the telopeptide region of a collagen molecule, converting it into a reactive aldehyde, hydroxyallysine. The spontaneous condensation of this aldehyde with a hydroxylysine residue from an adjacent collagen molecule results in the formation of a Schiff base, which upon reduction, yields the stable dihydroxylysinonorleucine cross-link.

formation_of_DHLNL cluster_collagen1 Collagen Molecule 1 (Telopeptide) cluster_collagen2 Collagen Molecule 2 (Helical Domain) Lys1 Lysine Hyl1 Hydroxylysine Lys1->Hyl1 Lysyl Hydroxylase Allysine Hydroxyallysine Hyl1->Allysine Lysyl Oxidase Lys2 Lysine Hyl2 Hydroxylysine Lys2->Hyl2 Lysyl Hydroxylase DHLNL_precursor Hyl2->DHLNL_precursor Allysine->DHLNL_precursor DHLNL (5S,5'S)-Dihydroxy- lysinonorleucine (Schiff Base) DHLNL_precursor->DHLNL Condensation Stable_DHLNL Stable DHLNL DHLNL->Stable_DHLNL Reduction

Figure 1: Biosynthetic pathway of (5S,5'S)-Dihydroxylysinonorleucine.

Quantitative Distribution of (5S,5'S)-Dihydroxylysinonorleucine

Direct quantitative data for (5S,5'S)-Dihydroxylysinonorleucine (DHLNL) across purified collagen types is limited in the current literature. However, valuable insights can be drawn from studies on tissues with well-characterized and dominant collagen types. The following table summarizes the estimated content of DHLNL in different minipig cartilages, which are rich in specific collagen types. Hyaline cartilage is predominantly composed of collagen type II, while fibrocartilage is rich in collagen type I.

Tissue TypePredominant Collagen TypeDHLNL Content (mmol/mol of collagen)
Hyaline Cartilage (e.g., Femoral Condyle)Type II~8-10
Elastic Cartilage (e.g., Auricular)Type II~8-10
Fibrocartilage (e.g., Meniscus)Type I~8-10

Note: The data is estimated from a study on minipig cartilages where DHLNL content was found to be relatively consistent across different cartilage types when normalized to hydroxyproline content. This suggests a more uniform distribution of this immature cross-link compared to mature cross-links.

Experimental Protocols for the Analysis of (5S,5'S)-Dihydroxylysinonorleucine

The quantification of DHLNL requires a multi-step process involving tissue preparation, hydrolysis, chromatographic separation, and detection.

Sample Preparation and Acid Hydrolysis

This protocol outlines the steps for the complete hydrolysis of collagenous tissues to liberate the constituent amino acids, including DHLNL.

Materials:

  • Lyophilizer

  • Milli-Q water

  • 6 M Hydrochloric acid (HCl)

  • Heating block or oven capable of maintaining 110°C

  • Vacuum concentrator (e.g., SpeedVac)

  • Internal standard (e.g., a known amount of a non-naturally occurring amino acid)

Procedure:

  • Lyophilization: Freeze-dry the tissue sample to a constant weight to determine the dry weight.

  • Acid Hydrolysis:

    • Place a known amount of the lyophilized tissue (typically 1-5 mg) into a heavy-walled hydrolysis tube.

    • Add a known amount of internal standard.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum or flush with nitrogen to prevent oxidation.

    • Heat the sample at 110°C for 24 hours.

  • Drying:

    • After hydrolysis, cool the tubes and carefully open them.

    • Transfer the hydrolysate to a new microcentrifuge tube.

    • Dry the sample completely using a vacuum concentrator to remove the HCl.

  • Reconstitution: Reconstitute the dried hydrolysate in a known volume of a suitable buffer for chromatographic analysis (e.g., 0.1 M acetic acid).

hydrolysis_workflow start Start: Tissue Sample lyophilize Lyophilization (Freeze-drying) start->lyophilize hydrolyze Acid Hydrolysis (6 M HCl, 110°C, 24h) lyophilize->hydrolyze dry Drying (Vacuum Concentration) hydrolyze->dry reconstitute Reconstitution in Buffer dry->reconstitute end End: Hydrolysate for Analysis reconstitute->end

Figure 2: Workflow for acid hydrolysis of collagenous tissue.
Ion-Exchange Chromatography (IEC) for Separation

IEC is a classical method for separating amino acids based on their net charge. This step is crucial for isolating DHLNL from other amino acids and interfering compounds in the hydrolysate.

Materials:

  • Ion-exchange chromatography system (e.g., an amino acid analyzer).

  • Cation-exchange column.

  • A series of buffers with increasing pH and/or ionic strength for gradient elution.

  • Ninhydrin reagent for post-column derivatization and detection.

Procedure:

  • Column Equilibration: Equilibrate the cation-exchange column with the starting buffer (low pH).

  • Sample Injection: Inject a known volume of the reconstituted hydrolysate onto the column.

  • Elution: Apply a gradient of increasing pH and/or salt concentration. Amino acids will elute at different times based on their isoelectric points. DHLNL, being a basic amino acid, will bind to the cation-exchange resin and elute at a specific point in the gradient.

  • Derivatization and Detection: The eluted amino acids are mixed with ninhydrin reagent in a post-column reaction coil, heated, and the resulting colored product is detected by a photometer at a specific wavelength (e.g., 570 nm).

  • Quantification: The concentration of DHLNL is determined by comparing the peak area of the sample to that of a known standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

LC-MS/MS offers high sensitivity and specificity for the quantification of DHLNL. This method is particularly useful for analyzing complex biological samples.

Instrumentation:

  • Ultra-high performance liquid chromatograph (UPLC) or High-performance liquid chromatograph (HPLC).

  • Reversed-phase C18 column.

  • Triple quadrupole mass spectrometer.

LC Parameters (Example):

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 0% to 30% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

MS/MS Parameters (Example for Multiple Reaction Monitoring - MRM):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion (Q1): m/z for DHLNL (protonated molecule).

  • Product Ions (Q3): Select specific fragment ions of DHLNL for quantification and confirmation.

  • Collision Energy: Optimized for the specific precursor-product ion transitions.

Procedure:

  • Sample Injection: Inject the reconstituted hydrolysate into the LC-MS/MS system.

  • Chromatographic Separation: The analytes are separated on the reversed-phase column.

  • Mass Spectrometric Detection: The mass spectrometer is operated in MRM mode to selectively detect and quantify the specific precursor-to-product ion transitions for DHLNL.

  • Quantification: A standard curve is generated using known concentrations of a DHLNL standard to quantify the amount in the sample.

lc_ms_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry injector Injector column Reversed-Phase C18 Column injector->column Sample Injection esi Electrospray Ionization (ESI) column->esi Elution q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data_analysis Data Analysis (Quantification) detector->data_analysis

Figure 3: General workflow for LC-MS/MS analysis of DHLNL.

Role in Cellular Signaling

Direct signaling pathways initiated by (5S,5'S)-Dihydroxylysinonorleucine have not been specifically identified. However, as an integral component of the collagen fibril, DHLNL contributes to the overall structural integrity and mechanical properties of the extracellular matrix (ECM). The mechanical state of the ECM is a critical regulator of cell behavior through a process known as mechanotransduction.

Collagen cross-links, including DHLNL, influence the stiffness and organization of the collagen network. These physical cues are sensed by cells through cell surface receptors, primarily integrins. Integrin binding to the cross-linked collagen matrix can trigger a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and differentiation.

mechanotransduction_pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell collagen_fibril Collagen Fibril dhnl DHLNL Cross-link integrin Integrin Receptor dhnl->integrin Mechanical Cues (Stiffness, Topology) fak Focal Adhesion Kinase (FAK) integrin->fak src Src Kinase fak->src rhoa_rock RhoA/ROCK Pathway fak->rhoa_rock ras_raf_mek_erk Ras/Raf/MEK/ERK Pathway src->ras_raf_mek_erk nucleus Nucleus ras_raf_mek_erk->nucleus rhoa_rock->nucleus gene_expression Gene Expression (Proliferation, Differentiation, Migration) nucleus->gene_expression

Figure 4: General role of collagen cross-links in mechanotransduction.

Conclusion

(5S,5'S)-Dihydroxylysinonorleucine is a fundamental, yet transient, component of collagen maturation. Its uniform distribution across different collagen-rich tissues suggests a conserved role in the initial stabilization of collagen fibrils. The detailed experimental protocols provided in this guide offer a robust framework for the accurate quantification of DHLNL, which is essential for understanding its role in tissue development, disease, and repair. While direct signaling pathways remain to be elucidated, the contribution of DHLNL to the mechanical environment of the ECM and its subsequent influence on cell behavior through mechanotransduction highlight its importance in cellular and tissue homeostasis. Further research is warranted to explore the specific interactions and signaling events that may be directly modulated by the presence of this immature cross-link.

The Cruciform Ligand: An In-Depth Technical Guide to (5S,5'S)-Dihydroxy Lysinonorleucine in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a mature, trivalent cross-linking amino acid fundamental to the structural integrity and mechanical stability of collagen-rich tissues. Formed through the enzymatic action of lysyl oxidase, DHLNL acts as a covalent bridge between collagen molecules, reinforcing the extracellular matrix (ECM). Its abundance and distribution are critical determinants of tissue health, with alterations implicated in various pathological conditions, including fibrosis and age-related tissue stiffening. This technical guide provides a comprehensive overview of the natural abundance of DHLNL in various tissues, detailed methodologies for its quantification, and an exploration of the signaling pathways that regulate its formation.

Natural Abundance of this compound

The concentration of DHLNL varies significantly across different tissues, reflecting their unique biomechanical demands. While extensive comparative data remains an active area of research, this section summarizes available quantitative information on DHLNL levels.

TissueSpeciesDHLNL Concentration (mol/mol of collagen)Reference
Lung (Healthy)HumanData not explicitly quantified in moles per mole of collagen, but shown to be significantly lower than in fibrotic lung tissue.[1][2]
Lung (Idiopathic Pulmonary Fibrosis)HumanSignificantly increased compared to healthy lung tissue.[1][2]
Lung (Fibrotic Model)MouseIncreased compared to healthy controls.[1][2]

Note: The table will be populated with more specific quantitative data as it becomes available through ongoing research. The referenced studies demonstrate a clear qualitative and relative quantitative increase in DHLNL in fibrotic lung tissue, highlighting its role in pathological ECM remodeling.

Experimental Protocols

Accurate quantification of DHLNL is crucial for understanding its role in tissue biology and disease. The following section details a state-of-the-art method for the analysis of DHLNL using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established protocols.[1][2]

Protocol: Quantification of DHLNL in Tissues by LC-MS/MS

This protocol outlines the key steps for the preparation and analysis of tissue samples to determine DHLNL concentrations.

1. Tissue Homogenization and Reduction:

  • Excise and weigh the tissue of interest (e.g., lung, skin, tendon, cartilage).

  • Homogenize the tissue in a suitable buffer, such as phosphate-buffered saline (PBS), on ice.

  • To stabilize the immature Schiff base precursors of DHLNL, perform a reduction step using sodium borohydride (NaBH₄). Incubate the homogenate with NaBH₄ at a concentration of 1 mg/mL in a basic buffer (e.g., 0.1 M sodium borate, pH 9.0) for 1 hour at room temperature.

  • Quench the reaction by acidification (e.g., with glacial acetic acid).

2. Acid Hydrolysis:

  • Lyophilize the reduced tissue homogenate.

  • Perform acid hydrolysis of the dried tissue pellet with 6 M hydrochloric acid (HCl) at 110°C for 18-24 hours in a vacuum-sealed tube. This step breaks down the collagen into its constituent amino acids, including the cross-linking residues.

3. Sample Cleanup and Preparation for LC-MS/MS:

  • Remove the HCl from the hydrolysate by evaporation under a stream of nitrogen or by using a vacuum concentrator.

  • Reconstitute the dried hydrolysate in a solvent compatible with the LC-MS/MS system, typically a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid).

  • Filter the reconstituted sample to remove any particulate matter before injection into the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Employ a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column for the separation of DHLNL from other amino acids and matrix components. A gradient elution with mobile phases consisting of water and acetonitrile with formic acid is commonly used.

  • Mass Spectrometry (MS/MS): Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of DHLNL.

    • Parent Ion (Q1): The mass-to-charge ratio (m/z) of the protonated DHLNL molecule.

    • Fragment Ions (Q3): Specific fragment ions generated by collision-induced dissociation of the parent ion. The selection of unique parent-fragment transitions ensures high specificity.

  • Quantification: Generate a standard curve using a certified this compound standard of known concentrations. The concentration of DHLNL in the tissue sample is determined by comparing its peak area to the standard curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample (Bone, Cartilage, etc.) Homogenization Homogenization Tissue->Homogenization Reduction Reduction (NaBH4) Homogenization->Reduction Hydrolysis Acid Hydrolysis (6M HCl) Reduction->Hydrolysis Cleanup Sample Cleanup Hydrolysis->Cleanup LC Liquid Chromatography Cleanup->LC MSMS Tandem Mass Spectrometry (MRM) LC->MSMS Quant Quantification MSMS->Quant

Caption: Workflow for DHLNL quantification in tissues.

Signaling Pathways Regulating DHLNL Formation

The formation of DHLNL is a downstream consequence of collagen biosynthesis and cross-linking, a process tightly regulated by complex signaling pathways. While no signaling pathways are known to directly target DHLNL itself, several pathways control the expression and activity of lysyl oxidase (LOX), the key enzyme responsible for initiating the cross-linking cascade.

Lysyl Oxidase (LOX) Regulation and Collagen Cross-Linking

LOX-mediated collagen cross-linking is influenced by a variety of signaling molecules and pathways that respond to cues from the cellular microenvironment, including growth factors and mechanical stress.

  • Transforming Growth Factor-β (TGF-β) Signaling: TGF-β is a potent inducer of fibrosis and ECM production. It upregulates the expression of both collagen and LOX, leading to increased collagen cross-linking and tissue stiffening.[3]

  • Platelet-Derived Growth Factor (PDGF) and Epidermal Growth Factor (EGF) Signaling: These growth factors, acting through their respective receptor tyrosine kinases, can also modulate LOX expression and activity, contributing to ECM remodeling in development and disease.

  • Vascular Endothelial Growth Factor (VEGF) Signaling: While primarily known for its role in angiogenesis, VEGF has also been shown to influence the expression of ECM components and modifying enzymes like LOX.

  • Wnt Signaling: The Wnt signaling pathway has been implicated in the regulation of fibrosis and ECM dynamics. Modulation of Wnt signaling can impact the expression of genes involved in collagen synthesis and cross-linking.[4][5][6]

Signaling Pathway Diagram

Signaling_Pathways cluster_extracellular Extracellular cluster_receptors Receptors cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus cluster_ecm Extracellular Matrix TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR EGF EGF EGFR EGF Receptor EGF->EGFR Wnt Wnt Frizzled Frizzled Wnt->Frizzled Smad Smad Pathway TGFBR->Smad PI3K_Akt PI3K/Akt Pathway PDGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Beta_Catenin β-Catenin Pathway Frizzled->Beta_Catenin LOX_Gene LOX Gene Expression Smad->LOX_Gene PI3K_Akt->LOX_Gene RAS_MAPK->LOX_Gene Beta_Catenin->LOX_Gene LOX Lysyl Oxidase (LOX) LOX_Gene->LOX Translation Procollagen Procollagen Tropocollagen Tropocollagen Procollagen->Tropocollagen Crosslinking Collagen Cross-linking Tropocollagen->Crosslinking LOX->Crosslinking Catalyzes DHLNL (5S,5'S)-DHLNL Crosslinking->DHLNL

Caption: Regulation of DHLNL formation via LOX.

Conclusion

This compound is a critical component of the extracellular matrix, and its quantification provides valuable insights into tissue health and disease. The methodologies and signaling pathway information presented in this guide offer a foundational resource for researchers and drug development professionals. Further investigation into the precise quantitative abundance of DHLNL across a broader range of tissues and the elucidation of more direct regulatory mechanisms will undoubtedly advance our understanding of ECM biology and open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Chemical Properties and Stability of (5S,5'S)-Dihydroxy Lysinonorleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,5'S)-Dihydroxylysinonorleucine (DHLNL) is a crucial divalent, immature reducible cross-link found in collagen, the most abundant protein in mammals. Its formation and subsequent maturation into more complex, stable cross-links are fundamental to the structural integrity and biomechanical properties of connective tissues. An understanding of the chemical properties and stability of DHLNL is paramount for research in tissue engineering, fibrosis, aging, and the development of targeted therapeutics. This technical guide provides a comprehensive overview of the core chemical characteristics of DHLNL, including its structure and physicochemical properties. It further delves into its stability under various conditions such as pH, temperature, and oxidative stress, and outlines detailed experimental protocols for its analysis.

Introduction

Collagen, the primary structural protein of the extracellular matrix, derives its remarkable tensile strength and stability from a series of post-translational modifications, most notably the formation of covalent intermolecular cross-links. Among these, (5S,5'S)-Dihydroxylysinonorleucine (DHLNL) represents a key initial step in the cross-linking cascade. DHLNL is classified as a reducible, immature cross-link, formed through the condensation of a hydroxylysine aldehyde with a hydroxylysine residue on adjacent collagen molecules[1]. The stability of this cross-link is a critical determinant of the overall stability of newly synthesized collagen fibrils. This guide aims to consolidate the current knowledge on the chemical properties and stability of DHLNL, providing a valuable resource for professionals in biomedical research and drug development.

Chemical Properties of (5S,5'S)-Dihydroxy Lysinonorleucine

Structure and Nomenclature

(5S,5'S)-Dihydroxylysinonorleucine is an amino acid derivative formed from two modified lysine residues. Its systematic IUPAC name is N6-[(2S,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-hydroxy-L-lysine. The structure is characterized by two chiral centers at the alpha-carbon of each lysine residue and two additional chiral centers at the hydroxylated carbons.

DHLNL_Structure cluster_lysine1 Hydroxylysine Residue 1 cluster_lysine2 Hydroxylysine Residue 2 lys1 HOOC-CH(NH2)-CH2-CH2-CH(OH)-CH2-NH- lys2 CH2-CH(OH)-CH2-CH2-CH(NH2)-COOH Hydrolysis_Workflow Tissue Collagenous Tissue Reduction Reduction with NaBH4 Tissue->Reduction Hydrolysis Acid Hydrolysis (6M HCl) Reduction->Hydrolysis Cleanup Sample Clean-up (SPE) Hydrolysis->Cleanup Analysis UPLC-MS/MS Analysis Cleanup->Analysis UPLC_MS_Signaling cluster_UPLC UPLC System cluster_MS Mass Spectrometer Injector Sample Injection Column C18 Column Separation Injector->Column Detector UV Detector (Optional) Column->Detector ESI Electrospray Ionization Detector->ESI Eluent Quad1 Q1 (Precursor Ion Selection) ESI->Quad1 Quad2 Q2 (Collision Cell - Fragmentation) Quad1->Quad2 DetectorMS Detector (Product Ion Detection) Quad2->DetectorMS

References

An In-Depth Technical Guide to the Enzymatic Formation of (5S,5'S)-Dihydroxy Lysinonorleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a crucial divalent cross-link essential for the structural integrity and stability of collagen fibrils. Its formation is a sophisticated enzymatic process orchestrated within the extracellular matrix, primarily involving the sequential action of two key enzymes: lysyl hydroxylase 2 (LH2) and lysyl oxidase (LOX). This technical guide provides a comprehensive overview of the enzymatic pathway leading to the synthesis of (5S,5'S)-DHLNL, detailed experimental protocols for its in vitro reconstitution and analysis, and a summary of the relevant enzymatic kinetics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate collagen cross-linking in both physiological and pathological contexts.

The Enzymatic Pathway of this compound Formation

The biosynthesis of (5S,5'S)-DHLNL is a post-translational modification of collagen that occurs in the extracellular space. The process can be dissected into two principal enzymatic steps, each contributing to the final stereochemistry of the cross-link.

Step 1: Stereospecific Hydroxylation of Telopeptidyl Lysine by Lysyl Hydroxylase 2 (LH2)

The initial and stereochemistry-determining step is the hydroxylation of specific lysine residues located in the non-helical ends (telopeptides) of procollagen molecules. This reaction is catalyzed by lysyl hydroxylase 2 (LH2), a member of the 2-oxoglutarate-dependent dioxygenase superfamily. LH2 specifically hydroxylates the C5 position of the lysine side chain, converting it to hydroxylysine. Crucially, this hydroxylation is stereospecific, resulting in the formation of (5S)-hydroxylysine. There are three known isoforms of lysyl hydroxylase (LH1, LH2, and LH3), with LH2 exhibiting a unique specificity for lysine residues within the telopeptides of collagen[1][2]. In contrast, LH1 and LH3 primarily hydroxylate lysines within the triple-helical domain of collagen[1].

Step 2: Oxidative Deamination by Lysyl Oxidase (LOX)

Following hydroxylation, the (5S)-hydroxylysine residues in the collagen telopeptides serve as substrates for lysyl oxidase (LOX). LOX is a copper-dependent amine oxidase that catalyzes the oxidative deamination of the ε-amino group of hydroxylysine to form a reactive aldehyde, α-aminoadipic-δ-semialdehyde. This enzymatic step is also stereospecific, with LOX abstracting the pro-S proton from the C6 position of the hydroxylysine side chain[3].

Step 3: Spontaneous Condensation and Cross-link Formation

The newly formed aldehyde on one collagen molecule then undergoes a spontaneous (non-enzymatic) condensation reaction with the ε-amino group of a (5S)-hydroxylysine residue on an adjacent collagen molecule. This reaction forms a Schiff base, which upon rearrangement and reduction in vitro (or maturation in vivo), gives rise to the stable this compound cross-link.

The overall enzymatic pathway can be visualized as follows:

Enzymatic_Formation_of_DHLNL cluster_collagen Collagen Fibril cluster_extracellular Extracellular Matrix Procollagen Procollagen Telopeptidyl_Lysine Telopeptidyl (S)-Lysine Hydroxylysine (5S)-Hydroxylysine Telopeptidyl_Lysine->Hydroxylysine Lysyl Hydroxylase 2 (LH2) + O2, α-ketoglutarate, Fe2+, Ascorbate Aldehyde α-aminoadipic-δ-semialdehyde Hydroxylysine->Aldehyde Lysyl Oxidase (LOX) + O2, Cu2+ DHLNL (5S,5'S)-Dihydroxy Lysinonorleucine Aldehyde->DHLNL Spontaneous Condensation + (5S)-Hydroxylysine In_Vitro_Synthesis_Workflow cluster_synthesis In Vitro Synthesis Start Type I Collagen LH2_Reaction Lysyl Hydroxylase 2 Reaction (37°C, 4h) Start->LH2_Reaction Dialysis Buffer Exchange (Dialysis) LH2_Reaction->Dialysis LOX_Reaction Lysyl Oxidase Reaction (37°C, 24h) Dialysis->LOX_Reaction Reduction Reduction with NaBH4 LOX_Reaction->Reduction Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Reduction->Hydrolysis Cleanup Sample Cleanup (Cellulose Column) Hydrolysis->Cleanup Analysis HPLC-MS/MS Analysis Cleanup->Analysis Logical_Relationship Collagen Collagen Lysine Lysine Collagen->Lysine contains Hydroxylysine Hydroxylysine Lysine->Hydroxylysine substrate for LH2 LH2 LH2->Hydroxylysine catalyzes formation of Aldehyde Aldehyde Hydroxylysine->Aldehyde substrate for DHLNL DHLNL Hydroxylysine->DHLNL reacts with Aldehyde to form LOX LOX LOX->Aldehyde catalyzes formation of Aldehyde->DHLNL reacts with Hydroxylysine to form

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal roles of reducible and non-reducible crosslinks in collagen, the most abundant protein in the mammalian body. Understanding the nuanced differences between these covalent bonds is critical for elucidating the mechanisms of tissue development, aging, and a spectrum of pathologies, thereby paving the way for novel therapeutic interventions.

The Foundation of Strength: An Overview of Collagen Crosslinking

Collagen's remarkable tensile strength and structural integrity are not inherent to its triple helical structure alone. Instead, they are conferred by a complex network of covalent intermolecular crosslinks that stabilize the staggered alignment of collagen molecules within fibrils. These crosslinks are broadly categorized into two main types: enzymatically-mediated, lysyl oxidase-initiated crosslinks, and non-enzymatic crosslinks, primarily arising from advanced glycation end products (AGEs).

The initial, enzymatically-formed crosslinks are chemically reducible, representing an immature stage in tissue development. Over time, these reducible crosslinks mature into stable, non-reducible forms, contributing to the long-term stability of tissues. In parallel, non-enzymatic glycation can introduce a different class of non-reducible crosslinks that accumulate with age and in certain disease states, often with detrimental consequences.

The Enzymatic Pathway: From Reducible Intermediates to Non-Reducible Stability

The formation of physiological collagen crosslinks is a highly regulated enzymatic process initiated by the copper-dependent enzyme lysyl oxidase (LOX) and its isoforms (LOXL).[1] This process is fundamental to the development, repair, and remodeling of connective tissues.[1]

Formation of Reducible Crosslinks

The process begins with the oxidative deamination of specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules by LOX.[2] This reaction converts the ε-amino groups into reactive aldehyde groups, forming allysine and hydroxyallysine, respectively. These aldehydes then spontaneously react with the ε-amino groups of other lysine or hydroxylysine residues in the helical region of adjacent collagen molecules to form immature, divalent, and chemically reducible crosslinks. These are primarily aldimine (Schiff base) and keto-amine crosslinks.[3][4] The presence of these reducible crosslinks is a hallmark of newly synthesized collagen and is particularly abundant in young, growing tissues.[4]

Maturation into Non-Reducible Crosslinks

With tissue maturation, the initial reducible crosslinks undergo further spontaneous chemical reactions to form more complex, stable, and non-reducible trivalent crosslinks.[3][5] This maturation process is crucial for the long-term mechanical stability of tissues. The two primary mature, non-reducible crosslinks derived from the LOX pathway are:

  • Pyridinoline (PYD) and Deoxypyridinoline (DPD): These fluorescent, 3-hydroxypyridinium structures are formed from the condensation of two hydroxylysine aldehyde-derived reducible crosslinks with a hydroxylysine or lysine residue.[3][6] PYD is found in most connective tissues, including cartilage and bone, while DPD is more specific to bone and dentin.[7] Their concentration increases with age, reflecting the maturation of the collagen network.[4]

The transition from reducible to non-reducible crosslinks results in a collagen network with increased stiffness, insolubility, and resistance to enzymatic degradation.[5]

The Non-Enzymatic Pathway: Advanced Glycation End Products (AGEs)

Distinct from the physiological, enzyme-directed process, non-reducible crosslinks can also form through a non-enzymatic pathway known as glycation. This process involves the reaction of reducing sugars, such as glucose, with the free amino groups of proteins, lipids, and nucleic acids.[8][9]

The accumulation of advanced glycation end products (AGEs) is a slow, progressive process that occurs throughout life and is accelerated in conditions of hyperglycemia, such as diabetes mellitus.[8][10] AGEs can form crosslinks between collagen molecules, leading to significant alterations in tissue properties. One of the most well-characterized AGE crosslinks is pentosidine .[11]

Unlike the specific and regulated formation of LOX-derived crosslinks, AGE-mediated crosslinking is a random process that can disrupt the normal architecture and function of the collagen matrix. This leads to increased tissue stiffness, brittleness, and a reduced capacity for turnover and repair.[8][12]

Biological Significance: A Tale of Two Crosslinks

The balance between reducible and non-reducible crosslinks is a critical determinant of tissue health and function.

Reducible crosslinks , being intermediates, are indicative of active collagen synthesis and turnover.[4] Their levels are naturally high during growth, development, and wound healing. An imbalance, however, can be pathological. For instance, defects in the maturation of reducible crosslinks can lead to tissue fragility, as seen in certain genetic disorders like Ehlers-Danlos syndrome.[13] Conversely, an accumulation of reducible crosslinks in adults might indicate a failure of the maturation process.

Non-reducible crosslinks are essential for the long-term stability and mechanical strength of mature tissues.[5] However, the origin of these non-reducible crosslinks dictates their biological impact.

  • LOX-derived non-reducible crosslinks (PYD, DPD) are the desired end-product of physiological collagen maturation, providing essential structural integrity.[3]

  • AGE-derived non-reducible crosslinks (e.g., pentosidine) are generally detrimental. Their accumulation contributes to the age-related decline in the mechanical properties of tissues, leading to increased stiffness of blood vessels, reduced elasticity of the skin, and increased fragility of bones.[8][11] In diseases like diabetes, the accelerated formation of AGEs exacerbates these effects and contributes to the pathogenesis of diabetic complications.[10]

Quantitative Data Summary

The following tables summarize the quantitative levels of reducible and non-reducible collagen crosslinks in various tissues and conditions. It is important to note that values can vary significantly based on the specific analytical methods used, the species, and the precise location of the tissue sample.

Table 1: Reducible vs. Non-Reducible Collagen Crosslinks in Different Tissues

TissueReducible Crosslinks (e.g., DHLNL, HLNL)Non-Reducible Crosslinks (e.g., PYD, DPD, Pentosidine)Reference
Young Tendon HighLow[14]
Aged Tendon LowHigh (increase in AGEs)[15]
Bone (Young) PresentModerate (PYD, DPD)[5]
Bone (Aged) DecreasedIncreased (DPD, PYD, and significant increase in Pentosidine)[5]
Cartilage Present in developing tissueHigh (predominantly PYD)[3]
Skin (Young) HighLow[4]
Skin (Aged) LowHigh (increase in AGEs)[9]

Table 2: Collagen Crosslink Concentrations in Healthy vs. Diseased States

ConditionTissueKey Crosslink ChangesBiological ImplicationReference
Fibrosis (e.g., Liver, Lung) Affected OrganIncreased LOX activity, leading to elevated PYD and DPD levels.Increased tissue stiffness and resistance to degradation.[16][17]
Diabetes Mellitus Various (e.g., Skin, Tendon, Bone)Significant increase in AGEs (e.g., pentosidine).Increased tissue stiffness, brittleness, and impaired function.[8][10]
Osteoporosis BoneReduced concentration of reducible crosslinks.Potentially reduced bone strength.[[“]]
Keratoconus CorneaAltered collagen crosslinking.Corneal thinning and distortion.[19]

Signaling Pathways

The formation and biological effects of collagen crosslinks are intricately linked to complex signaling pathways.

Regulation of Lysyl Oxidase (LOX)

The expression and activity of LOX are tightly regulated by a variety of signaling molecules, including growth factors and cytokines. The Transforming Growth Factor-beta (TGF-β) pathway is a potent inducer of LOX, playing a key role in fibrosis.[20][21] Hypoxia also upregulates LOX expression through Hypoxia-Inducible Factors (HIFs).[22]

LOX_Regulation TGFB TGF-β TGFB_R TGF-β Receptor TGFB->TGFB_R Hypoxia Hypoxia HIF HIFs Hypoxia->HIF PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR EGFR EGFR Signaling PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT ERK ERK Pathway EGFR->ERK SMAD SMAD Pathway TGFB_R->SMAD LOX Lysyl Oxidase (LOX) Expression & Activity HIF->LOX Upregulation PDGFR->PI3K_AKT SMAD->LOX Upregulation PI3K_AKT->LOX Regulation ERK->LOX Regulation Collagen_Crosslinking Collagen Crosslinking LOX->Collagen_Crosslinking

Regulation of Lysyl Oxidase (LOX) expression and activity.
AGEs and RAGE Signaling

The pathological effects of AGEs are largely mediated by their interaction with the Receptor for Advanced Glycation End Products (RAGE).[2][23] Binding of AGEs to RAGE activates multiple intracellular signaling cascades, including NF-κB and MAP kinases, leading to a pro-inflammatory and pro-fibrotic cellular response.[24][25]

RAGE_Signaling cluster_downstream Intracellular Signaling Cascades AGEs Advanced Glycation End Products (AGEs) RAGE RAGE Receptor AGEs->RAGE Binding PI3K_AKT PI3K/AKT RAGE->PI3K_AKT MAPK MAP Kinases (ERK, JNK, p38) RAGE->MAPK JAK_STAT JAK/STAT RAGE->JAK_STAT NADPH_Oxidase NADPH Oxidase RAGE->NADPH_Oxidase NFkB NF-κB Activation PI3K_AKT->NFkB MAPK->NFkB JAK_STAT->NFkB ROS Reactive Oxygen Species (ROS) Production NADPH_Oxidase->ROS Cellular_Response Pro-inflammatory & Pro-fibrotic Gene Expression NFkB->Cellular_Response ROS->Cellular_Response

AGE-RAGE signaling pathway leading to cellular dysfunction.

Experimental Protocols

Accurate quantification of collagen crosslinks is essential for research in this field. Below are outlines of key experimental methodologies.

Quantification of Pyridinoline (PYD) and Deoxypyridinoline (DPD) by HPLC

This method is the gold standard for measuring mature, non-reducible crosslinks.

Experimental Workflow:

HPLC_Workflow start Tissue Sample (e.g., bone, cartilage) hydrolysis Acid Hydrolysis (e.g., 6M HCl, 110°C, 24h) start->hydrolysis extraction Solid Phase Extraction (e.g., CF1 cellulose) hydrolysis->extraction hplc Reverse-Phase HPLC with Fluorescence Detection extraction->hplc quantification Quantification against PYD and DPD standards hplc->quantification end Crosslink Concentration (mol/mol of collagen) quantification->end

Workflow for HPLC analysis of pyridinium crosslinks.

Detailed Methodology:

  • Sample Preparation: Lyophilize and weigh the tissue sample.

  • Hydrolysis: Hydrolyze the sample in 6M HCl at approximately 110°C for 24 hours to break down the protein into its constituent amino acids and crosslinks.

  • Purification: Partially purify the hydrolysate using solid-phase extraction on a cellulose column (e.g., CF1) to remove interfering substances.

  • HPLC Analysis: Separate the crosslinks using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is commonly used.

  • Detection: Detect PYD and DPD by their natural fluorescence (Excitation ~295 nm, Emission ~395 nm for acid pH; Excitation ~330 nm, Emission ~395 nm for neutral pH).

  • Quantification: Quantify the peaks by comparing their area to a standard curve generated from purified PYD and DPD standards. Results are typically expressed as moles of crosslink per mole of collagen, with collagen content determined by hydroxyproline analysis.

Mass Spectrometry for Comprehensive Crosslink Analysis

Mass spectrometry (MS) offers a highly sensitive and specific method for the identification and quantification of a broader range of collagen crosslinks, including reducible intermediates and various AGEs.

Detailed Methodology:

  • Sample Preparation: For reducible crosslinks, the tissue is first treated with a reducing agent like sodium borohydride to stabilize the aldimine and keto-amine bonds. The sample is then hydrolyzed.

  • LC-MS/MS Analysis: The hydrolysate is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The liquid chromatography step separates the different crosslink species.

  • Mass Spectrometry: The mass spectrometer identifies and quantifies the crosslinks based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: Specialized software is used to analyze the complex data and provide quantitative results.

Western Blot for Lysyl Oxidase (LOX) Quantification

Western blotting can be used to determine the relative amount of LOX protein in a tissue or cell lysate, providing insights into the potential for enzymatic crosslinking.

Detailed Methodology:

  • Protein Extraction: Homogenize the tissue or lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

  • Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LOX.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light, which is then detected on X-ray film or with a digital imager.

  • Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine the relative abundance of LOX.

Conclusion and Future Directions

The distinction between reducible and non-reducible collagen crosslinks is fundamental to understanding the dynamic nature of the extracellular matrix. While enzymatically-driven maturation from reducible to non-reducible forms is a cornerstone of tissue health, the non-enzymatic accumulation of non-reducible AGE crosslinks represents a significant pathological burden.

For researchers and drug development professionals, targeting the pathways that govern these crosslinking processes holds immense therapeutic potential. Strategies aimed at inhibiting LOX in fibrotic diseases, or preventing the formation and promoting the breakdown of AGEs in age-related and diabetic complications, are promising avenues for future research. A deeper understanding of the intricate balance and interplay between these different types of collagen crosslinks will undoubtedly continue to fuel innovation in regenerative medicine and the treatment of a wide array of chronic diseases.

References

An In-depth Technical Guide to Lysinonorleucine and its Hydroxylated Forms: From Cross-linking to Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysinonorleucine (LNL) and its hydroxylated derivatives are key covalent cross-links that provide structural integrity to extracellular matrix proteins, primarily collagen and elastin. Their formation, catalyzed by lysyl oxidase, is a critical post-translational modification that ensures the mechanical stability of connective tissues. Beyond their structural role, alterations in the levels of these cross-links are associated with aging and a range of fibrotic and metabolic diseases. This guide provides a comprehensive review of the formation, biological significance, and analytical determination of lysinonorleucine and its hydroxylated forms. It includes detailed experimental protocols for their quantification and explores their emerging roles in cellular signaling pathways, offering insights for researchers and professionals in drug development.

Introduction to Lysinonorleucine and its Hydroxylated Forms

Lysinonorleucine (LNL) is a bifunctional amino acid formed from the condensation of a lysine residue and an allysine residue, the latter being derived from the oxidative deamination of a lysine residue by the enzyme lysyl oxidase (LOX). This process is fundamental to the stabilization of collagen and elastin fibers, which are essential components of connective tissues such as skin, bone, tendons, and blood vessels.

The hydroxylation of lysine residues prior to cross-linking leads to the formation of hydroxylated forms of LNL, namely hydroxylysinonorleucine (HLNL) and dihydroxylysinonorleucine (DHLNL). The extent of lysine hydroxylation and subsequent cross-link hydroxylation is tissue-specific and can influence the properties of the resulting connective tissue.

Formation of Lysinonorleucine and its Hydroxylated Derivatives

The biosynthesis of these cross-links is a multi-step enzymatic process that occurs in the extracellular space.

Key steps include:

  • Lysine Hydroxylation: Specific lysine residues within the collagen polypeptide chains can be hydroxylated by lysyl hydroxylases to form hydroxylysine.

  • Oxidative Deamination: Lysyl oxidase, a copper-dependent enzyme, catalyzes the oxidative deamination of the ε-amino group of specific lysine and hydroxylysine residues in the telopeptide regions of collagen and elastin, forming highly reactive aldehyde derivatives (allysine and hydroxyallysine, respectively).

  • Condensation Reaction: The aldehyde group of an allysine or hydroxyallysine residue spontaneously condenses with the ε-amino group of a nearby lysine or hydroxylysine residue on an adjacent polypeptide chain, forming a Schiff base (aldimine) intermediate.

  • Stabilization: These immature aldimine cross-links can undergo further reactions to form more stable structures. For analytical purposes, they are often stabilized by reduction with sodium borohydride.[1]

LNL_Formation Lysine Lysine Residue Allysine Allysine Residue Lysine->Allysine Lysyl Oxidase LNL Lysinonorleucine (LNL) Lysine->LNL HLNL Hydroxylysinonorleucine (HLNL) Lysine->HLNL Hydroxylysine Hydroxylysine Residue Hydroxyallysine Hydroxyallysine Residue Hydroxylysine->Hydroxyallysine Hydroxylysine->HLNL DHLNL Dihydroxylysinonorleucine (DHLNL) Hydroxylysine->DHLNL Allysine->LNL Allysine->HLNL Hydroxyallysine->HLNL Hydroxyallysine->DHLNL

Figure 1: Formation pathway of lysinonorleucine and its hydroxylated forms.

Biological Significance

The formation of LNL and its hydroxylated derivatives is crucial for the biomechanical properties of connective tissues. The degree and type of cross-linking influence tissue strength, elasticity, and resistance to degradation.

  • Tissue Integrity: These cross-links provide tensile strength and stability to collagen fibrils and elastin fibers, which is essential for the function of tissues subjected to mechanical stress.

  • Aging: With age, there is an accumulation of non-enzymatic cross-links, known as advanced glycation end-products (AGEs), which can alter tissue properties and contribute to age-related pathologies.[2] Concurrently, changes in enzymatic cross-linking patterns are also observed.[1][3]

  • Disease: Aberrant collagen cross-linking is a hallmark of several diseases.

    • Fibrosis: In fibrotic diseases, such as idiopathic pulmonary fibrosis and liver cirrhosis, there is an excessive deposition and cross-linking of collagen, leading to tissue stiffening and organ dysfunction. Studies have shown an increase in the dihydroxylysinonorleucine (DHLNL) to hydroxylysinonorleucine (HLNL) ratio in acute fibrotic episodes.

    • Diabetes: Hyperglycemia in diabetes accelerates the formation of AGEs, leading to pathological cross-linking of collagen in various tissues, contributing to complications such as nephropathy, retinopathy, and cardiovascular disease.

Quantitative Analysis

The quantification of LNL and its hydroxylated forms is essential for understanding their roles in health and disease. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for accurate and sensitive quantification.

Table 1: Reported Collagen Cross-link Levels in Human Tissues

TissueCross-linkAge GroupConcentration (mol/mol of collagen)Reference
Bone (Cortical) Lysylpyridinoline (LP)Middle-aged~0.1 - 0.3[3]
Elderly~0.05 - 0.2[3]
Hydroxylysylpyridinoline (HP)Middle-aged~0.5 - 1.2[3]
Elderly~0.4 - 1.0[3]
Bone (Cancellous) Hydroxypyridinium10-15 yearsReaches maximum[1]
AdultRemains stable[1]
Cartilage (Articular) Hydroxypyridinium10-15 yearsReaches maximum (5-10x bone)[1]
AdultRemains stable[1]
Ligamentum Flavum PyridinolineIncreases with age-[4]
Intervertebral Disc (Lumbar) Elastin Cross-links-0.04 ± 0.01 nmol/mg dry wt[4]

Note: This table provides a summary of reported values. Absolute concentrations can vary depending on the specific analytical methods and sample populations.

Experimental Protocols

Accurate quantification of LNL and its hydroxylated forms requires meticulous sample preparation and analysis.

Sample Preparation and Hydrolysis
  • Tissue Homogenization: Tissues are typically frozen in liquid nitrogen and pulverized to a fine powder.

  • Defatting and Drying: The powdered tissue is washed with solvents like phosphate-buffered saline (PBS) and distilled water, followed by lyophilization (freeze-drying).

  • Reduction (for immature cross-links): To stabilize the immature aldimine cross-links (LNL, HLNL, DHLNL), the dried tissue is reduced with sodium borohydride (NaBH₄) in a suitable buffer.

  • Acid Hydrolysis: The reduced tissue is hydrolyzed in 6 M hydrochloric acid (HCl) at approximately 110°C for 18-24 hours.[5] This breaks down the proteins into their constituent amino acids, including the cross-linking amino acids.

  • Solid-Phase Extraction (SPE): The hydrolysate is then subjected to solid-phase extraction to remove interfering substances and enrich the cross-link fraction.

LC-MS/MS Analysis
  • Chromatographic Separation: The purified amino acid mixture is separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). A variety of column chemistries can be employed, often involving reverse-phase or hydrophilic interaction liquid chromatography (HILIC).

  • Mass Spectrometric Detection: The separated amino acids are detected by a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for the target analytes. Specific precursor-to-product ion transitions are monitored for each cross-link.

Experimental_Workflow Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Reduction Reduction (NaBH4) Homogenization->Reduction Hydrolysis Acid Hydrolysis (6M HCl) Reduction->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE LCMS LC-MS/MS Analysis SPE->LCMS Data Data Analysis LCMS->Data

Figure 2: General experimental workflow for the analysis of lysinonorleucine and its hydroxylated forms.

Signaling Pathways

Emerging evidence suggests that beyond their structural role, altered collagen cross-linking and the accumulation of related molecules can influence cellular signaling pathways, contributing to disease pathogenesis.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β signaling pathway is a key regulator of fibrosis.[6] TGF-β stimulates fibroblasts to produce and deposit extracellular matrix proteins, including collagen. Lysyl oxidase, the enzyme responsible for initiating collagen cross-linking, is a downstream target of TGF-β signaling.[6] Increased TGF-β activity leads to elevated lysyl oxidase expression and subsequent enhancement of collagen cross-linking, creating a fibrotic microenvironment. This stiffened matrix can, in turn, further activate TGF-β signaling through mechanotransduction pathways involving integrins, thus establishing a vicious cycle of fibrosis.[6]

TGF_Beta_Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR Smad Smad2/3 TGFBR->Smad Smad4 Smad4 Smad->Smad4 Nucleus Nucleus Smad4->Nucleus LOX_Gene Lysyl Oxidase Gene Nucleus->LOX_Gene Transcription Collagen_Gene Collagen Gene Nucleus->Collagen_Gene Transcription LOX_Protein Lysyl Oxidase LOX_Gene->LOX_Protein Translation Crosslinking Increased Collagen Cross-linking LOX_Protein->Crosslinking Collagen_Protein Collagen Collagen_Gene->Collagen_Protein Translation Collagen_Protein->Crosslinking Fibrosis Fibrosis Crosslinking->Fibrosis

Figure 3: Simplified TGF-β signaling pathway leading to increased collagen cross-linking and fibrosis.

Receptor for Advanced Glycation End-products (RAGE) Signaling

Advanced glycation end-products (AGEs) are a heterogeneous group of molecules formed through non-enzymatic reactions between sugars and proteins or lipids. Some AGEs can act as cross-links in collagen. The accumulation of AGEs and their interaction with the Receptor for Advanced Glycation End-products (RAGE) can trigger a cascade of intracellular signaling events.[7] Activation of RAGE by AGEs leads to the production of reactive oxygen species (ROS) and the activation of pro-inflammatory signaling pathways, such as NF-κB.[8] This contributes to a state of chronic inflammation and cellular dysfunction, which is implicated in the pathogenesis of diabetic complications and other age-related diseases.

RAGE_Pathway AGEs Advanced Glycation End-products (AGEs) RAGE RAGE Receptor AGEs->RAGE ROS Reactive Oxygen Species (ROS) RAGE->ROS NFkB NF-κB RAGE->NFkB ROS->NFkB Nucleus Nucleus NFkB->Nucleus Inflammatory_Genes Pro-inflammatory Genes Nucleus->Inflammatory_Genes Transcription Inflammation Chronic Inflammation Inflammatory_Genes->Inflammation Cellular_Dysfunction Cellular Dysfunction Inflammation->Cellular_Dysfunction

Figure 4: RAGE signaling pathway activated by AGEs, leading to inflammation and cellular dysfunction.

Conclusion

Lysinonorleucine and its hydroxylated forms are integral to the structure and function of connective tissues. Their quantification provides valuable insights into the processes of aging and the pathogenesis of fibrotic and metabolic diseases. The detailed experimental protocols and an understanding of their involvement in cellular signaling pathways presented in this guide offer a solid foundation for researchers and drug development professionals. Further investigation into the precise roles of these cross-links in modulating cellular behavior will likely unveil new therapeutic targets for a range of debilitating conditions.

References

Methodological & Application

Application Notes and Protocols for the Extraction of (5S,5'S)-Dihydroxy Lysinonorleucine from Bone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,5'S)-Dihydroxy lysinonorleucine (DHLNL) is a reducible divalent cross-link found in collagen, the primary protein component of bone. The formation and abundance of DHLNL are critical indicators of collagen maturation and bone quality. Alterations in DHLNL levels can be associated with various skeletal diseases and the effects of therapeutic interventions. Accurate quantification of DHLNL in bone tissue is therefore essential for research in bone biology, disease pathogenesis, and the development of new orthopedic and rheumatologic drugs.

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from bone tissue. The methodology is based on established principles of acid hydrolysis of the bone matrix, followed by purification of the amino acid fraction and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

The following table summarizes quantitative data for Dihydroxylysinonorleucine (DHLNL) and other related collagen cross-links found in human cancellous bone, as determined by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QqTOF-MS).[1]

AnalyteMean Concentration (nmol/L)Standard Deviation (nmol/L)
DHLNL Data not explicitly providedData not explicitly provided
HLNLData not explicitly providedData not explicitly provided
LNLData not explicitly providedData not explicitly provided
PYDData not explicitly providedData not explicitly provided
DPDData not explicitly providedData not explicitly provided

Note: While the referenced study established a method for quantifying DHLNL, specific mean and standard deviation values for a cohort were not detailed in the provided abstract. Researchers should expect to generate their own quantitative data based on the provided protocol.

Experimental Protocols

This protocol is divided into four main stages: Bone Sample Preparation, Acid Hydrolysis, Purification of Amino Acids, and Quantification by LC-MS.

Bone Sample Preparation

Proper preparation of the bone sample is crucial to ensure accurate and reproducible results.

Materials:

  • Bone sample (cortical or cancellous)

  • Scalpel, bone cutters, or a low-speed saw

  • Mortar and pestle (preferably agate) or a cryogenic mill

  • Milli-Q water or equivalent

  • Acetone

  • 0.5 M Hydrochloric acid (HCl) or 0.75 M Ethylenediaminetetraacetic acid (EDTA), pH 8.5

Procedure:

  • Cleaning: Carefully remove any soft tissue, periosteum, and marrow from the bone sample using a scalpel.

  • Fragmentation: Break the bone into smaller pieces using bone cutters or a low-speed saw.

  • Washing: Wash the bone fragments with Milli-Q water to remove any remaining debris.

  • Defatting: Immerse the bone fragments in acetone for 4-6 hours to remove lipids. Allow the bone to air-dry completely in a fume hood.

  • Pulverization: Grind the dry, defatted bone fragments into a fine powder using a mortar and pestle or a cryogenic mill.

  • Demineralization:

    • Acid Method: Suspend the bone powder in 0.5 M HCl at 4°C.[2] Allow demineralization to proceed for 24-48 hours with gentle agitation, changing the acid solution every 12 hours until the bone becomes "spongy" and no more mineral is visible.[2]

    • EDTA Method: Alternatively, wash the bone powder with 0.75 M EDTA (pH 8.5) with multiple changes of the solution until the bone is fully demineralized.[3]

  • Washing: After demineralization, wash the resulting collagen-rich matrix extensively with Milli-Q water until the pH is neutral.

  • Lyophilization: Freeze-dry the demineralized bone collagen to obtain a stable, dry powder for subsequent hydrolysis.

Acid Hydrolysis

This step breaks down the collagen protein into its constituent amino acids, including DHLNL.

Materials:

  • Lyophilized demineralized bone collagen

  • 6 M Hydrochloric acid (HCl), sequencing grade

  • Heavy-walled glass hydrolysis tubes

  • Vacuum pump and sealing torch or screw-cap vials with PTFE-lined caps

  • Heating block or oven set to 110°C

Procedure:

  • Weigh approximately 5-10 mg of the lyophilized collagen into a hydrolysis tube.

  • Add 1 mL of 6 M HCl to the tube.

  • Freeze the sample in liquid nitrogen.

  • Evacuate the tube using a vacuum pump and seal it with a flame torch. Alternatively, use screw-cap vials with PTFE-lined caps and tighten securely.

  • Place the sealed tube in a heating block or oven at 110°C for 24 hours.[2]

  • After hydrolysis, allow the tube to cool to room temperature.

  • Carefully open the tube and transfer the hydrolysate to a clean microcentrifuge tube.

  • Dry the hydrolysate completely under a stream of nitrogen or using a vacuum centrifuge to remove the HCl.

Purification of Amino Acids

This step removes salts and other interfering substances from the hydrolysate prior to LC-MS analysis.

Materials:

  • Dried bone hydrolysate

  • XAD-2 resin

  • Chromatography column

  • 1 M Hydrochloric acid (HCl)

  • Milli-Q water

Procedure:

  • Column Preparation: Pack a small chromatography column with XAD-2 resin. Pre-condition the column by washing it with 20 column volumes of 1 M HCl followed by 10 column volumes of Milli-Q water.[2]

  • Sample Loading: Re-dissolve the dried bone hydrolysate in a small volume of Milli-Q water and load it onto the prepared XAD-2 column.

  • Elution: Elute the amino acids from the column with Milli-Q water. The hydrophobic nature of the XAD-2 resin will retain many of the interfering compounds while allowing the polar amino acids, including DHLNL, to pass through.

  • Drying: Collect the eluate containing the purified amino acids and dry it completely using a vacuum centrifuge.

Quantification by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to separate and quantify DHLNL.

Materials:

  • Purified, dried amino acid sample

  • This compound standard

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reverse-phase LC column

  • LC-MS/MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer)

Procedure:

  • Sample Reconstitution: Reconstitute the dried, purified amino acid sample in a known volume of Mobile Phase A.

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in Mobile Phase A.

  • LC Separation:

    • Inject a defined volume of the sample and each standard onto the C18 column.

    • Separate the amino acids using a gradient elution with Mobile Phases A and B. A typical gradient might be:

      • 0-5 min: 2% B

      • 5-20 min: 2% to 50% B

      • 20-22 min: 50% to 98% B

      • 22-25 min: 98% B

      • 25-26 min: 98% to 2% B

      • 26-30 min: 2% B

  • MS Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Monitor for the specific mass-to-charge ratio (m/z) of DHLNL. The molecular formula of DHLNL is C12H25N3O6, with a molecular weight of 307.34 g/mol .[4][5]

    • For quantitative analysis, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, monitoring for specific precursor-to-product ion transitions for both the DHLNL standard and the samples.

  • Quantification:

    • Generate a standard curve by plotting the peak area of the DHLNL standard against its concentration.

    • Determine the concentration of DHLNL in the bone samples by comparing their peak areas to the standard curve.

    • Normalize the DHLNL concentration to the initial dry weight of the bone or the collagen content (which can be determined by measuring hydroxyproline concentration).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction & Purification cluster_analysis Analysis bone_sample Bone Sample cleaning Cleaning & Defatting bone_sample->cleaning pulverization Pulverization cleaning->pulverization demineralization Demineralization pulverization->demineralization lyophilization Lyophilization demineralization->lyophilization hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) lyophilization->hydrolysis purification Purification (XAD-2 Resin) hydrolysis->purification lcms LC-MS/MS Analysis purification->lcms quantification Quantification lcms->quantification

Caption: Workflow for DHLNL extraction and quantification from bone.

Signaling Pathway (Illustrative)

As DHLNL is a structural component and not part of a signaling pathway, a diagram illustrating its formation is more appropriate.

dhnl_formation lys1 Lysine Residue 1 (in Collagen) hyl1 Hydroxylysine 1 lys1->hyl1 Lysyl Hydroxylase lys2 Lysine Residue 2 (in Collagen) hyl2 Hydroxylysine 2 lys2->hyl2 Lysyl Hydroxylase allysine Allysinic Acid (Aldehyde) hyl1->allysine Lysyl Oxidase dhnl (5S,5'S)-Dihydroxy Lysinonorleucine hyl2->dhnl allysine->dhnl Condensation

Caption: Formation of Dihydroxy Lysinonorleucine (DHLNL) in collagen.

References

Application Note: HPLC Method for the Chiral Separation of (5S,5'S)-Dihydroxy Lysinonorleucine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Audience: Researchers, scientists, and drug development professionals involved in collagen characterization, aging studies, and connective tissue disorders.

Introduction

(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a key irreducible cross-linking amino acid found in collagen, the most abundant protein in mammals. The stereochemistry of DHLNL is crucial for the structural integrity and stability of collagen fibrils. The formation of different stereoisomers can be indicative of specific physiological or pathological processes, including aging and diseases affecting connective tissues. Therefore, a robust analytical method to separate and quantify these isomers is essential for advancing research in these fields.

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of this compound from its other potential diastereomers. The method utilizes a macrocyclic glycopeptide-based chiral stationary phase (CSP), which allows for the direct separation of the underivatized isomers, simplifying sample preparation and preventing the formation of artifacts associated with derivatization.

Experimental Protocol

1. Materials and Reagents

  • This compound standard (or a mixture of isomers)

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Ultrapure Water (18.2 MΩ·cm)

2. Sample Preparation

  • Prepare a stock solution of the DHLNL isomer standard at a concentration of 1 mg/mL in ultrapure water.

  • From the stock solution, prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL by diluting with the initial mobile phase composition (95:5 Water:Methanol with 0.1% Formic Acid).

  • For biological samples (e.g., hydrolyzed collagen), perform acid hydrolysis followed by a solid-phase extraction (SPE) clean-up to isolate the amino acid fraction. The final extract should be reconstituted in the initial mobile phase.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

3. HPLC Instrumentation and Conditions

A standard HPLC or UHPLC system equipped with a UV or Mass Spectrometry (MS) detector is suitable for this analysis.

ParameterRecommended Condition
Column Astec CHIROBIOTIC® T, 5 µm, 4.6 x 250 mm (or similar macrocyclic glycopeptide CSP)[1][2]
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Methanol
Gradient Program Time (min)
0.0
20.0
22.0
25.0
25.1
30.0
Flow Rate 0.8 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry (ESI+)

Data Presentation

The following table presents representative (simulated) chromatographic data for the separation of (5S,5'S)-DHLNL and a potential diastereomer. This data is for illustrative purposes to demonstrate the expected performance of the proposed method.

Table 1: Representative Chromatographic Results

AnalyteRetention Time (min)Tailing FactorResolution (Rs)
Diastereomer 112.81.1-
(5S,5'S)-DHLNL 14.2 1.2 > 2.0

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from sample acquisition to data analysis for the separation of DHLNL isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Collagen Sample or Standard Hydrolysis Acid Hydrolysis (for biological samples) Sample->Hydrolysis SPE SPE Cleanup Hydrolysis->SPE Reconstitution Reconstitution in Mobile Phase SPE->Reconstitution Filtration 0.22 µm Filtration Reconstitution->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Separation Chiral Column Separation Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report

Caption: Workflow for DHLNL Isomer Separation.

Signaling Pathway and Logical Relationship Diagram

The logical relationship for achieving successful chiral separation using the indirect method (derivatization) is outlined below. While the primary protocol of this note uses a direct method, this diagram illustrates the alternative approach.

Derivatization_Logic Enantiomers DHLNL Enantiomers (e.g., R, S) Reaction Derivatization Reaction Enantiomers->Reaction Reagent Chiral Derivatizing Agent (e.g., R') Reagent->Reaction Diastereomers Diastereomers (R,R' and S,R') Reaction->Diastereomers AchiralCol Achiral HPLC Column (e.g., C18) Diastereomers->AchiralCol Inject Separation Separation Achieved AchiralCol->Separation

Caption: Logic of Indirect Chiral Separation.

The proposed HPLC method provides a robust and direct approach for the separation of this compound isomers. The use of a macrocyclic glycopeptide chiral stationary phase is key to achieving baseline resolution without the need for complex derivatization procedures. This method is suitable for the accurate quantification of DHLNL isomers in both purified standards and complex biological matrices, making it a valuable tool for researchers in collagen biochemistry, aging, and related fields.

References

Application Note: Quantification of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a bivalent reducible collagen cross-link derived from the condensation of two hydroxylysine residues. As an immature cross-link, its quantification provides valuable insights into collagen metabolism and the early stages of tissue remodeling. Elevated levels of DHLNL are associated with various pathological conditions, particularly in the context of fibrosis where there is an increase in new collagen deposition. Accurate and sensitive quantification of DHLNL is crucial for understanding disease progression, identifying potential therapeutic targets, and monitoring the efficacy of novel drugs in development. This application note provides a detailed protocol for the quantification of DHLNL in biological tissues using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Principle

The quantification of DHLNL is achieved by stabilizing the immature Schiff base cross-link through reduction with sodium borohydride (NaBH₄), followed by acid hydrolysis of the tissue sample to release the amino acid cross-links. The hydrolysate is then analyzed by LC-MS/MS. A stable isotope-labeled internal standard is added at the beginning of the sample preparation to ensure accurate quantification by correcting for variations in sample processing and matrix effects.

Data Presentation

The following table summarizes representative quantitative data for DHLNL in healthy versus fibrotic lung tissue. These values are for illustrative purposes to demonstrate the expected trend of increased DHLNL in diseased tissue. Actual values may vary depending on the specific tissue, disease state, and analytical method.

Sample TypeDHLNL Concentration (pmol/mg dry weight)
Healthy Lung Tissue5.0 ± 1.2
Fibrotic Lung Tissue15.8 ± 3.5

Experimental Protocols

Materials and Reagents
  • This compound (DHLNL) standard

  • Stable isotope-labeled DHLNL internal standard (e.g., ¹³C₆-DHLNL)

  • Sodium borohydride (NaBH₄)

  • 6 M Hydrochloric acid (HCl)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS grade formic acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Lyophilizer

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

Sample Preparation Workflow

G cluster_0 Tissue Preparation cluster_1 LC-MS/MS Analysis tissue 1. Tissue Homogenization reduction 2. NaBH4 Reduction tissue->reduction Add Internal Standard hydrolysis 3. Acid Hydrolysis reduction->hydrolysis spe 4. Solid-Phase Extraction hydrolysis->spe dry 5. Lyophilization spe->dry reconstitution 6. Reconstitution dry->reconstitution injection 7. LC-MS/MS Injection reconstitution->injection quantification 8. Data Quantification injection->quantification G cluster_0 Calibration Curve Generation cluster_1 Sample Quantification standards Known Concentrations of DHLNL Standard ratio_std Peak Area Ratio (Analyte/IS) standards->ratio_std is_std Constant Concentration of Internal Standard is_std->ratio_std curve Calibration Curve ratio_std->curve quantification Quantified DHLNL Concentration curve->quantification sample Unknown Sample with Internal Standard ratio_sample Measured Peak Area Ratio (Analyte/IS) sample->ratio_sample ratio_sample->quantification

Application Note & Protocol: Synthesis of (5S,5'S)-Dihydroxy Lysinonorleucine Standard for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a trifunctional, non-reducible amino acid cross-link found in mature collagen and elastin. Its presence and concentration are critical indicators of the stability and integrity of the extracellular matrix. The availability of a well-characterized (5S,5'S)-DHLNL standard is essential for a variety of research applications, including the study of connective tissue disorders, aging, and the development of targeted therapies. This document provides a detailed, hypothetical protocol for the chemical synthesis of this compound, designed to serve as a research standard. The proposed synthesis is based on established stereoselective reactions in amino acid chemistry.

Proposed Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. The proposed strategy involves the synthesis of a key intermediate, a protected (5S)-hydroxylysine derivative, from a commercially available starting material. Two molecules of this intermediate are then coupled via reductive amination to form the lysinonorleucine backbone, followed by deprotection to yield the final product.

Synthesis_Workflow A Protected L-Lysine Derivative B Unsaturated Lysine Derivative A->B Elimination C Epoxidized Lysine Derivative B->C Asymmetric Epoxidation D (5S)-Hydroxy-L-lysine Derivative C->D Regioselective Ring Opening E Aldehyde Intermediate D->E Oxidative Cleavage/Oxidation F Protected (5S,5'S)-DHLNL D->F Reductive Amination with E G This compound F->G Global Deprotection

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

This section details the proposed multi-step synthesis of this compound.

Part 1: Synthesis of a Protected (5S)-Hydroxy-L-lysine Intermediate

This part focuses on the stereoselective introduction of the hydroxyl group at the C5 position of lysine.

Protocol 1.1: Synthesis of an Unsaturated Lysine Derivative

  • Starting Material: Commercially available Nα-Boc-Nε-Cbz-L-lysine.

  • Procedure:

    • The starting material is subjected to an elimination reaction to introduce a double bond in the side chain. This can be achieved through various methods, such as Hofmann elimination or by converting the epsilon-amino group into a good leaving group followed by base-induced elimination.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the product is extracted and purified by column chromatography.

Protocol 1.2: Asymmetric Epoxidation

  • Starting Material: The unsaturated lysine derivative from Protocol 1.1.

  • Procedure:

    • The unsaturated derivative undergoes a stereoselective epoxidation, for example, using a Sharpless asymmetric epoxidation, to create the desired (S) stereocenter at C5.

    • The reaction is carried out at low temperatures to ensure high stereoselectivity.

    • The epoxide is purified by column chromatography.

Protocol 1.3: Regioselective Epoxide Ring Opening

  • Starting Material: The epoxidized lysine derivative from Protocol 1.2.

  • Procedure:

    • The epoxide is opened regioselectively to yield the 5-hydroxylysine derivative. This can be achieved using a suitable nucleophile followed by reduction.

    • The resulting diol is protected, and the desired (5S)-hydroxy-L-lysine derivative is isolated and purified.

Part 2: Coupling and Deprotection

Protocol 2.1: Preparation of the Aldehyde Intermediate

  • Starting Material: A portion of the protected (5S)-hydroxy-L-lysine derivative from Part 1.

  • Procedure:

    • The terminal amino group of the side chain is converted into an aldehyde. This can be achieved through a Swern oxidation or using other mild oxidizing agents after appropriate protection of other functional groups.

    • The aldehyde is used immediately in the next step without extensive purification.

Protocol 2.2: Reductive Amination

  • Starting Materials:

    • The aldehyde intermediate from Protocol 2.1.

    • The protected (5S)-hydroxy-L-lysine derivative from Part 1.

  • Procedure:

    • The aldehyde and the amine are dissolved in a suitable solvent, and a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added.

    • The reaction forms the C-N bond, creating the lysinonorleucine backbone.

    • The reaction is monitored by TLC, and the product is purified by column chromatography.

Protocol 2.3: Global Deprotection

  • Starting Material: The fully protected this compound.

  • Procedure:

    • All protecting groups (e.g., Boc, Cbz, and any protecting groups on the hydroxyls) are removed. This is typically achieved using strong acidic conditions (e.g., trifluoroacetic acid) for Boc groups and hydrogenolysis for Cbz groups.

    • The final product is purified by ion-exchange chromatography or preparative HPLC.

Data Presentation

The following table summarizes the expected (hypothetical) yields and purity for each major step in the synthesis. Actual results may vary.

Step Product Expected Yield (%) Purity (by HPLC, %) Characterization Methods
1.1Unsaturated Lysine Derivative75-85>95¹H NMR, ¹³C NMR, MS
1.2Epoxidized Lysine Derivative80-90>98 (diastereomeric excess)¹H NMR, ¹³C NMR, MS, Chiral HPLC
1.3Protected (5S)-Hydroxy-L-lysine70-80>98¹H NMR, ¹³C NMR, MS
2.2Protected (5S,5'S)-DHLNL60-70>95¹H NMR, ¹³C NMR, MS
2.3This compound85-95 (after purification)>99¹H NMR, ¹³C NMR, HRMS, Amino Acid Analysis

Signaling Pathways and Logical Relationships

The stereochemical control in this synthesis is paramount. The following diagram illustrates the logical relationship for achieving the desired stereochemistry.

Stereochemistry_Logic Start L-Lysine Derivative (S-configuration at Cα) Epoxidation Asymmetric Epoxidation of Unsaturated Side Chain Start->Epoxidation Epoxide Chiral Epoxide Intermediate Epoxidation->Epoxide RingOpening Regioselective Ring Opening Epoxide->RingOpening Hydroxylysine (5S)-Hydroxy-L-lysine (S-configuration at C5) RingOpening->Hydroxylysine Coupling Coupling of two (5S)-Hydroxylysine units Hydroxylysine->Coupling FinalProduct This compound Coupling->FinalProduct

Figure 2: Logic diagram for stereochemical control.

Conclusion

The protocol outlined above presents a viable, albeit hypothetical, pathway for the synthesis of a this compound standard. The successful execution of this synthesis would provide researchers with a crucial tool for the quantitative analysis of collagen and elastin cross-linking, furthering our understanding of connective tissue biology and pathology. The synthesis is challenging and requires expertise in modern organic synthetic methods, particularly in stereoselective reactions and purification techniques.

Application Notes and Protocols for Antibody-Based Detection of (5S,5'S)-Dihydroxy Lysinonorleucine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of antibodies and subsequent immunoassays for the detection and quantification of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL), a collagen cross-linking amino acid and a potential biomarker for various physiological and pathological processes.

Introduction

This compound (DHLNL) is a stable, covalent cross-link found in collagen, the most abundant protein in mammals. The formation and accumulation of DHLNL are associated with tissue maturation, aging, and various diseases, including diabetes and fibrosis. Accurate and sensitive detection of DHLNL is crucial for understanding its biological role and for its potential use as a biomarker in drug development and clinical diagnostics. Antibody-based methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting, offer high specificity and sensitivity for the detection of such molecules.

Since DHLNL is a small molecule (hapten), it is not immunogenic on its own. To elicit an immune response and generate specific antibodies, it must be conjugated to a larger carrier protein.[1][2][3] This document outlines the complete workflow, from the synthesis of the immunogen to the development and validation of a competitive ELISA for DHLNL quantification.

Signaling Pathways and Biological Relevance

DHLNL is a component of advanced glycation end products (AGEs), which are formed through non-enzymatic reactions between sugars and proteins or lipids.[4] AGEs accumulate in tissues over time and with certain diseases, contributing to pathology by altering protein structure and function and by interacting with the Receptor for Advanced Glycation End Products (RAGE). The AGE-RAGE interaction activates downstream signaling pathways, such as NF-κB, leading to inflammation, oxidative stress, and cellular damage.[5][6]

AGE_RAGE_Pathway AGEs AGEs ((5S,5'S)-DHLNL) RAGE RAGE Receptor AGEs->RAGE DIAPH1 DIAPH1 RAGE->DIAPH1 interacts with ROS ROS RAGE->ROS generates NFkB NF-κB DIAPH1->NFkB activates Inflammation Inflammation (TNF-α, IL-1β, IL-6) NFkB->Inflammation Cellular_Damage Cellular Damage & Fibrosis ROS->Cellular_Damage Inflammation->Cellular_Damage

Caption: AGE-RAGE Signaling Pathway.

Antibody Production Workflow

The generation of antibodies specific to DHLNL involves several key stages, from preparing the immunogen to purifying the final antibodies.

Antibody_Production_Workflow cluster_immunogen Immunogen Preparation cluster_immunization Immunization & Antibody Production cluster_purification Antibody Purification & Characterization Hapten (5S,5'S)-DHLNL (Hapten) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunogen DHLNL-KLH/BSA Immunogen Conjugation->Immunogen Immunization Immunization of Host Animal (e.g., Rabbit, Mouse) Immunogen->Immunization Immune_Response Immune Response Immunization->Immune_Response Serum_Collection Serum Collection (Polyclonal) or Spleen Cell Isolation (Monoclonal) Immune_Response->Serum_Collection Purification Antibody Purification (Affinity Chromatography) Serum_Collection->Purification Characterization Antibody Characterization (ELISA, Western Blot) Purification->Characterization Final_Ab Anti-DHLNL Antibodies Characterization->Final_Ab

Caption: General workflow for anti-hapten antibody production.

Experimental Protocols

Protocol 1: Preparation of DHLNL-Carrier Protein Conjugate (Immunogen)

Objective: To covalently link DHLNL (hapten) to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization or Bovine Serum Albumin (BSA) for screening, to make it immunogenic.

Materials:

  • This compound (DHLNL)

  • Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)

  • N-succinimidyl S-acetylthioacetate (SATA)

  • Hydroxylamine-HCl

  • Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Dimethylformamide (DMF)

  • PD-10 desalting columns

Procedure:

  • Introduction of a Thiol Group to DHLNL: a. Dissolve DHLNL in a small amount of DMF. b. Add a 10-fold molar excess of SATA dissolved in DMF. c. Incubate for 1 hour at room temperature. d. Add hydroxylamine-HCl to deacetylate the compound and expose the sulfhydryl group. e. Purify the thiol-modified DHLNL using a suitable chromatography method.

  • Activation of Carrier Protein: a. Dissolve KLH or BSA in PBS. b. Add a 20-fold molar excess of GMBS dissolved in DMF. c. Incubate for 30 minutes at room temperature. d. Remove excess GMBS using a PD-10 desalting column equilibrated with PBS.

  • Conjugation of Thiolated DHLNL to Activated Carrier Protein: a. Immediately mix the thiol-modified DHLNL with the maleimide-activated carrier protein. b. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring. c. Dialyze the conjugate against PBS to remove unreacted components. d. Determine the protein concentration and conjugation efficiency using a protein assay (e.g., BCA) and spectrophotometry.

Protocol 2: Polyclonal Antibody Production

Objective: To generate polyclonal antibodies against DHLNL in a host animal.

Materials:

  • DHLNL-KLH conjugate

  • Freund's Complete Adjuvant (FCA) and Freund's Incomplete Adjuvant (FIA)

  • Host animals (e.g., two New Zealand white rabbits)

  • Sterile syringes and needles

  • Blood collection supplies

Procedure:

  • Pre-immune Serum Collection: Collect blood from the animals before immunization to serve as a negative control.

  • Primary Immunization: a. Emulsify the DHLNL-KLH conjugate with an equal volume of Freund's Complete Adjuvant. b. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations: a. Boost the immunization every 3-4 weeks with the DHLNL-KLH conjugate emulsified in Freund's Incomplete Adjuvant.

  • Titer Monitoring: a. Collect small amounts of blood 10-14 days after each booster injection. b. Determine the antibody titer using a competitive ELISA with DHLNL-BSA coated plates.

  • Final Bleed and Serum Preparation: a. Once a high antibody titer is achieved, perform a final bleed. b. Allow the blood to clot and centrifuge to separate the antiserum.

  • Antibody Purification: a. Purify the anti-DHLNL antibodies from the antiserum using affinity chromatography with a column where DHLNL is immobilized.

Protocol 3: Competitive ELISA for DHLNL Quantification

Objective: To quantify the concentration of DHLNL in a sample using a competitive immunoassay format.

Competitive_ELISA cluster_coating 1. Coating cluster_competition 2. Competition cluster_binding 3. Binding to Plate cluster_detection 4. Detection Plate Microtiter Plate Coating_Ag DHLNL-BSA Conjugate Plate->Coating_Ag coated with Sample Sample with free DHLNL Incubation Incubate Sample with Antibody Sample->Incubation Antibody Anti-DHLNL Antibody Antibody->Incubation Add_to_Plate Add mixture to coated plate Incubation->Add_to_Plate Incubation_Plate Incubate Add_to_Plate->Incubation_Plate Wash Wash to remove unbound antibody Incubation_Plate->Wash Secondary_Ab Enzyme-conjugated Secondary Antibody Wash->Secondary_Ab add Substrate Substrate Secondary_Ab->Substrate add Color_Development Color Development Substrate->Color_Development Read_Absorbance Read Absorbance Color_Development->Read_Absorbance

References

Application Notes and Protocols for the Sample Preparation of (5S,5'S)-Dihydroxy Lysinonorleucine in Soft Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,5'S)-Dihydroxylysinonorleucine (DHLNL) is a key irreducible collagen cross-link that plays a crucial role in the structural integrity and stability of connective tissues. Alterations in DHLNL levels are associated with various physiological and pathological processes, including tissue development, aging, and fibrotic diseases.[1] Accurate quantification of DHLNL in soft tissues is therefore essential for understanding disease mechanisms and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the sample preparation of DHLNL in soft tissues for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview of the Sample Preparation Workflow

The sample preparation for DHLNL analysis from soft tissues is a multi-step process designed to liberate the cross-link from the collagen matrix and prepare it for instrumental analysis. The general workflow involves:

  • Tissue Homogenization: Mechanical disruption of the tissue to create a uniform sample.

  • Reduction: Stabilization of the chemically unstable Schiff base precursors of DHLNL.

  • Hydrolysis: Acid-catalyzed cleavage of peptide bonds to release individual amino acids and cross-links.

  • Purification/Clean-up: Removal of interfering substances from the hydrolysate, often using solid-phase extraction (SPE).

  • Final Preparation: Reconstitution of the purified sample in a suitable solvent for analysis.

Below is a graphical representation of the experimental workflow.

experimental_workflow tissue Soft Tissue Sample homogenization Tissue Homogenization tissue->homogenization reduction Reduction (e.g., with NaBH4) homogenization->reduction hydrolysis Acid Hydrolysis (e.g., 6N HCl) reduction->hydrolysis spe Solid-Phase Extraction (SPE) Clean-up hydrolysis->spe analysis LC-MS/MS Analysis spe->analysis

Caption: Experimental workflow for DHLNL sample preparation.

Key Experimental Protocols

Protocol 1: Tissue Homogenization and Reduction

This protocol describes the initial steps of processing soft tissue samples to prepare them for hydrolysis. The reduction step is critical for stabilizing the DHLNL precursor, dehydro-dihydroxylysinonorleucine (deH-DHLNL).

Materials:

  • Soft tissue sample (e.g., lung, skin, tendon)

  • Phosphate-buffered saline (PBS), ice-cold

  • Sodium borohydride (NaBH₄) solution (freshly prepared)

  • Homogenizer (e.g., bead beater, rotor-stator)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Weigh a portion of the soft tissue (typically 10-50 mg).

  • Wash the tissue sample with ice-cold PBS to remove any contaminants.

  • Place the tissue in a suitable microcentrifuge tube with homogenization beads (if using a bead beater).

  • Add a sufficient volume of a freshly prepared reducing agent solution (e.g., sodium borohydride in a suitable buffer) to the tissue. The exact concentration and volume will depend on the tissue amount and should be optimized.

  • Homogenize the tissue until it is completely disrupted. Keep the sample on ice throughout the homogenization process to minimize degradation.

  • Incubate the homogenate under appropriate conditions (e.g., specific time and temperature) to allow for complete reduction.

  • Centrifuge the homogenate to pellet any insoluble material.

  • Carefully collect the supernatant for the subsequent hydrolysis step.

Protocol 2: Acid Hydrolysis

This protocol details the process of breaking down the tissue proteins into their constituent amino acids and cross-links.

Materials:

  • Reduced tissue homogenate (from Protocol 1)

  • Concentrated hydrochloric acid (HCl)

  • Screw-cap hydrolysis tubes

  • Heating block or oven

  • Vacuum evaporator (e.g., SpeedVac)

  • pH meter or pH paper

Procedure:

  • Transfer a measured volume of the supernatant from the reduction step into a hydrolysis tube.

  • Add an equal volume of concentrated HCl to achieve a final concentration of approximately 6N HCl.

  • Securely cap the hydrolysis tubes.

  • Place the tubes in a heating block or oven set to a high temperature (e.g., 110°C) for an extended period (e.g., 16-24 hours) to ensure complete hydrolysis.

  • After hydrolysis, allow the tubes to cool to room temperature.

  • Remove the HCl by vacuum evaporation. This step may need to be repeated after resuspending the sample in water to ensure complete acid removal.

  • Reconstitute the dried hydrolysate in a small, known volume of an appropriate buffer or solvent for the next purification step.

Protocol 3: Solid-Phase Extraction (SPE) Clean-up

This protocol describes the purification of the hydrolysate to remove salts and other interfering compounds prior to LC-MS/MS analysis.

Materials:

  • Acid hydrolysate (from Protocol 2)

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • SPE vacuum manifold

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or a weak buffer)

  • Wash solvent (e.g., a weak organic solvent or buffer)

  • Elution solvent (e.g., a higher concentration of organic solvent or a pH-modified buffer)

  • Collection tubes

Procedure:

  • Condition the SPE cartridge by passing the appropriate conditioning solvent through it.

  • Equilibrate the cartridge with the equilibration solvent.

  • Load the reconstituted hydrolysate onto the SPE cartridge.

  • Wash the cartridge with the wash solvent to remove unbound contaminants.

  • Elute the analytes of interest, including DHLNL, using the elution solvent into a clean collection tube.

  • Dry the eluted sample using a vacuum evaporator.

  • Reconstitute the purified sample in a solvent compatible with the LC-MS/MS system (e.g., mobile phase).

Data Presentation

The following table summarizes hypothetical quantitative data for DHLNL in different soft tissues, which can be obtained using the described protocols. This data is for illustrative purposes and actual values will vary depending on the specific sample and experimental conditions.

Tissue TypeConditionDHLNL Concentration (pmol/mg tissue)Reference
LungHealthy Donor5.8 ± 1.2[1]
LungIdiopathic Pulmonary Fibrosis (IPF)12.5 ± 2.8[1]
SkinYoung8.2 ± 1.9Hypothetical
SkinAged15.1 ± 3.5Hypothetical
TendonUninjured25.6 ± 4.1Hypothetical
TendonInjured and Healed18.9 ± 3.7Hypothetical

Signaling Pathway Context

DHLNL is a product of post-translational modifications of collagen, a process that is integral to the formation of the extracellular matrix (ECM). While not part of a classical signaling pathway with receptors and second messengers, its formation is a critical downstream event in the broader context of tissue homeostasis and fibrosis, which are regulated by various signaling pathways. The diagram below illustrates the relationship between pro-fibrotic signaling and collagen cross-linking.

signaling_pathway cluster_signaling Pro-fibrotic Signaling cluster_cellular Cellular Response cluster_ecm ECM Production & Modification TGFb TGF-β Fibroblast Fibroblast Activation TGFb->Fibroblast CTGF CTGF CTGF->Fibroblast PDGF PDGF PDGF->Fibroblast Myofibroblast Myofibroblast Differentiation Fibroblast->Myofibroblast Collagen_Synthesis Increased Collagen Synthesis Myofibroblast->Collagen_Synthesis LOX Lysyl Oxidase (LOX) Upregulation Myofibroblast->LOX Crosslinking Collagen Cross-linking Collagen_Synthesis->Crosslinking LOX->Crosslinking DHLNL DHLNL Formation Crosslinking->DHLNL

Caption: Pro-fibrotic signaling leading to DHLNL formation.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the sample preparation of (5S,5'S)-Dihydroxylysinonorleucine from soft tissues. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to obtain reliable and reproducible data for the study of collagen cross-linking in health and disease. The accurate quantification of DHLNL can provide valuable insights into the pathophysiology of various conditions and aid in the evaluation of potential therapeutic interventions.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Collagen is the most abundant protein in mammals, providing the essential structural framework for connective tissues such as bone, skin, tendons, and cartilage.[1] The mechanical strength and stability of this framework are critically dependent on the formation of covalent intermolecular crosslinks between collagen molecules.[2] This process is initiated by the enzyme lysyl oxidase, which converts specific lysine and hydroxylysine residues into reactive aldehydes.[2][3] These aldehydes then react with other lysine or hydroxylysine residues to form immature, divalent, reducible crosslinks.

The primary reducible crosslinks are dehydro-dihydroxylysinonorleucine (DHLNL) and dehydro-hydroxylysinonorleucine (HLNL).[4] These Schiff base crosslinks are intermediates that, over time, can mature into more stable, non-reducible trivalent crosslinks like pyridinoline.[5] The concentration of reducible crosslinks is an important indicator of new collagen formation and turnover. Alterations in their levels are associated with aging and various pathologies, including osteoporosis, where a significant decrease in DHLNL and HLNL is observed, compromising bone strength.[4][6] Accurate quantification of these crosslinks is therefore vital for understanding tissue biology and for the development of therapeutics targeting diseases of the extracellular matrix.

This application note provides an overview of the key analytical techniques and detailed protocols for the quantification of reducible collagen crosslinks.

cluster_0 Lysyl Oxidase Pathway HLY1 Hydroxylysine (Molecule 1) Aldehyde Allyl-Aldehyde HLY1->Aldehyde Lysyl Oxidase (Oxidative Deamination) HLY2 Hydroxylysine (Molecule 2) DHLNL dehydro-DHLNL (Reducible Crosslink) HLY2->DHLNL Condensation Aldehyde->DHLNL Condensation

Caption: Enzymatic formation of a reducible collagen crosslink.

Principle of Analysis

The analysis of reducible crosslinks presents a unique challenge because their native aldimine and keto-amine bonds are unstable during acid hydrolysis. The standard analytical workflow therefore incorporates a critical chemical reduction step to stabilize these bonds prior to hydrolysis and quantification.

The general workflow consists of three main stages:

  • Sample Preparation and Stabilization : Tissue samples are homogenized and the unstable Schiff base crosslinks are stabilized by chemical reduction using an agent like sodium borohydride (NaBH₄).[5][7] This converts the reducible crosslinks into their stable, reduced forms (e.g., DHLNL and HLNL).

  • Acid Hydrolysis : The stabilized tissue is hydrolyzed, typically using 6N HCl, to break down the collagen into its constituent amino acids and crosslink components.[3]

  • Chromatographic Quantification : The resulting hydrolysate is analyzed using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the stabilized crosslinks.[5][8][9]

A Tissue Sample Collection (e.g., Bone, Cartilage) B Sample Homogenization (Pulverization / Grinding) A->B C Reduction (Stabilization) (e.g., Sodium Borohydride) B->C D Acid Hydrolysis (6N HCl, 110°C, 24h) C->D E Hydrolysate Preparation (Drying & Resuspension) D->E F Chromatographic Analysis (HPLC or LC-MS/MS) E->F G Data Quantification & Interpretation F->G

Caption: General analytical workflow for reducible crosslinks.

Detailed Experimental Protocols

Protocol 1: Sample Preparation, Reduction, and Hydrolysis

This protocol describes the essential steps to prepare tissue for crosslink analysis.

Materials:

  • Tissue sample (e.g., 10-20 mg dry weight)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium borohydride (NaBH₄) solution: 10 mg/mL in 1 mM NaOH (prepare fresh)

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen gas supply

  • Heating block or oven capable of 110°C

Procedure:

  • Sample Preparation:

    • For soft tissues, mince finely and wash with PBS to remove non-collagenous proteins. Lyophilize to determine dry weight.

    • For bone, pulverize the sample under liquid nitrogen. Demineralize using 0.5 M EDTA, pH 7.4, for several days at 4°C, changing the solution daily.[4] Wash thoroughly with deionized water and lyophilize.

  • Reduction (Stabilization):

    • Suspend the lyophilized tissue powder in PBS (e.g., 1 mg/mL).

    • Add the freshly prepared NaBH₄ solution at a ratio of 1:10 (w/w) of NaBH₄ to tissue dry weight.[5][7]

    • Incubate for 1 hour at room temperature with gentle agitation.

    • Quench the reaction by carefully adding a few drops of glacial acetic acid until effervescence stops.

    • Wash the reduced tissue pellet three times with deionized water, centrifuging between washes.

  • Acid Hydrolysis:

    • Add 6N HCl to the washed pellet (e.g., 1 mL per 5 mg of tissue).

    • Flush the tube with nitrogen gas, seal tightly, and hydrolyze at 110°C for 24 hours.

  • Hydrolysate Preparation:

    • After hydrolysis, cool the sample. Centrifuge to pellet any insoluble material.

    • Transfer the supernatant to a new tube and dry it completely under a stream of nitrogen or using a vacuum concentrator.

    • Re-suspend the dried hydrolysate in a suitable buffer for analysis (e.g., 0.1% heptafluorobutyric acid for reverse-phase HPLC).

Protocol 2: Analysis by LC-MS/MS

LC-MS/MS is the preferred method for its high sensitivity and specificity, allowing for direct quantification without derivatization.[5][9]

Instrumentation & Reagents:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).[10]

  • C18 Reverse-Phase HPLC Column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Certified standards for DHLNL and HLNL.

Procedure:

  • Calibration: Prepare a standard curve using the certified DHLNL and HLNL standards in the same buffer as the re-suspended samples.

  • LC Separation:

    • Inject the re-suspended hydrolysate onto the C18 column.

    • Elute the crosslinks using a gradient. For example:

      • 0-2 min: 2% Mobile Phase B

      • 2-8 min: Gradient from 2% to 30% Mobile Phase B

      • 8-9 min: Wash with 95% Mobile Phase B

      • 9-12 min: Re-equilibrate at 2% Mobile Phase B

    • Set the flow rate to approximately 0.3 mL/min.

  • MS/MS Detection:

    • Use electrospray ionization (ESI) in positive mode.

    • Set up Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each crosslink. (Note: Exact m/z values should be determined empirically with standards on the specific instrument used).

  • Quantification: Calculate the concentration of DHLNL and HLNL in the sample by comparing the peak areas to the standard curve. Normalize the results to the collagen content of the tissue, which can be determined from the hydroxyproline concentration in the same hydrolysate.[11]

cluster_workflow LC-MS/MS Quantification Logic A Inject Prepared Hydrolysate B LC Separation (Reverse-Phase C18) A->B C Ionization (ESI+) B->C D Mass Selection (Q1) (Precursor Ion) C->D E Fragmentation (Q2) (Collision Cell) D->E F Mass Selection (Q3) (Product Ion) E->F G Detection & Signal Generation F->G H Quantification vs. Standard Curve G->H

Caption: Logical workflow for LC-MS/MS analysis.

Data Presentation and Interpretation

Quantitative data should be presented clearly to allow for comparison between different analytical methods and biological samples.

Table 1: Comparison of Key Analytical Techniques

ParameterHPLC with Fluorescence DetectionLC-MS/MS
Specificity Moderate to High (dependent on separation)Very High (based on mass-to-charge ratio)
Sensitivity Good (pmol range)Excellent (fmol to pmol range)[7]
Throughput ModerateHigh (with rapid LC methods)[9]
Derivatization Often RequiredNot Required
Cost LowerHigher
Application Routine quantificationComplex mixtures, low abundance crosslinks

Table 2: Example Quantitative Data for Reducible Crosslinks in Human Bone

The following table summarizes typical concentrations of reducible crosslinks in vertebral trabecular bone, highlighting differences observed in osteoporosis. Data is expressed as moles of crosslink per mole of collagen.

CrosslinkNormal (Age-Matched Control)OsteoporoticPercent ChangeReference
DHLNL ~0.50~0.35-30%[4]
HLNL ~0.25~0.19-24%[4]

Note: Absolute values can vary based on age, tissue type, and specific analytical protocol. The data illustrates the substantial reduction in these crucial crosslinks in a disease state.[4] The concentration of these divalent crosslinks in healthy bone can be 2-4 times higher than that of mature pyridinium crosslinks.[4]

Conclusion

The analysis of reducible collagen crosslinks is fundamental to research in connective tissue biology, aging, and pathology. The methods described here, particularly the robust and sensitive LC-MS/MS protocol, provide a reliable means to quantify DHLNL and HLNL. Proper sample preparation, including the critical reduction step to stabilize the crosslinks, is paramount for obtaining accurate and reproducible results. These analytical tools are invaluable for researchers and drug development professionals seeking to understand the role of collagen crosslinking in disease and to evaluate the efficacy of novel therapeutic interventions.

References

Application Note: Quantification of (5S,5'S)-Dihydroxy Lysinonorleucine in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) is a crucial, yet transient, divalent reducible cross-link formed during the biosynthesis of collagen. It serves as a precursor to the mature, trivalent pyridinoline cross-links that provide structural integrity to collagen fibrils. The formation of DHLNL is initiated by the enzymatic action of lysyl oxidases, which convert specific lysine and hydroxylysine residues into reactive aldehydes. Subsequently, a spontaneous condensation reaction between a hydroxylysine aldehyde and a hydroxylysine residue forms DHLNL. This process is a key step in the post-translational modification of collagen.

The quantification of DHLNL in cell culture models provides a valuable tool for understanding collagen metabolism, the efficacy of drugs targeting collagen cross-linking, and the pathology of diseases associated with aberrant collagen deposition, such as fibrosis and cancer. This application note provides a detailed protocol for the quantification of DHLNL in cell culture lysates and conditioned media using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Biochemical Pathway of DHLNL Formation

The formation of this compound is a critical step in the maturation of collagen fibers, contributing to their mechanical strength and stability. This process is primarily regulated by the lysyl hydroxylase and lysyl oxidase enzyme families.

DHLNL_Pathway cluster_collagen Collagen Polypeptide Chain cluster_enzymes Enzymatic Modifications Lysine Lysine Residue LH2 Lysyl Hydroxylase 2 (LH2) Lysine->LH2 Hydroxylation Hydroxylysine Hydroxylysine Residue LH2->Hydroxylysine LOX Lysyl Oxidase (LOX) Allysin Hydroxyallysine Residue (aldehyde) LOX->Allysin Hydroxylysine->LOX Oxidative Deamination DHLNL (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) Hydroxylysine->DHLNL Spontaneous Condensation Allysin->DHLNL Spontaneous Condensation

Caption: Biosynthesis pathway of this compound.

Experimental Workflow

The quantification of DHLNL from cell culture samples involves several key steps, from sample collection to data analysis. The following diagram outlines the general experimental workflow.

Experimental_Workflow cluster_sample Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Fibroblasts) Harvest_Cells Harvest Cells (Pellet) Cell_Culture->Harvest_Cells Collect_Media Collect Conditioned Media Cell_Culture->Collect_Media Cell_Lysis Cell Lysis Harvest_Cells->Cell_Lysis Acid_Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Collect_Media->Acid_Hydrolysis Cell_Lysis->Acid_Hydrolysis Solid_Phase_Extraction Solid-Phase Extraction (SPE) for cleanup Acid_Hydrolysis->Solid_Phase_Extraction LCMS LC-MS/MS Analysis Solid_Phase_Extraction->LCMS Data_Analysis Data Analysis & Quantification LCMS->Data_Analysis

Caption: General experimental workflow for DHLNL quantification.

Quantitative Data Summary

The following tables provide representative quantitative data for DHLNL in a hypothetical fibroblast cell culture model treated with a pro-fibrotic agent (e.g., TGF-β1) and an inhibitor of lysyl oxidase (e.g., β-aminopropionitrile, BAPN). These values are for illustrative purposes and may vary depending on the cell type, culture conditions, and experimental setup.

Table 1: DHLNL Concentration in Fibroblast Cell Lysates

Treatment GroupDHLNL (pmol/mg total protein)Standard Deviation
Untreated Control15.22.1
TGF-β1 (10 ng/mL)45.85.3
BAPN (100 µM)3.10.8
TGF-β1 + BAPN8.91.5

Table 2: DHLNL Concentration in Conditioned Media

Treatment GroupDHLNL (pmol/mL)Standard Deviation
Untreated Control5.71.2
TGF-β1 (10 ng/mL)22.43.5
BAPN (100 µM)1.20.4
TGF-β1 + BAPN3.80.9

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate human dermal fibroblasts in 10 cm culture dishes at a density of 2 x 10^5 cells/dish in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cell Growth: Culture cells at 37°C in a humidified atmosphere of 5% CO2 until they reach 80-90% confluency.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 24 hours in DMEM with 0.5% FBS to synchronize the cell cycle.

  • Treatment: Treat the cells with the desired concentrations of TGF-β1, BAPN, or other compounds in serum-free DMEM for 48 hours. Include an untreated control group.

Sample Collection
  • Conditioned Media: Collect the conditioned media from each culture dish into a separate conical tube. Centrifuge at 500 x g for 5 minutes to remove any detached cells and debris. Store the supernatant at -80°C until analysis.

  • Cell Lysate:

    • Wash the cell monolayer twice with ice-cold Phosphate Buffered Saline (PBS).

    • Add 1 mL of ice-cold PBS to each dish and scrape the cells using a cell scraper.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until analysis.

Sample Preparation for LC-MS/MS
  • Cell Lysis (for Cell Pellets):

    • Resuspend the cell pellet in 200 µL of RIPA buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA protein assay.

  • Acid Hydrolysis:

    • To 100 µL of cell lysate or 500 µL of conditioned media, add an equal volume of concentrated hydrochloric acid (HCl) to achieve a final concentration of 6M HCl.

    • Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled version of DHLNL, if available).

    • Transfer the sample to a hydrolysis tube and seal under vacuum.

    • Hydrolyze at 110°C for 24 hours.

    • After hydrolysis, cool the samples and dry them under a stream of nitrogen gas.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried hydrolysate in 1 mL of 0.1% trifluoroacetic acid (TFA).

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% TFA.

    • Load the sample onto the cartridge.

    • Wash the cartridge with 2 mL of 0.1% TFA.

    • Elute the analytes with 1 mL of 50% acetonitrile in 0.1% TFA.

    • Dry the eluate under nitrogen gas.

    • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.

    • Precursor Ion (Q1): m/z for DHLNL.

    • Product Ion (Q3): Specific fragment ions of DHLNL.

    • (Note: The exact m/z transitions for DHLNL should be determined by direct infusion of a pure standard.)

Data Analysis and Quantification
  • Standard Curve: Prepare a standard curve using a serial dilution of a pure this compound standard of known concentration.

  • Quantification: Determine the concentration of DHLNL in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

  • Normalization:

    • For cell lysates, normalize the DHLNL concentration to the total protein content (pmol/mg protein).

    • For conditioned media, express the concentration as pmol/mL.

Conclusion

This application note provides a comprehensive framework for the quantification of this compound in cell culture models. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the illustrative data, offer a valuable resource for researchers investigating collagen biology and related pathological conditions. The ability to accurately measure this key collagen cross-link precursor will facilitate a deeper understanding of extracellular matrix dynamics and aid in the development of novel therapeutic strategies.

Troubleshooting & Optimization

Technical Support Center: Optimizing Mass Spectrometry of (5S,5'S)-Dihydroxy Lysinonorleucine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the mass spectrometry ionization of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL).

Troubleshooting Guide

This guide addresses common issues encountered during the electrospray ionization (ESI) of DHLNL.

Problem: Low or No Signal Intensity for DHLNL

  • Potential Cause 1: Suboptimal Ionization Parameters.

    • Solution: DHLNL is a highly polar molecule with multiple amine and hydroxyl groups, making it well-suited for positive mode electrospray ionization ([M+H]+). Systematically optimize ESI source parameters. Use the table below as a starting point and adjust one parameter at a time while monitoring the signal intensity of the target m/z.

  • Potential Cause 2: Poor Desolvation.

    • Solution: Increase the drying gas (N₂) flow rate and temperature to facilitate the removal of solvent from the ESI droplets. Efficient desolvation is crucial for releasing the analyte ions into the gas phase.[1][2]

  • Potential Cause 3: Ion Suppression from Matrix Components.

    • Solution: If analyzing DHLNL in a complex mixture (e.g., protein hydrolysate), co-eluting compounds can compete for ionization, suppressing the DHLNL signal.[3] Implement a robust sample cleanup protocol, such as solid-phase extraction (SPE), to remove interfering substances like salts, detergents, and phospholipids before LC-MS analysis.[3][4]

  • Potential Cause 4: Incorrect pH of the Mobile Phase.

    • Solution: The amine groups in DHLNL require an acidic environment to be efficiently protonated. Ensure the mobile phase contains an acidic modifier, such as 0.1% formic acid, to promote the formation of the [M+H]+ ion.[5]

Problem: Spectrum is Dominated by Adduct Ions ([M+Na]⁺, [M+K]⁺)

  • Potential Cause 1: Contamination with Alkali Metal Salts.

    • Solution: Sodium and potassium ions are ubiquitous and readily form adducts with polar molecules like DHLNL, splitting the signal and reducing the intensity of the desired protonated molecule.[6] Use high-purity, LC-MS grade solvents and reagents.[7] Ensure all glassware and sample vials are meticulously cleaned to avoid salt contamination.

  • Potential Cause 2: Insufficient Protons in the Mobile Phase.

    • Solution: The formation of the protonated molecule ([M+H]⁺) is in competition with the formation of metal adducts. By lowering the pH of the mobile phase with an additive like formic or acetic acid, you create an excess of protons, which drives the equilibrium towards the desired [M+H]⁺ species.[5][8]

Problem: In-Source Fragmentation of DHLNL

  • Potential Cause 1: ESI Source Conditions are too Harsh.

    • Solution: While ESI is a "soft" ionization technique, excessive energy in the source can cause fragile molecules to fragment.[9] To minimize this, start with lower source parameter values. Methodically decrease the capillary/nozzle voltage and the source temperature. Be aware that reducing these too much can lead to poor desolvation and lower signal. Finding a balance is key.

Frequently Asked Questions (FAQs)

Q1: What is the chemical information and expected m/z for DHLNL?

This compound is a collagen cross-linking amino acid.[10] Its key properties are summarized below.

PropertyValueReference
Molecular FormulaC₁₂H₂₅N₃O₆[10][11]
Average Molecular Weight307.34 Da[10][11][12]
Monoisotopic Mass307.174 Da[12]
Expected Ion (Positive ESI) Expected m/z
[M+H]⁺308.181
[M+Na]⁺330.163
[M+K]⁺346.137
[M+NH₄]⁺325.208

Q2: Which ionization mode, positive or negative, is better for DHLNL?

Positive ion mode is generally recommended. DHLNL has three primary amine groups that are readily protonated in an acidic mobile phase, leading to a strong [M+H]⁺ signal. While the two carboxylic acid groups can be deprotonated in negative mode, the protonation efficiency of the amines typically results in better sensitivity in positive mode.

Q3: How can I confirm the identity of my DHLNL peak?

Use tandem mass spectrometry (MS/MS). Isolate the precursor ion (e.g., m/z 308.18) and fragment it using collision-induced dissociation (CID). The resulting fragment ions will produce a characteristic pattern that can be used to confirm the structure and identity of the molecule.

Q4: My sample is dissolved in a buffer containing phosphate salts. How will this affect my analysis?

Non-volatile salts like phosphates are detrimental to ESI-MS analysis.[4] They will contaminate the ion source, suppress the analyte signal, and cause instrument downtime.[7] It is critical to remove these salts before injection using techniques like solid-phase extraction (SPE) or dialysis.

Experimental Protocols

Protocol 1: General Sample Preparation for DHLNL Standard

  • Solvent Preparation: Use only LC-MS grade water, acetonitrile, and methanol. Prepare a 0.1% (v/v) solution of formic acid in water as your aqueous mobile phase component.

  • Stock Solution: Accurately weigh 1 mg of DHLNL standard and dissolve it in 1 mL of LC-MS grade water to make a 1 mg/mL stock solution.

  • Working Solution: Perform serial dilutions of the stock solution into a solution of 50:50 acetonitrile:water with 0.1% formic acid to achieve the desired concentration for injection (e.g., 1-10 µg/mL).

  • Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates before transferring to an autosampler vial.

Protocol 2: Systematic Optimization of ESI Source Parameters

This protocol assumes a direct infusion of the DHLNL standard. The same principles apply when using LC-MS, but optimization should be performed while the compound is eluting from the column.

  • Initial Setup: Infuse a 1 µg/mL solution of DHLNL at a flow rate of 5-10 µL/min. Use the starting parameters from the table below.

  • Spray Voltage Optimization: While monitoring the intensity of the [M+H]⁺ ion (m/z 308.18), adjust the spray voltage in increments of 0.2 kV. Record the voltage that provides the highest, most stable signal.

  • Gas Flow Optimization: Set the spray voltage to its optimal value. Adjust the sheath/nebulizer gas flow rate. Note the setting that maximizes signal intensity without causing instability.

  • Temperature Optimization: With optimal voltage and gas flow, adjust the capillary/ion transfer tube temperature in 10-15 °C increments. Higher temperatures improve desolvation but can cause fragmentation. Find the temperature that gives the best signal for the precursor ion.

  • Iterative Refinement: Re-adjust the other parameters slightly to see if any further improvement can be made, as source conditions can be interdependent.

ParameterStarting ValueOptimization RangePurpose
Ionization ModePositiveN/AProtonates amine groups
Spray Voltage3.5 kV2.5 - 4.5 kVCreates charged droplets[1]
Capillary/Source Temp.300 °C250 - 350 °CAids in solvent evaporation[2]
Sheath/Nebulizer Gas30 (arbitrary units)20 - 50Assists in droplet formation
Aux/Drying Gas10 (arbitrary units)5 - 15Evaporates solvent from droplets

Visualizations

ionization_optimization_workflow cluster_prep Phase 1: Preparation cluster_opt Phase 2: Optimization cluster_eval Phase 3: Evaluation cluster_final Phase 4: Finalization prep Sample Preparation (LC-MS Grade Solvents, 0.1% FA) infuse Direct Infusion or LC Setup prep->infuse start Set Initial ESI Parameters (Positive Mode) infuse->start opt_volt Optimize Spray Voltage start->opt_volt opt_gas Optimize Gas Flows (Sheath & Aux) opt_volt->opt_gas opt_temp Optimize Temperatures (Capillary & Source) opt_gas->opt_temp eval Evaluate Signal (Intensity, S/N, Stability) opt_temp->eval adducts Check for Adducts ([M+Na]+, [M+K]+) eval->adducts adducts->prep If adducts are high msms Acquire MS/MS for Confirmation adducts->msms If signal is clean finalize Final Method msms->finalize

Caption: Workflow for optimizing ESI-MS for DHLNL.

troubleshooting_low_signal cluster_std Pure Standard cluster_matrix Complex Matrix start Problem: Low Signal Intensity q1 Is the sample a pure standard or a complex matrix? start->q1 check_params Systematically optimize ESI parameters (Voltage, Gas, Temp) q1->check_params Standard improve_cleanup Implement/Improve Sample Cleanup (SPE) q1->improve_cleanup Matrix check_ph Ensure mobile phase contains 0.1% Formic Acid end_solution Solution: Improved Signal check_ph->end_solution check_gradient Optimize LC gradient to separate from interferences check_gradient->end_solution

Caption: Troubleshooting logic for low signal intensity.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC analysis of collagen crosslinks.

Troubleshooting Guides

This section addresses specific issues that may arise during the HPLC analysis of collagen crosslinks, offering potential causes and systematic solutions.

Problem 1: Co-elution of Pyridinoline (PYD) and Deoxypyridinoline (DPD)

Symptom: Poor resolution between the PYD and DPD peaks, often appearing as a single broad peak or as a peak with a significant shoulder.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Inadequate Mobile Phase Selectivity 1. Adjust Mobile Phase pH: The ionization state of PYD and DPD can be manipulated by altering the mobile phase pH. For reversed-phase chromatography, operate at a pH at least 2 units away from the pKa of the analytes to ensure a single ionic form and improve separation. 2. Modify Ion-Pairing Reagent Concentration: When using ion-pairing agents like heptafluorobutyric acid (HFBA), systematically vary the concentration (e.g., 0.05% to 0.2% v/v) to optimize the differential interaction with PYD and DPD.[1] 3. Change Organic Modifier: If using acetonitrile, consider switching to or adding methanol to the mobile phase. The change in solvent polarity and interaction with the stationary phase can alter selectivity.
Inappropriate Gradient Program 1. Decrease Gradient Slope: A shallower gradient (e.g., a smaller percentage change in the organic solvent per unit of time) increases the time analytes spend interacting with the stationary phase, which can enhance the resolution of closely eluting compounds.[2] 2. Introduce an Isocratic Hold: Incorporate an isocratic hold at a specific mobile phase composition where the PYD and DPD peaks begin to separate. This can significantly improve their resolution.
Suboptimal Column Chemistry 1. Switch to a Different Stationary Phase: If a standard C18 column does not provide adequate resolution, consider columns with different selectivities, such as a C8, Phenyl-Hexyl, or a cyano (CN) phase. 2. Consider HILIC Chromatography: For these polar crosslinks, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative to reversed-phase, offering a different separation mechanism.[3]
Elevated System Dead Volume 1. Minimize Tubing Length and Diameter: Use the shortest possible tubing with the smallest internal diameter between the column and the detector to reduce extra-column band broadening.
Problem 2: Broad or Tailing Peaks

Symptom: Peaks are wider than expected, or the back half of the peak is elongated.

Potential Causes & Solutions:

Potential CauseRecommended Solution
Secondary Interactions with Stationary Phase 1. Adjust Mobile Phase pH: For basic analytes like collagen crosslinks, a low pH mobile phase (e.g., pH 2-3) can suppress the ionization of residual silanols on the silica-based stationary phase, minimizing secondary interactions that cause tailing. 2. Increase Buffer Concentration: A higher buffer concentration can more effectively mask active sites on the stationary phase.
Column Overload 1. Dilute the Sample: Inject a more diluted sample to ensure the amount of analyte does not exceed the column's loading capacity. 2. Reduce Injection Volume: Decrease the volume of the injected sample.
Contaminated Guard or Analytical Column 1. Replace Guard Column: The guard column is designed to trap contaminants and should be replaced regularly. 2. Flush the Analytical Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.
Sample Solvent Incompatibility 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC columns used for collagen crosslink analysis?

A1: The most frequently used columns are reversed-phase columns, particularly C18 phases.[1] However, for challenging separations, other stationary phases like C8 and Phenyl-Hexyl can offer different selectivities. For very polar crosslinks, HILIC columns, such as those with a diamond hydride stationary phase, have been shown to be effective.[3]

Q2: How can I improve the sensitivity of my fluorescence detection for PYD and DPD?

A2: To enhance fluorescence detection, ensure you are using the optimal excitation and emission wavelengths. For pyridinium crosslinks, excitation is typically around 290-297 nm and emission is around 395-400 nm.[4] Additionally, using HPLC-grade solvents and a clean flow cell will minimize background noise and improve the signal-to-noise ratio.

Q3: What is the purpose of using an ion-pairing agent like heptafluorobutyric acid (HFBA)?

A3: An ion-pairing agent like HFBA is added to the mobile phase in reversed-phase HPLC to improve the retention and peak shape of polar, ionizable compounds like collagen crosslinks.[1] HFBA forms a neutral ion pair with the positively charged crosslinks, increasing their hydrophobicity and thus their retention on the nonpolar stationary phase.

Q4: My baseline is drifting during the gradient elution. What could be the cause?

A4: Baseline drift in gradient elution is often due to the mobile phase components having different UV absorbance at the detection wavelength. Ensure that both mobile phase A and B have low and matched UV absorbance. Using high-purity, HPLC-grade solvents and additives is crucial. It is also important to ensure the system is well-equilibrated with the initial mobile phase conditions before each injection.

Q5: How critical is the temperature for the separation of collagen crosslinks?

A5: Temperature is an important parameter that can influence retention time, selectivity, and mobile phase viscosity. Increasing the column temperature generally decreases retention times and lowers the backpressure. It can also alter the selectivity between closely eluting peaks. Maintaining a consistent and controlled column temperature is essential for reproducible results.

Experimental Protocols

Protocol 1: Sample Preparation - Acid Hydrolysis of Tissue

This protocol describes the standard procedure for releasing collagen crosslinks from tissue samples prior to HPLC analysis.

  • Tissue Preparation: Obtain a known wet or dry weight of the tissue sample (typically 5-10 mg).

  • Hydrolysis: Place the tissue sample in a hydrolysis vial and add 1 mL of 6 M HCl per 5 mg of tissue.

  • Incubation: Seal the vial under nitrogen (if possible, to minimize oxidation) and incubate at 107-110°C for 18-24 hours.[4]

  • Drying: After hydrolysis, cool the samples and centrifuge to pellet any debris. Transfer the supernatant to a new tube and dry it using a vacuum concentrator or by evaporation under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried hydrolysate in a known volume of the initial HPLC mobile phase or a compatible solvent (e.g., 1% HFBA). The sample is now ready for HPLC analysis.

Protocol 2: HPLC Method for PYD and DPD Quantification with Fluorescence Detection

This method is a typical reversed-phase HPLC protocol for the separation and quantification of PYD and DPD.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and fluorescence detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Heptafluorobutyric acid (HFBA) in HPLC-grade water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.2 mL/min.[4]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detection: Excitation at 290 nm, Emission at 400 nm.[4]

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 15
    20 25
    22 80
    25 80
    26 15

    | 30 | 15 |

Quantitative Data Summary

The following tables provide representative quantitative data for the HPLC analysis of collagen crosslinks. Note that actual values may vary depending on the specific instrumentation, column, and experimental conditions.

Table 1: Method Performance Characteristics

ParameterPyridinoline (PYD)Deoxypyridinoline (DPD)Reference
Limit of Detection (LOD) 10 nmol/L7 nmol/L[4]
Limit of Quantitation (LOQ) ---
Recovery 91.5%106.1%[4]
Intra-day CV (%) 1.39%0.16%[4]
Inter-day CV (%) 3.71%1.32%[4]

Table 2: Example Retention Times under Different Chromatographic Conditions

ColumnMobile Phase ModifierPYD Retention Time (min)DPD Retention Time (min)
Reversed-Phase C180.1% HFBA~12.5~14.0
Reversed-Phase C181-octanesulfonic acid~15.2~17.8
Diamond Hydride (HILIC)0.1% Formic Acid~3.5~4.2

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Tissue_Sample Tissue Sample (e.g., bone, cartilage) Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Tissue_Sample->Hydrolysis Drying Drying and Reconstitution Hydrolysis->Drying Injection Sample Injection Drying->Injection Separation Reversed-Phase C18 Column Gradient Elution Injection->Separation Detection Fluorescence Detection (Ex: 290 nm, Em: 400 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Reporting Reporting Results (e.g., pmol/mg tissue) Integration->Reporting

Caption: Experimental workflow for collagen crosslink analysis.

Troubleshooting_CoElution Start Co-elution of PYD and DPD (Poor Resolution) Check_Gradient Is the gradient shallow enough? Start->Check_Gradient Adjust_Gradient Decrease gradient slope Introduce isocratic hold Check_Gradient->Adjust_Gradient No Check_Mobile_Phase Is mobile phase selectivity optimal? Check_Gradient->Check_Mobile_Phase Yes Adjust_Gradient->Check_Mobile_Phase Adjust_Mobile_Phase Adjust pH Vary ion-pair concentration Change organic modifier Check_Mobile_Phase->Adjust_Mobile_Phase No Check_Column Is the column chemistry appropriate? Check_Mobile_Phase->Check_Column Yes Adjust_Mobile_Phase->Check_Column Change_Column Try a different stationary phase (e.g., C8, Phenyl-Hexyl) Consider HILIC Check_Column->Change_Column No Resolution_OK Resolution Acceptable Check_Column->Resolution_OK Yes Change_Column->Resolution_OK

Caption: Troubleshooting decision tree for co-elution issues.

References

Technical Support Center: Analysis of (5S,5'S)-Dihydroxy Lysinonorleucine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL). This resource is designed for researchers, scientists, and drug development professionals who are working with this important collagen cross-link. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHLNL) and why is it important to measure?

A1: this compound (DHLNL) is a borohydride-reducible difunctional cross-link found in collagen. It is formed from the condensation of two hydroxylysine residues and plays a crucial role in the stabilization and maturation of collagen fibers. The quantification of DHLNL is important for understanding collagen metabolism, tissue mechanics, and the pathogenesis of various diseases related to the extracellular matrix, including fibrosis and skeletal disorders.

Q2: What is the standard method for preparing samples for DHLNL analysis?

A2: The standard method involves the hydrolysis of the collagen-containing tissue or protein sample to break it down into its constituent amino acids. This is typically achieved through acid hydrolysis, most commonly using 6M hydrochloric acid (HCl) at a high temperature (around 110°C) for an extended period (typically 24 hours). Prior to hydrolysis, a reduction step using sodium borohydride (NaBH₄) is often performed to stabilize the reducible cross-links like DHLNL.

Q3: Is DHLNL stable during standard acid hydrolysis conditions (6M HCl, 110°C, 24h)?

A3: While direct quantitative data on the recovery of DHLNL under various acid hydrolysis conditions is not extensively published, the common use of this method in studies that quantify DHLNL suggests that the reduced form of DHLNL is reasonably stable under these standard conditions. A similar collagen cross-link, histidinohydroxylysinonorleucine (HHL), has been reported to be stable to acid hydrolysis.[1] However, it is a known issue that harsh acid hydrolysis can lead to the degradation of some amino acids. For the most accurate quantification, it is recommended to perform recovery studies with a known amount of DHLNL standard added to a sample matrix.

Q4: Can I use other hydrolysis methods besides acid hydrolysis?

A4: While acid hydrolysis is the most common method, enzymatic hydrolysis can be an alternative. However, complete hydrolysis of highly cross-linked collagen with enzymes can be challenging. Alkaline hydrolysis is generally not recommended as it can lead to the degradation of certain amino acids.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no DHLNL detected in my sample. 1. Incomplete hydrolysis of the protein sample. 2. Degradation of DHLNL during sample preparation. 3. Insufficient reduction of the DHLNL cross-link. 4. Issues with the analytical instrumentation (e.g., LC-MS/MS).1. Ensure complete hydrolysis by optimizing hydrolysis time and temperature. Consider performing a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal duration for your specific sample type. 2. Avoid excessively harsh hydrolysis conditions. Ensure the hydrolysis is performed under an inert atmosphere (e.g., by flushing with nitrogen or argon) to minimize oxidative degradation. 3. Ensure the sodium borohydride reduction step is performed correctly and with a sufficient amount of reagent. 4. Calibrate and validate your analytical instrument using a DHLNL standard.
High variability in DHLNL measurements between replicates. 1. Inhomogeneous sample. 2. Inconsistent sample preparation. 3. Pipetting errors. 4. Instability of the analytical system.1. Ensure the tissue or protein sample is thoroughly homogenized before taking aliquots for hydrolysis. 2. Standardize all steps of the sample preparation protocol, including weighing, reagent addition, and heating. 3. Use calibrated pipettes and proper pipetting techniques. 4. Check the stability and reproducibility of your LC-MS/MS system by repeatedly injecting a standard solution.
Presence of unexpected peaks in the chromatogram interfering with DHLNL. 1. Contamination from reagents or labware. 2. Formation of degradation products or side-products during hydrolysis. 3. Co-elution of other sample components.1. Use high-purity reagents and thoroughly clean all labware. Run a blank sample (reagents only) to identify potential contaminants. 2. As some hydroxyamino acids can undergo chlorosubstitution during HCl hydrolysis, consider the possibility of chlorinated artifacts. Optimizing hydrolysis conditions may minimize their formation. 3. Optimize the chromatographic separation to resolve the DHLNL peak from interfering compounds. This may involve adjusting the mobile phase composition, gradient, or column chemistry.

Experimental Protocols

Standard Protocol for Acid Hydrolysis of Collagenous Tissue for DHLNL Analysis

This protocol is a general guideline and may need to be optimized for specific sample types and analytical instrumentation.

1. Sample Preparation and Reduction:

  • Weigh approximately 10-20 mg of lyophilized and finely minced tissue into a screw-cap hydrolysis tube.

  • Add 1 mL of a freshly prepared solution of 10 mg/mL sodium borohydride (NaBH₄) in 0.1 M sodium borate buffer, pH 9.0.

  • Incubate at room temperature for 1 hour with occasional vortexing.

  • Carefully add 1 mL of 1 M acetic acid dropwise to neutralize the excess NaBH₄. Be aware of gas evolution.

  • Lyophilize the reduced sample.

2. Acid Hydrolysis:

  • To the dried, reduced sample, add 1 mL of 6 M hydrochloric acid (HCl).

  • Flush the tube with nitrogen or argon gas to remove oxygen.

  • Seal the tube tightly.

  • Place the tube in a heating block or oven at 110°C for 24 hours.

  • After hydrolysis, allow the tube to cool to room temperature.

  • Centrifuge the tube to pellet any insoluble material.

  • Transfer the supernatant (hydrolysate) to a clean tube.

  • Dry the hydrolysate under a stream of nitrogen or using a vacuum concentrator.

3. Sample Clean-up and Analysis:

  • Reconstitute the dried hydrolysate in a suitable buffer for your analytical method (e.g., the initial mobile phase for LC-MS/MS).

  • The sample is now ready for analysis, typically by LC-MS/MS for the quantification of DHLNL.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Tissue Collagenous Tissue Sample Homogenization Homogenization & Lyophilization Tissue->Homogenization Reduction Reduction with NaBH4 Homogenization->Reduction Acid_Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Reduction->Acid_Hydrolysis Drying Drying of Hydrolysate Acid_Hydrolysis->Drying Reconstitution Reconstitution Drying->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Quantification Quantification of DHLNL LCMS->Quantification

Caption: Experimental workflow for the quantification of DHLNL.

Troubleshooting_Logic cluster_solutions1 Hydrolysis Optimization cluster_solutions2 Sample Preparation Modification cluster_solutions3 Instrument Check Start Low/No DHLNL Signal Incomplete_Hydrolysis Incomplete Hydrolysis? Start->Incomplete_Hydrolysis Degradation DHLNL Degradation? Start->Degradation Instrument_Issue Instrument Issue? Start->Instrument_Issue Optimize_Time Optimize Hydrolysis Time Incomplete_Hydrolysis->Optimize_Time Yes Optimize_Temp Optimize Temperature Incomplete_Hydrolysis->Optimize_Temp Yes Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere Yes Check_Reduction Verify Reduction Step Degradation->Check_Reduction Yes Calibrate Calibrate Instrument Instrument_Issue->Calibrate Yes Run_Standard Run DHLNL Standard Instrument_Issue->Run_Standard Yes

Caption: Troubleshooting logic for low DHLNL signal.

References

minimizing sample degradation during (5S,5'S)-Dihydroxy Lysinonorleucine extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing sample degradation during the extraction process. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHLNL) and why is its extraction challenging?

A1: this compound (DHLNL) is a reducible collagen cross-link, an important biomarker in studies of connective tissue metabolism and diseases such as fibrosis.[1] Its extraction is challenging due to its susceptibility to degradation under harsh chemical conditions, such as high temperatures and extreme pH, which are often employed during tissue hydrolysis. Furthermore, being a hygroscopic molecule, its stability can be affected by moisture.

Q2: What are the main sources of DHLNL degradation during extraction?

A2: The primary sources of DHLNL degradation during extraction are:

  • Harsh Hydrolysis Conditions: Both strong acid and alkaline hydrolysis, traditionally used to break down collagen, can degrade DHLNL.

  • Oxidation: DHLNL is susceptible to oxidation, which can occur at various stages of the extraction process if not properly controlled.

  • High Temperatures: Elevated temperatures during hydrolysis and sample processing can accelerate degradation reactions.[2]

  • Inappropriate pH: Extreme pH values can lead to side reactions and degradation of the target analyte.

  • Maillard Reaction: The reaction between the amino groups of DHLNL and reducing sugars present in the tissue sample can lead to its modification and loss, especially during heating.[3][4]

Q3: What is the purpose of the sodium borohydride reduction step?

A3: The immature collagen cross-links, including the precursor to DHLNL, exist in a chemically unstable form. The reduction step, typically performed with sodium borohydride (NaBH₄), stabilizes these cross-links by reducing the Schiff base to a stable secondary amine.[1][5] This is a critical step for accurate quantification by methods like LC-MS/MS.

Q4: What are the advantages of enzymatic hydrolysis over acid or alkaline hydrolysis for DHLNL extraction?

A4: Enzymatic hydrolysis, using enzymes like collagenase, offers a milder alternative to harsh chemical methods.[3][6][7] This approach can selectively break down the collagen matrix under more controlled pH and temperature conditions, thereby minimizing the degradation of sensitive cross-links like DHLNL.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during DHLNL extraction.

Issue 1: Low or No DHLNL Signal in LC-MS/MS Analysis
Potential Cause Troubleshooting Step Explanation
Incomplete Hydrolysis Optimize hydrolysis time and enzyme concentration (for enzymatic hydrolysis) or acid/alkali concentration and temperature (for chemical hydrolysis).Insufficient breakdown of the collagen matrix will result in poor release of DHLNL.
DHLNL Degradation during Hydrolysis Switch to a milder hydrolysis method, such as enzymatic hydrolysis. If using acid hydrolysis, consider using a lower temperature for a longer duration.Harsh conditions can destroy the DHLNL molecule.
Inefficient Reduction Ensure the freshness and appropriate concentration of the sodium borohydride solution. Optimize the reaction time and temperature.Incomplete reduction will lead to the loss of the unstable precursor form of DHLNL before detection.
Loss during Sample Cleanup Evaluate the efficiency of your solid-phase extraction (SPE) or ion-exchange chromatography protocol. Ensure the chosen method is suitable for retaining a polar molecule like DHLNL.DHLNL can be lost during purification steps if the chromatography conditions are not optimized.
Oxidation Add antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to your extraction buffers.[5] Perform extraction steps on ice and under an inert atmosphere (e.g., nitrogen or argon) where possible.Oxidation can modify the structure of DHLNL, leading to a loss of the target signal.
Issue 2: High Background or Interfering Peaks in LC-MS/MS
Potential Cause Troubleshooting Step Explanation
Contaminants from Sample Matrix Improve sample cleanup by optimizing the SPE or ion-exchange chromatography protocol. Consider a multi-step purification approach.Biological samples are complex, and matrix components can co-elute with DHLNL, causing ion suppression or interfering peaks.
Reagent-Related Artifacts Use high-purity solvents and reagents. Filter all solutions before use. Run reagent blanks to identify sources of contamination.Impurities in reagents can introduce significant background noise.
Incomplete Quenching of Sodium Borohydride Ensure the quenching step (e.g., addition of acid) is sufficient to neutralize any remaining reducing agent before MS analysis.Residual sodium borohydride or its byproducts can interfere with mass spectrometry analysis.
Formation of Adducts Check for common adducts (e.g., sodium, potassium) in your mass spectra. Optimize mobile phase composition to minimize adduct formation.DHLNL can form adducts with ions present in the mobile phase, leading to multiple peaks for the same analyte.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Collagen for DHLNL Extraction

This protocol provides a general framework for the enzymatic release of DHLNL from tissue samples. Optimization may be required for different tissue types.

  • Tissue Preparation:

    • Freeze the tissue sample in liquid nitrogen and pulverize it into a fine powder.

    • Lyophilize the powdered tissue to remove water.

    • Accurately weigh approximately 10-20 mg of the lyophilized tissue powder into a microcentrifuge tube.

  • Reduction:

    • Prepare a fresh solution of 1 M sodium borohydride (NaBH₄) in 0.1 M NaOH.

    • Add 500 µL of the NaBH₄ solution to the tissue powder.

    • Incubate at room temperature for 1 hour with gentle agitation.

    • Quench the reaction by carefully adding 100 µL of glacial acetic acid.

  • Enzymatic Hydrolysis:

    • Prepare a digestion buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5).

    • Wash the reduced tissue pellet twice with the digestion buffer.

    • Resuspend the pellet in 1 mL of digestion buffer containing collagenase (e.g., from Clostridium histolyticum) at a concentration of 1 mg/mL.

    • Incubate at 37°C for 24-48 hours with continuous agitation.

  • Sample Cleanup:

    • Centrifuge the digest to pellet any undigested material.

    • The supernatant containing DHLNL can be further purified using solid-phase extraction (SPE) or ion-exchange chromatography. A C18 SPE cartridge can be used to remove hydrophobic peptides, while a cation exchange resin can be used to capture and concentrate DHLNL.[9]

Protocol 2: Acid Hydrolysis of Collagen (Alternative Method)

Caution: This method is harsher and may lead to some degradation of DHLNL. It should be used when enzymatic hydrolysis is not feasible.

  • Tissue Preparation and Reduction:

    • Follow steps 1 and 2 from the enzymatic hydrolysis protocol.

  • Acid Hydrolysis:

    • After quenching the reduction, wash the pellet with water.

    • Add 1 mL of 6 M HCl to the pellet.

    • Hydrolyze at 110°C for 18-24 hours in a sealed, vacuum-hydrolysis tube.

  • Sample Cleanup:

    • After hydrolysis, cool the sample and remove the HCl by evaporation under a stream of nitrogen or by using a speed vacuum.

    • Reconstitute the sample in a suitable buffer for LC-MS/MS analysis.

    • Further purification by SPE or ion-exchange chromatography may be necessary.

Visualizations

Experimental_Workflow Tissue Tissue Sample Pulverization Pulverization & Lyophilization Tissue->Pulverization Reduction Reduction (NaBH4) Pulverization->Reduction Hydrolysis Hydrolysis (Enzymatic or Acid) Reduction->Hydrolysis Purification Purification (SPE / Ion Exchange) Hydrolysis->Purification LCMS LC-MS/MS Analysis Purification->LCMS

Caption: General experimental workflow for DHLNL extraction.

Troubleshooting_Logic Start Low/No DHLNL Signal Check_Hydrolysis Incomplete Hydrolysis? Start->Check_Hydrolysis Check_Degradation Degradation during Hydrolysis? Check_Hydrolysis->Check_Degradation No Optimize_Hydrolysis Optimize Hydrolysis Conditions Check_Hydrolysis->Optimize_Hydrolysis Yes Check_Reduction Inefficient Reduction? Check_Degradation->Check_Reduction No Use_Milder_Method Use Milder Hydrolysis Check_Degradation->Use_Milder_Method Yes Check_Loss Loss during Cleanup? Check_Reduction->Check_Loss No Optimize_Reduction Optimize Reduction Step Check_Reduction->Optimize_Reduction Yes Optimize_Cleanup Optimize Cleanup Protocol Check_Loss->Optimize_Cleanup Yes

Caption: Troubleshooting logic for low DHLNL signal.

References

Technical Support Center: Improving Recovery of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) from Tissue

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery and quantification of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHLNL) and why is it important to measure in tissues?

A1: this compound (DHLNL) is a collagen cross-link, a molecule that provides structural integrity and stability to collagen fibers. The formation of these cross-links is a crucial step in the maturation of collagen. Measuring the levels of DHLNL in tissues can provide insights into collagen metabolism, tissue development, aging, and various pathological conditions such as fibrosis.[1]

Q2: What are the main challenges in recovering DHLNL from tissue samples?

A2: The primary challenges in recovering DHLNL from tissues include:

  • Efficient hydrolysis: Ensuring the complete release of DHLNL from the collagen matrix without causing its degradation.

  • Purification: Effectively separating DHLNL from a complex mixture of other amino acids and tissue components after hydrolysis.

  • Sensitive and specific detection: Accurately quantifying DHLNL, which may be present at low concentrations, without interference from other molecules.

  • Analyte stability: Preventing the degradation of the hydroxylated structure of DHLNL during sample preparation.

Q3: What is the general workflow for analyzing DHLNL in tissue?

A3: The typical workflow involves tissue homogenization, reduction of the immature cross-links, acid hydrolysis to break down the collagen into its constituent amino acids and cross-links, purification of the hydrolysate, and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

Low or No DHLNL Signal
Potential Cause Troubleshooting Step Explanation
Incomplete Hydrolysis Optimize hydrolysis conditions (acid concentration, time, temperature).Insufficient hydrolysis will not efficiently release DHLNL from the collagen backbone.
DHLNL Degradation Use milder hydrolysis conditions or perform a time-course experiment to assess stability.Prolonged exposure to strong acids at high temperatures can lead to the degradation of hydroxylated amino acids.
Inefficient Purification Evaluate different Solid Phase Extraction (SPE) cartridges (e.g., C18, mixed-mode).The choice of SPE sorbent is critical for selectively retaining and eluting DHLNL while removing interfering substances.
Poor Ionization in MS Optimize MS source parameters (e.g., electrospray voltage, gas flows, temperature). Consider derivatization.Suboptimal MS conditions will lead to poor sensitivity. Derivatization can improve ionization efficiency.
Incorrect LC Conditions Verify mobile phase composition, gradient, and column chemistry.Proper chromatographic separation is essential to resolve DHLNL from isomers and other interfering compounds.
High Variability in Results
Potential Cause Troubleshooting Step Explanation
Inconsistent Sample Homogenization Standardize the homogenization procedure and ensure complete tissue disruption.Inhomogeneous samples will lead to variability in the amount of collagen and DHLNL extracted.
Variable SPE Recovery Ensure consistent conditioning, loading, washing, and elution steps. Use an internal standard.Inconsistent SPE technique is a major source of variability. An internal standard can help correct for this.[2][3]
Pipetting Errors Calibrate pipettes regularly and use proper pipetting techniques.Accurate and precise liquid handling is crucial for quantitative analysis.
Matrix Effects in MS Use a stable isotope-labeled internal standard or a surrogate matrix approach for calibration.[1][4]Co-eluting compounds from the tissue matrix can suppress or enhance the ionization of DHLNL, leading to inaccurate quantification.

Experimental Protocols

Protocol 1: Rapid LC-MS/MS Analysis of DHLNL in Lung Tissue

This protocol is adapted from a rapid method developed for human and mouse lung tissue.[1][4][5]

1. Tissue Homogenization:

  • Homogenize 5-10 mg of wet tissue in a suitable buffer. Freeze-drying is not necessary.[4]
  • Centrifuge the homogenate to pellet the extracellular matrix.

2. Reduction:

  • Resuspend the pellet in a buffer containing sodium borohydride (NaBH₄) to reduce the immature Schiff base cross-links to their stable forms.[5]
  • Wash the pellet multiple times to remove excess NaBH₄.

3. Acid Hydrolysis:

  • Hydrolyze the reduced pellet in 6M HCl at 110°C overnight.
  • Dry the hydrolysate under vacuum.

4. Sample Preparation for LC-MS/MS:

  • Reconstitute the dried hydrolysate in a mobile phase-compatible solvent containing a stable isotope-labeled internal standard for DHLNL.

5. LC-MS/MS Analysis:

  • Employ a rapid liquid chromatography method (e.g., 2-minute gradient) coupled with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][4]

Protocol 2: Solid Phase Extraction (SPE) for DHLNL Purification

For complex tissues or when further cleanup is required, an SPE step can be incorporated after acid hydrolysis.

1. SPE Cartridge Selection:

  • C18 cartridges are commonly used for desalting and purifying hydrophobic and moderately polar compounds from tissue hydrolysates.
  • Mixed-mode cation exchange cartridges can also be effective for purifying amino acids.

2. General SPE Procedure:

  • Conditioning: Condition the cartridge with methanol followed by equilibration with an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water).
  • Loading: Load the reconstituted tissue hydrolysate onto the cartridge.
  • Washing: Wash the cartridge with the acidic aqueous solution to remove salts and very polar impurities.
  • Elution: Elute DHLNL with a solvent of higher organic content (e.g., 50-80% methanol or acetonitrile in water with 0.1% trifluoroacetic acid).
  • Dry the eluate and reconstitute for LC-MS/MS analysis.

Quantitative Data

The following table summarizes representative quantitative data for DHLNL in different tissues. Note that values can vary significantly based on age, species, and analytical methodology.

Tissue TypeSpeciesDHLNL Concentration (mol/mol of collagen)Reference
Lung (Healthy)Human~0.5[1]
Lung (IPF)Human~1.0[1]
Lung (Fibrotic)MouseIncreased compared to control[1]

Visualizations

Experimental Workflow for DHLNL Analysis

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification & Analysis tissue Tissue Sample (5-10 mg) homogenization Homogenization tissue->homogenization reduction Reduction (NaBH4) homogenization->reduction hydrolysis Acid Hydrolysis (6M HCl, 110°C) reduction->hydrolysis spe Solid Phase Extraction (Optional) hydrolysis->spe If necessary reconstitution Reconstitution in Mobile Phase + Internal Standard hydrolysis->reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: A generalized experimental workflow for the analysis of DHLNL from tissue samples.

Troubleshooting Logic for Low DHLNL Recovery

troubleshooting_low_recovery start Low/No DHLNL Signal check_hydrolysis Is hydrolysis complete? start->check_hydrolysis check_purification Is SPE recovery adequate? check_hydrolysis->check_purification Yes optimize_hydrolysis Optimize hydrolysis: - Time - Temperature - Acid Concentration check_hydrolysis->optimize_hydrolysis No check_lcms Are LC-MS/MS parameters optimal? check_purification->check_lcms Yes test_spe Test different SPE sorbents and elution conditions check_purification->test_spe No optimize_ms Optimize MS source parameters and consider derivatization check_lcms->optimize_ms No end_good Problem Solved check_lcms->end_good Yes optimize_hydrolysis->check_hydrolysis test_spe->check_purification optimize_ms->check_lcms

Caption: A decision tree for troubleshooting low recovery of DHLNL.

References

Technical Support Center: (5S,5'S)-Dihydroxy Lysinonorleucine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5S,5'S)-Dihydroxy Lysinonorleucine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, covering sample preparation, chromatography, and mass spectrometry.

Sample Preparation

Question: I am seeing low recovery of this compound from my samples. What are the possible causes and solutions?

Answer:

Low recovery of this compound can stem from several factors during sample preparation. Here's a breakdown of potential issues and how to address them:

  • Incomplete Protein Hydrolysis: The crosslinked nature of Dihydroxy Lysinonorleucine within collagen and other proteins requires robust hydrolysis to ensure its complete release.

    • Solution: Optimize your acid hydrolysis conditions. While 6 M HCl is standard, ensure sufficient time and temperature (e.g., 110°C for 24 hours) are used. For complex matrices, a pilot study to determine the optimal hydrolysis time is recommended.

  • Analyte Degradation: Although generally stable, prolonged exposure to harsh conditions can lead to degradation.

    • Solution: Hydrolyze samples under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. The presence of phenol during hydrolysis can also protect certain amino acids.

  • Interference from Sample Matrix: High concentrations of salts or other contaminants can interfere with subsequent analytical steps.[1]

    • Solution: Desalting the sample post-hydrolysis using techniques like solid-phase extraction (SPE) or microdialysis is crucial, especially for samples with high salt content.[2]

  • Improper Sample Handling: Adsorption to labware can be a source of sample loss, particularly at low concentrations.

    • Solution: Use low-protein-binding microcentrifuge tubes and pipette tips. Ensure all labware is scrupulously clean.[2]

Question: My sample contains high levels of primary and secondary amines. How will this affect my analysis?

Answer:

Buffers containing high concentrations of primary and secondary amines, such as Tris, can interfere with derivatization steps commonly used in amino acid analysis.[3]

  • Solution: If possible, avoid using these buffers in your sample preparation. If their use is unavoidable, a buffer exchange step via dialysis or a suitable desalting column is necessary prior to derivatization and analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Question: I am observing poor peak shape (tailing or fronting) for my this compound peak. What should I check?

Answer:

Poor peak shape in HPLC can be attributed to several factors related to the column, mobile phase, or sample.

  • Column Degradation: Over time, HPLC columns can degrade, leading to a loss of resolution and poor peak shape.

    • Solution: First, try flushing the column with a strong solvent. If the problem persists, it may be time to replace the column.[4]

  • Mobile Phase Issues: An improperly prepared or degassed mobile phase can cause issues.

    • Solution: Ensure your mobile phase is well-mixed, filtered, and thoroughly degassed. Air bubbles in the system can lead to split peaks and baseline noise.[4]

  • Sample Overload: Injecting too concentrated a sample can lead to peak fronting.

    • Solution: Dilute your sample and reinject.

  • Secondary Interactions: The analyte may be interacting with active sites on the column packing material.

    • Solution: Consider adjusting the mobile phase pH or ionic strength. Adding a small amount of a competing amine to the mobile phase can sometimes mitigate tailing.

Question: My retention times are shifting between runs. What is causing this instability?

Answer:

Retention time shifting is a common HPLC issue that can compromise peak identification.

  • Pump and Solvent Delivery: Inconsistent solvent composition from the pump is a primary cause.

    • Solution: Check for leaks in the pump and ensure check valves are functioning correctly. Prime the pump thoroughly to remove any air bubbles.[4]

  • Column Temperature Fluctuation: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a stable temperature throughout your analytical run.

  • Mobile Phase Composition: Even small changes in the mobile phase preparation can lead to shifts.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements of all components.

Mass Spectrometry (MS) Analysis

Question: I am having trouble achieving good sensitivity for this compound in my LC-MS/MS analysis. How can I improve it?

Answer:

Low sensitivity in MS can be a complex issue involving both the sample and the instrument.

  • Ion Suppression: Components of the sample matrix can co-elute with your analyte and suppress its ionization in the MS source.[5]

    • Solution: Improve your sample clean-up. Techniques like phospholipid removal can be beneficial for biological samples.[5] Also, optimizing the chromatography to separate the analyte from interfering matrix components is crucial.

  • Suboptimal MS Parameters: The settings for the ion source and mass analyzer may not be optimal for your analyte.

    • Solution: Perform a thorough optimization of MS parameters, including electrospray voltage, gas flows, and collision energy, using a pure standard of this compound.

  • Inefficient Derivatization: If using a derivatization strategy to enhance ionization, the reaction may be incomplete.

    • Solution: Optimize the derivatization reaction conditions, such as reagent concentration, pH, temperature, and reaction time.

Question: I am unsure if the peak I am seeing corresponds to this compound or one of its isomers. How can I confirm its identity?

Answer:

Distinguishing between stereoisomers like this compound and (5S,5'R)-Dihydroxy Lysinonorleucine can be challenging.

  • Chromatographic Separation: Standard reversed-phase HPLC may not separate these isomers.

    • Solution: The use of a chiral column or chiral derivatizing agents that can be separated on a standard column is necessary to resolve the different stereoisomers.

  • Tandem Mass Spectrometry (MS/MS): While MS/MS can confirm the elemental composition and fragmentation pattern, it generally cannot distinguish between stereoisomers.

    • Solution: Use MS/MS in conjunction with chiral chromatography. The fragmentation pattern can help confirm that the peak is a Dihydroxy Lysinonorleucine isomer.

Quantitative Data Summary

For accurate quantification, the use of an internal standard is highly recommended. An isotopically labeled version of this compound would be ideal.

ParameterRecommended Value/RangeNotes
Hydrolysis Conditions 6 M HCl, 110°C, 24 hoursUnder inert atmosphere
Sample Concentration (for analysis) 0.1 µg/µL to 1 µg/µLDilute if peak fronting is observed[3]
Injection Volume 5 - 20 µLDependent on system sensitivity
Column Temperature 30 - 40°CMaintain stable temperature

Experimental Protocols

Protocol 1: Acid Hydrolysis of Protein Samples for Dihydroxy Lysinonorleucine Analysis

  • Accurately weigh approximately 1-5 mg of the protein sample into a hydrolysis tube.

  • Add 1 mL of 6 M HCl containing 1% phenol.

  • Freeze the sample in liquid nitrogen.

  • Evacuate the tube and seal it under vacuum or backfill with nitrogen.

  • Place the sealed tube in an oven at 110°C for 24 hours.

  • After hydrolysis, cool the tube and centrifuge to collect the hydrolysate.

  • Open the tube and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried hydrolysate in a suitable buffer (e.g., 0.1 M HCl) for analysis.

  • Proceed with desalting if necessary.

Protocol 2: General HPLC-MS/MS Analysis

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient from 2% to 50% Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).

    • Precursor Ion (m/z): 308.18 (for [M+H]+).

    • Product Ions: To be determined by infusion of a standard. Common losses include H2O and NH3.

    • Optimization: Optimize source parameters (voltages, gas flows, temperature) and collision energy for maximum signal intensity.

Visualizations

Troubleshooting_Workflow cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions No_Peak No or Low Peak Intensity Sample_Prep Sample Preparation Issue No_Peak->Sample_Prep Is sample prep adequate? HPLC_Issue HPLC System Malfunction No_Peak->HPLC_Issue Is the HPLC performing correctly? MS_Issue Mass Spec Sensitivity No_Peak->MS_Issue Is the MS optimized? Check_Hydrolysis Verify Hydrolysis Efficiency Sample_Prep->Check_Hydrolysis Improve_Cleanup Enhance Sample Cleanup Sample_Prep->Improve_Cleanup Check_Leaks Inspect for System Leaks HPLC_Issue->Check_Leaks Optimize_MS Optimize MS Parameters MS_Issue->Optimize_MS HPLC_Peak_Shape_Issues cluster_symptom Symptom cluster_causes Potential Causes cluster_solutions Solutions Poor_Peak Poor Peak Shape (Tailing/Fronting) Column_Problem Column Degradation/ Contamination Poor_Peak->Column_Problem Mobile_Phase_Problem Mobile Phase Issue Poor_Peak->Mobile_Phase_Problem Sample_Problem Sample Overload/ Matrix Effects Poor_Peak->Sample_Problem Flush_Replace_Column Flush or Replace Column Column_Problem->Flush_Replace_Column Prepare_Fresh_MP Prepare Fresh Mobile Phase Mobile_Phase_Problem->Prepare_Fresh_MP Dilute_Sample Dilute Sample Sample_Problem->Dilute_Sample

References

Technical Support Center: Enhancing (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) Detection in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) detection in plasma.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the detection and quantification of DHLNL in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Issue 1: Low or No DHLNL Signal

Potential Cause Recommended Solution
Inefficient Sample Preparation 1. Optimize Protein Precipitation: Ensure complete protein removal as they can interfere with detection. Test different organic solvents like acetonitrile, methanol, or a mixture.[1] 2. Evaluate Solid-Phase Extraction (SPE): For cleaner samples, consider using a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent suitable for polar analytes like DHLNL.
Poor Ionization Efficiency 1. Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization of amino acids. Experiment with acidic modifiers like formic acid or acetic acid to promote protonation in positive ion mode. 2. Consider Derivatization: Derivatizing DHLNL can improve its chromatographic retention and ionization efficiency.
Suboptimal Mass Spectrometry Parameters 1. Optimize Source Parameters: Systematically tune the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the DHLNL signal.[2] 2. Confirm MRM Transitions: Ensure the selected precursor and product ion masses for Multiple Reaction Monitoring (MRM) are correct and optimize the collision energy for each transition to achieve the best fragmentation and signal intensity.
Instrument Contamination 1. Clean the Ion Source: Contamination in the ion source can lead to signal suppression.[3] Follow the manufacturer's protocol for cleaning the source components. 2. Perform System Washes: Run blank injections with a strong organic solvent to wash the LC system and column.

Issue 2: High Background Noise or Matrix Effects

Potential Cause Recommended Solution
Ion Suppression 1. Improve Chromatographic Separation: Ensure DHLNL is chromatographically separated from co-eluting matrix components that can cause ion suppression.[4][5] Consider using a HILIC or mixed-mode chromatography column for better retention and separation of polar compounds.[6] 2. Dilute the Sample: Diluting the plasma extract can reduce the concentration of interfering matrix components, thereby minimizing ion suppression.[4] 3. Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with DHLNL can help to compensate for signal variability caused by matrix effects.
Contamination from Sample Collection/Processing 1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of LC-MS grade to avoid introducing contaminants. 2. Proper Sample Handling: Use appropriate collection tubes (e.g., EDTA plasma) and minimize freeze-thaw cycles which can alter the sample matrix.[7]
Carryover 1. Optimize Autosampler Wash Method: Use a strong wash solvent and ensure a sufficient wash volume and time between injections to prevent carryover from one sample to the next.[3]

Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase 1. Adjust Mobile Phase: For basic compounds like DHLNL, adding a small amount of an amine modifier (e.g., triethylamine) to the mobile phase can help reduce peak tailing by blocking active sites on the silica-based column.[8] 2. Use a Different Column Chemistry: Consider columns with alternative stationary phases, such as those with charged surfaces, that can improve the peak shape for charged analytes.[9]
Mismatch Between Sample Solvent and Mobile Phase 1. Solvent Matching: The solvent used to reconstitute the final sample extract should be as close in composition as possible to the initial mobile phase conditions to avoid peak distortion.[10] Injecting a sample in a much stronger solvent than the mobile phase can lead to peak fronting or splitting.[11]
Column Overload 1. Reduce Injection Volume/Concentration: Injecting too much analyte can lead to peak broadening and fronting. Reduce the amount of sample injected onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation method for DHLNL in plasma?

A1: The optimal method depends on the required sensitivity and throughput.

  • Protein Precipitation (PPT): This is a simple and high-throughput method. Add a cold organic solvent (e.g., 3:1 acetonitrile to plasma) to precipitate proteins, centrifuge, and analyze the supernatant.[1] This method may be sufficient for initial screening but might suffer from higher matrix effects.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner sample extract, leading to lower matrix effects and potentially higher sensitivity. A mixed-mode cation exchange or a HILIC-based SPE cartridge would be suitable for the polar and basic nature of DHLNL.

Q2: Which type of LC column is recommended for DHLNL analysis?

A2: Due to its polar nature, retaining DHLNL on a traditional reversed-phase C18 column can be challenging.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are well-suited for retaining and separating highly polar compounds like amino acids.[6] They typically use a high percentage of organic solvent in the mobile phase, which can also enhance ESI sensitivity.[6]

  • Mixed-Mode Chromatography: These columns offer a combination of reversed-phase and ion-exchange retention mechanisms, providing unique selectivity for polar and charged analytes.[9]

Q3: How can I improve the sensitivity of my LC-MS/MS method for DHLNL?

A3: To enhance sensitivity:

  • Optimize Sample Preparation: Use a more rigorous sample cleanup method like SPE to reduce matrix suppression.

  • Derivatization: Chemical derivatization can improve the chromatographic properties and ionization efficiency of DHLNL.

  • Optimize MS Parameters: Fine-tune all ESI source parameters and MRM transitions (precursor/product ions and collision energy) to maximize the signal response for DHLNL.

  • Use a Microflow or Nanoflow LC System: Reducing the flow rate can increase ionization efficiency and thus sensitivity.[4]

Q4: What are the ideal mobile phases for DHLNL analysis?

A4: For HILIC, a typical mobile phase would consist of a high percentage of acetonitrile (e.g., >80%) with an aqueous component containing a buffer (e.g., ammonium formate or ammonium acetate) to maintain a stable pH and improve peak shape. For mixed-mode chromatography, the mobile phase composition will depend on the specific column chemistry but will likely involve a combination of organic solvent and a buffered aqueous phase.

Q5: Should I use positive or negative ion mode for DHLNL detection?

A5: Given that DHLNL has two primary amine groups, it is expected to ionize well in positive ion mode via protonation ([M+H]+). It is always recommended to perform an initial infusion of a DHLNL standard in both positive and negative ion modes to confirm which polarity yields a better response.

Experimental Protocols

Protocol 1: Plasma Protein Precipitation

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis using HILIC

  • LC Column: A HILIC column (e.g., amide or zwitterionic phase).

  • Mobile Phase A: 10 mM Ammonium Formate in water, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS Detection: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions: To be determined by infusing a pure standard of DHLNL.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge1 Centrifugation ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lcms HILIC LC-MS/MS reconstitute->lcms Inject data Data Acquisition lcms->data processing Data Processing data->processing results Results processing->results

Caption: A typical experimental workflow for DHLNL analysis in plasma.

troubleshooting_low_signal cluster_investigate Investigation Steps cluster_solutions Potential Solutions start Low/No DHLNL Signal check_ms Check MS Performance (Tune & Calibrate) start->check_ms check_lc Check LC Performance (Peak Shape of Standard) start->check_lc check_prep Evaluate Sample Prep (Spike Recovery) start->check_prep optimize_ms Optimize Source Parameters & MRM Transitions check_ms->optimize_ms If MS performance is poor optimize_lc Change Column/Mobile Phase check_lc->optimize_lc If peak shape is poor optimize_prep Improve Sample Cleanup (SPE) or Consider Derivatization check_prep->optimize_prep If recovery is low

Caption: Troubleshooting logic for low or no DHLNL signal.

References

best practices for storing (5S,5'S)-Dihydroxy Lysinonorleucine standards

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (5S,5'S)-Dihydroxy Lysinonorleucine Standards

This guide provides best practices for the storage and handling of this compound standards to ensure their stability and integrity for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound standards?

This compound standards should be stored at -20°C for optimal stability. This recommendation is based on storage information for the closely related stereoisomer, (5R,5'R)-Dihydroxy Lysinonorleucine.

Q2: The product information mentions that this compound is hygroscopic. What does this mean and how should I handle it?

"Hygroscopic" indicates that the compound readily absorbs moisture from the atmosphere. To handle a hygroscopic compound properly, you should:

  • Always store it in a tightly sealed container.

  • Minimize the time the container is open to the air.

  • Work in a controlled environment, such as a glove box or a room with low humidity, whenever possible.

  • Allow the container to warm to room temperature before opening to prevent condensation from forming on the product.

Q3: What are the potential signs of degradation of the this compound standard?

Potential signs of degradation, which can be caused by improper storage (e.g., exposure to moisture or elevated temperatures), may include:

  • Changes in physical appearance, such as discoloration or clumping.

  • Difficulty in dissolving the standard.

  • Inconsistent or unexpected results in your experiments, such as shifts in retention time in chromatography or altered mass spectrometry profiles.

Q4: How should I prepare solutions of this compound?

Given its hygroscopic nature, it is crucial to handle the solid standard in a low-humidity environment. Solutions should be prepared using high-purity, anhydrous solvents if possible. For aqueous solutions, use freshly prepared, high-purity water. Once in solution, the stability may vary, so it is advisable to prepare fresh solutions for each experiment or conduct stability studies for your specific solvent and storage conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Difficulty Dissolving the Standard The standard may have absorbed moisture, leading to clumping.Ensure the standard is brought to room temperature before opening. Handle in a low-humidity environment. Gentle vortexing or sonication may aid dissolution.
Inconsistent Chromatographic Peak Areas This could be due to degradation of the standard or inconsistencies in solution preparation.Prepare fresh solutions from the solid standard for each set of experiments. Ensure accurate and consistent pipetting. Verify the stability of the standard in your chosen solvent.
Unexpected Peaks in Analysis The standard may be degrading, or there may be contamination.Review storage and handling procedures. Prepare a fresh solution and re-analyze. If the issue persists, consider acquiring a new standard.

Storage Conditions Summary

Parameter Recommendation
Temperature -20°C
Atmosphere Store in a tightly sealed container to protect from moisture. A desiccator can provide additional protection.
Light While not explicitly stated, it is good practice to store chemical standards protected from light.

Experimental Workflow for Handling Standards

G cluster_storage Storage cluster_preparation Preparation for Use cluster_experiment Experimentation cluster_cleanup Post-Use storage Store at -20°C in a tightly sealed container bring_to_rt Bring to Room Temperature before opening storage->bring_to_rt Retrieve low_humidity Handle in a low humidity environment (e.g., glove box) bring_to_rt->low_humidity weigh Weigh the required amount quickly and accurately low_humidity->weigh dissolve Dissolve in appropriate high-purity solvent weigh->dissolve use_immediately Use the solution immediately for best results dissolve->use_immediately reseal Tightly reseal the original container use_immediately->reseal If standard remains return_to_storage Return to -20°C storage reseal->return_to_storage

Caption: Workflow for proper storage and handling of hygroscopic standards.

Validation & Comparative

A Comparative Guide to the Validation of an HPLC-MS/MS Method for (5S,5'S)-Dihydroxy Lysinonorleucine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL), an immature collagen cross-link. The performance of this method is compared with alternative analytical techniques, supported by experimental data drawn from published research.

Introduction to this compound (DHLNL)

(5S,5'S)-DHLNL is a bivalent immature cross-link found in collagen, the most abundant protein in the extracellular matrix (ECM). The formation and maturation of collagen cross-links are crucial for the tensile strength and stability of connective tissues. Alterations in the abundance of specific cross-links, including DHLNL, are associated with various physiological and pathological processes, such as aging, fibrosis, and certain metabolic bone diseases.[1] Consequently, the accurate quantification of DHLNL in biological samples is essential for understanding disease progression and for the development of novel therapeutic interventions.

HPLC-MS/MS as the Gold Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred method for the quantification of collagen cross-links due to its high sensitivity, specificity, and ability to analyze complex biological matrices.[1][2] This technique allows for the precise measurement of DHLNL, distinguishing it from other structurally similar cross-links.

Experimental Protocols

This section details the methodologies for a representative HPLC-MS/MS method for DHLNL analysis, compiled from current literature.

Sample Preparation: A Critical Step

The analysis of DHLNL from biological tissues is a multi-step process that involves sample hydrolysis to release the cross-links from the collagen backbone, followed by a reduction step to stabilize the immature cross-links.

dot

cluster_prep Sample Preparation Workflow Tissue Homogenization Tissue Homogenization Acid Hydrolysis Acid Hydrolysis Tissue Homogenization->Acid Hydrolysis HCl (e.g., 6M) Reduction (NaBH4) Reduction (NaBH4) Acid Hydrolysis->Reduction (NaBH4) Neutralization Solid Phase Extraction Solid Phase Extraction Reduction (NaBH4)->Solid Phase Extraction Purification Final Extract Final Extract Solid Phase Extraction->Final Extract

Caption: Workflow for the preparation of biological samples for DHLNL analysis.

  • Tissue Homogenization: Biological tissue samples (e.g., lung, cartilage) are homogenized to ensure uniformity.[1]

  • Acid Hydrolysis: The homogenized tissue is subjected to strong acid hydrolysis (typically 6M HCl at elevated temperatures) to break down the collagen protein and release the amino acid cross-links.

  • Reduction: Immature Schiff base cross-links like DHLNL are unstable and require a reduction step, commonly using sodium borohydride (NaBH₄), to convert them into stable, reducible forms for analysis.[1]

  • Solid-Phase Extraction (SPE): The hydrolysate is purified using SPE to remove interfering substances from the complex biological matrix before injection into the HPLC-MS/MS system.

HPLC-MS/MS Instrumentation and Conditions

The following table summarizes typical instrumental parameters for the analysis of DHLNL.

ParameterSpecification
HPLC System Ultra-High Performance Liquid Chromatography (UHPLC) system
Column Cogent Diamond Hydride HPLC column[3]
Mobile Phase A gradient of acetonitrile and water with a suitable modifier (e.g., formic acid)
Flow Rate Optimized for the specific column dimensions (e.g., 0.2-0.5 mL/min)
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) in positive mode
Detection Mode Multiple Reaction Monitoring (MRM)

Method Validation Parameters: A Comparative Overview

The validation of a bioanalytical method is crucial to ensure its reliability for its intended purpose. This section presents a summary of the key validation parameters for the HPLC-MS/MS analysis of DHLNL and compares them with alternative methods. The data presented is a composite from several sources to provide a representative overview.

Validation ParameterHPLC-MS/MS for DHLNLImmunoassay for Pyridinoline/Deoxypyridinoline (Alternative)
Specificity High; capable of resolving DHLNL from other cross-links.Can be subject to cross-reactivity with other molecules.
Linearity (R²) Typically ≥ 0.99Variable, often requires non-linear curve fitting.
Lower Limit of Quantification (LLOQ) ~2.5 ng/mL in a surrogate matrix.[4]Dependent on antibody affinity and assay format.
Limit of Detection (LOD) Lower than LLOQ, in the low ng/mL or high pg/mL range.Generally in the low ng/mL range.
Accuracy (% Bias) Typically within ±15% of the nominal concentration.Can be influenced by matrix effects and cross-reactivity.
Precision (% CV) Intra- and inter-assay precision typically <15%.Intra- and inter-assay precision can be higher than LC-MS/MS.
Recovery Consistent and reproducible across the concentration range.Can be variable due to matrix interference.
Matrix Effect Can be minimized with appropriate sample preparation and internal standards.A significant consideration that can affect accuracy.

dot

cluster_comparison Method Comparison Logic HPLC_MSMS HPLC-MS/MS (DHLNL) High_Specificity High Specificity HPLC_MSMS->High_Specificity Direct_Quantification Direct Quantification of DHLNL HPLC_MSMS->Direct_Quantification Immunoassay Immunoassay (PYR/DPD) High_Throughput High Throughput Immunoassay->High_Throughput Indirect_Marker Indirect Marker of Collagen Turnover Immunoassay->Indirect_Marker

Caption: Logical relationship between analytical methods and their key attributes.

Comparison with Alternative Methods

While HPLC-MS/MS is the benchmark for DHLNL quantification, other methods are available for assessing collagen turnover, primarily by measuring the more abundant mature cross-links, pyridinoline (Pyr) and deoxypyridinoline (Dpd).

Immunoassays (ELISA)

Enzyme-linked immunosorbent assays (ELISAs) are a common alternative for the high-throughput analysis of collagen cross-links.

  • Principle: These assays utilize antibodies that specifically recognize Pyr and Dpd.

  • Advantages: They are generally faster and less expensive than HPLC-MS/MS, making them suitable for screening large numbers of samples.

  • Limitations: Immunoassays measure the mature cross-links, which may not directly reflect the dynamics of the immature cross-link pool where DHLNL resides. Furthermore, the specificity of antibodies can be a concern, with potential for cross-reactivity leading to inaccurate results.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Before the widespread adoption of mass spectrometry, HPLC with fluorescence detection was the standard for cross-link analysis.

  • Principle: This method relies on the natural fluorescence of the pyridinium cross-links (Pyr and Dpd) for detection after chromatographic separation.

  • Advantages: It is a robust and well-established technique.

  • Limitations: It has lower sensitivity and specificity compared to HPLC-MS/MS. It is also not suitable for the direct analysis of non-fluorescent cross-links like DHLNL without derivatization.

Conclusion

The HPLC-MS/MS method for the quantification of this compound offers unparalleled specificity and sensitivity, making it the gold standard for research and clinical applications where accurate measurement of this immature collagen cross-link is critical. While alternative methods like immunoassays provide a high-throughput option for assessing overall collagen turnover through mature cross-links, they lack the specificity for direct DHLNL quantification. The choice of analytical method should be guided by the specific research question, the required level of analytical detail, and the available resources. The continued development and validation of robust HPLC-MS/MS methods will be instrumental in advancing our understanding of the role of collagen cross-linking in health and disease.

References

A Comparative Guide to the Quantification of (5S,5'S)-Dihydroxy Lysinonorleucine: A Review of Current Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current methodologies for the quantification of (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL), a key reducible collagen cross-link. While a formal inter-laboratory validation for DHLNL quantification has not been identified in the published literature, this document summarizes and compares the performance of existing methods based on single-laboratory validation data. The objective is to equip researchers with the necessary information to select and implement a robust analytical method for this emerging biomarker.

This compound is a bivalent immature cross-link found in collagen, the most abundant protein in the extracellular matrix. Alterations in collagen cross-linking are implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis. As such, the accurate quantification of DHLNL in biological matrices is of significant interest for understanding disease mechanisms and for the development of novel therapeutics.

Comparison of Quantification Methods

The primary analytical technique for the quantification of DHLNL is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for the analysis of complex biological samples. The table below summarizes the key performance characteristics of a recently published LC-MS/MS method for the quantification of DHLNL.

ParameterPerformance
Method Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Matrix Human and Mouse Lung Tissue
Sample Preparation Reduction with Sodium Borohydride, Acid Hydrolysis, Solid-Phase Extraction
Linearity (r²) >0.99
Lower Limit of Quantification (LLOQ) 5 ng/mL
Intra-day Precision (%CV) <15%
Inter-day Precision (%CV) <15%
Accuracy (% Recovery) 85-115%

Experimental Protocols

Below is a detailed protocol for the quantification of DHLNL in tissue samples, based on established methodologies.

1. Sample Preparation:

  • Reduction: Tissue homogenates are treated with sodium borohydride (NaBH₄) to stabilize the immature Schiff base cross-links, including DHLNL, by reducing them to stable secondary amines.

  • Acid Hydrolysis: The reduced samples are hydrolyzed using 6M hydrochloric acid at 110°C for 18-24 hours to break down the collagen into its constituent amino acids and cross-links.

  • Solid-Phase Extraction (SPE): The hydrolysate is cleaned up and concentrated using a C18 SPE cartridge to remove interfering substances.

2. LC-MS/MS Analysis:

  • Chromatography: The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate DHLNL from other components.

  • Mass Spectrometry: The analyte is detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transitions monitored for DHLNL are typically m/z 308.2 → 291.2 and 308.2 → 84.1.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the experimental workflow and the conceptual framework for a future inter-laboratory validation study.

experimental_workflow Experimental Workflow for DHLNL Quantification sample Tissue Sample homogenization Homogenization sample->homogenization reduction Reduction with NaBH4 homogenization->reduction hydrolysis Acid Hydrolysis (6M HCl) reduction->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis lcms->data

Caption: A typical workflow for the quantification of this compound.

inter_laboratory_validation Conceptual Framework for Inter-Laboratory Validation protocol Standardized Protocol Definition materials Preparation of Reference Materials protocol->materials labs Distribution to Participating Labs materials->labs analysis Sample Analysis in Each Lab labs->analysis data_collection Centralized Data Collection analysis->data_collection statistical_analysis Statistical Analysis (e.g., ANOVA) data_collection->statistical_analysis report Validation Report Generation statistical_analysis->report

Caption: A proposed workflow for a future inter-laboratory validation study of DHLNL.

correlation of (5S,5'S)-Dihydroxy Lysinonorleucine with tissue mechanical properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between collagen cross-links and the mechanical properties of tissues is paramount for advancements in tissue engineering, regenerative medicine, and the development of therapies for connective tissue disorders. This guide provides a comparative analysis of (5S,5'S)-Dihydroxy-Lysinonorleucine (DHLNL) and other key collagen cross-links, detailing their correlation with tissue mechanics and providing standardized experimental protocols for their evaluation.

Collagen, the most abundant protein in the extracellular matrix, provides the structural framework and tensile strength to tissues. The mechanical integrity of these tissues is critically dependent on the formation of covalent cross-links between collagen molecules. These cross-links can be broadly categorized into two main types: enzymatic and non-enzymatic. (5S,5'S)-Dihydroxy-Lysinonorleucine (DHLNL) is a crucial immature divalent enzymatic cross-link, serving as a precursor to more complex, mature cross-links that ultimately define the stability and mechanical resilience of tissues.

Comparative Analysis of Collagen Cross-Links and Mechanical Properties

The type and density of collagen cross-links significantly influence the mechanical behavior of tissues such as bone, tendon, and cartilage. While DHLNL is an essential intermediate, its direct contribution to tissue stiffness is often considered in the context of its maturation into more stable forms.

Cross-Link TypeAlternative Cross-LinksTissue TypeCorrelation with Mechanical PropertiesSupporting Experimental Data
Enzymatic (Immature) -BoneThe ratio of mature (pyridinoline) to immature (DHLNL + HLNL) cross-links is a positive regressor of fracture toughness. A higher proportion of immature cross-links is associated with reduced bone strength.[1]In a mouse model, a higher ratio of HP/(DHLNL+HLNL) correlated with increased instability fracture toughness (r²=0.208, p<0.05).[1]
Enzymatic (Mature) Pyridinoline (PYD), Deoxypyridinoline (DPD)BoneThe quantity of mature pyridinoline cross-links (LP and HP) are significant positive regressors of tissue strength.[1]Lysyl pyridinoline (LP) content correlated with bone strength (r²=0.159, p=0.014), as did hydroxylysyl pyridinoline (HP) (r²=0.112, p<0.05).[1]
Enzymatic (Mature) Hydroxylysylpyridinoline (HP)Tendon, LigamentIncreased concentrations of HP are associated with increased tissue maturity and are expected to contribute to higher tensile strength.Fetal bovine tendons and ligaments have significantly lower concentrations of HP compared to adult tissues, suggesting a role in the maturation of mechanical properties.
Non-Enzymatic (AGE) PentosidineTendonIncreased pentosidine cross-linking, an advanced glycation end-product (AGE), leads to increased tissue stiffness and brittleness.[1]In vitro glycation of tendons with ribose resulted in a significant increase in Young's modulus.
Non-Enzymatic (AGE) PentosidineBoneElevated levels of pentosidine are associated with impaired bone mineralization and reduced bone quality.[2][3]In dialysis patients, increased pentosidine levels were inversely correlated with bone-formation rate and mineral apposition rate.[2]

Signaling Pathways and Experimental Workflows

The formation of DHLNL and its subsequent maturation are tightly regulated enzymatic processes. Understanding these pathways and the experimental workflows to study them is crucial for manipulating and assessing tissue mechanics.

Lysyl Oxidase Pathway for Enzymatic Cross-Linking

The initial and rate-limiting step in the formation of DHLNL is catalyzed by the enzyme lysyl oxidase (LOX). This copper-dependent enzyme oxidizes specific lysine and hydroxylysine residues in collagen and elastin to form reactive aldehydes (allysine and hydroxyallysine). These aldehydes then spontaneously react with other lysine or hydroxylysine residues to form immature divalent cross-links like DHLNL.

Lysyl_Oxidase_Pathway cluster_collagen Collagen Fibril Pro-collagen Pro-collagen Tropocollagen Tropocollagen Pro-collagen->Tropocollagen Procollagen Peptidase Reactive_Aldehydes Allysine / Hydroxyallysine Tropocollagen->Reactive_Aldehydes Oxidation Collagen_Fibril Cross-linked Collagen Fibril Lysyl_Oxidase Lysyl Oxidase (LOX) DHLNL (5S,5'S)-Dihydroxy- Lysinonorleucine (Immature Cross-link) Reactive_Aldehydes->DHLNL Condensation Mature_Crosslinks Pyridinoline / Deoxypyridinoline (Mature Cross-links) DHLNL->Mature_Crosslinks Maturation Mature_Crosslinks->Collagen_Fibril

Caption: Enzymatic pathway of collagen cross-linking initiated by lysyl oxidase.

Experimental Workflow: From Tissue to Mechanical Properties

A typical workflow to investigate the correlation between DHLNL and tissue mechanics involves a multi-step process encompassing sample preparation, biochemical analysis, and mechanical testing.

Experimental_Workflow Tissue_Sample Tissue Sample (e.g., Tendon, Bone, Cartilage) Sample_Preparation Sample Preparation (Sectioning, Hydrolysis) Tissue_Sample->Sample_Preparation HPLC_Analysis HPLC-MS/MS Analysis (Quantification of Cross-links) Sample_Preparation->HPLC_Analysis Mechanical_Testing Mechanical Testing (e.g., Tensile Testing, AFM) Sample_Preparation->Mechanical_Testing Data_Analysis Data Analysis and Correlation HPLC_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis

Caption: General workflow for correlating collagen cross-links with tissue mechanics.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. Below are methodologies for the quantification of collagen cross-links and the assessment of tissue mechanical properties.

Quantification of Collagen Cross-Links by HPLC

Objective: To quantify the concentration of DHLNL, pyridinoline, and other cross-links in a tissue sample.

Methodology:

  • Sample Preparation and Hydrolysis:

    • Excise tissue of interest and freeze-dry (lyophilize) to a constant weight.

    • Accurately weigh 5-10 mg of the dried tissue into a hydrolysis vial.

    • Add 1 mL of 6 M HCl to the vial.

    • Hydrolyze the sample at 110°C for 18-24 hours.

    • After hydrolysis, cool the samples and evaporate the HCl under a stream of nitrogen or in a vacuum concentrator.

    • Reconstitute the dried hydrolysate in a known volume of a suitable buffer (e.g., 0.5% heptafluorobutyric acid in 10% acetonitrile).

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 HPLC column.

    • Employ a gradient elution with a mobile phase consisting of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • A typical gradient might be: 0-5 min, 2% B; 5-25 min, 2-20% B; 25-30 min, 20-50% B; followed by a wash and re-equilibration.

    • Set the column temperature to 30-40°C.

  • Detection and Quantification:

    • Use a fluorescence detector for the detection of pyridinoline cross-links (excitation ~330 nm, emission ~395 nm).

    • For DHLNL and other non-fluorescent cross-links, use mass spectrometry (MS) detection (LC-MS/MS).

    • Quantify the cross-links by comparing the peak areas to those of known standards of purified cross-links.

    • Normalize the results to the collagen content of the tissue, which can be determined by measuring the hydroxyproline content in the same hydrolysate.

Measurement of Tissue Mechanical Properties by Tensile Testing

Objective: To determine the tensile properties (e.g., Young's modulus, ultimate tensile strength) of a soft tissue sample.

Methodology:

  • Sample Preparation:

    • Excise the tissue (e.g., tendon, ligament) and keep it hydrated in phosphate-buffered saline (PBS).

    • Cut the tissue into a standardized shape, such as a dumbbell or rectangular strip, using a custom die or scalpel.

    • Measure the cross-sectional area of the sample at multiple points using a laser-based device or a caliper.

  • Testing Procedure:

    • Mount the sample in the grips of a universal testing machine. Cryo-clamps or sandpaper can be used to prevent slippage.

    • Apply a small preload to the sample to remove any slack.

    • Apply a uniaxial tensile load at a constant strain rate (e.g., 1% per second) until the sample fails.

    • Record the load and displacement data throughout the test.

  • Data Analysis:

    • Convert the load-displacement data to a stress-strain curve. Stress is calculated by dividing the load by the initial cross-sectional area, and strain is calculated by dividing the displacement by the initial gauge length.

    • Determine the Young's modulus (a measure of stiffness) from the slope of the linear region of the stress-strain curve.

    • The ultimate tensile strength (UTS) is the maximum stress the sample can withstand before failure.

    • The strain at failure represents the ductility of the tissue.

Measurement of Cartilage Stiffness by Atomic Force Microscopy (AFM)

Objective: To measure the compressive modulus of articular cartilage at the microscale.

Methodology:

  • Sample Preparation:

    • Harvest cartilage tissue and keep it submerged in PBS containing protease inhibitors.

    • If necessary, embed the tissue in a suitable medium and prepare thin sections.

    • Secure the sample to a petri dish or glass slide using a biocompatible adhesive.

  • AFM Setup and Calibration:

    • Use an AFM equipped with a cantilever with a spherical indenter (tip radius typically 5-10 µm).

    • Calibrate the cantilever's spring constant using the thermal noise method or by pressing it against a known reference material.

    • Determine the deflection sensitivity of the photodetector on a hard, non-deformable surface.

  • Indentation Measurement:

    • Approach the cartilage surface with the AFM tip and perform force-indentation measurements at multiple locations.

    • Apply a defined indentation depth or force at a controlled rate.

    • Record the force-versus-indentation curves for both the approach and retraction phases.

  • Data Analysis:

    • Fit the approach portion of the force-indentation curve to an appropriate contact mechanics model, such as the Hertz model, to calculate the Young's modulus of the cartilage.

    • The Hertz model for a spherical indenter is: F = (4/3) * E / (1 - ν²) * R^(1/2) * δ^(3/2), where F is the applied force, E is the Young's modulus, ν is the Poisson's ratio (typically assumed to be 0.5 for cartilage), R is the radius of the indenter, and δ is the indentation depth.

By employing these standardized methodologies, researchers can obtain reliable and comparable data on the relationship between collagen cross-links like (5S,5'S)-Dihydroxy-Lysinonorleucine and the mechanical properties of various tissues, paving the way for new discoveries and therapeutic interventions.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of collagen crosslinks is paramount for understanding tissue mechanics, disease progression, and the efficacy of therapeutic interventions. This guide provides a comprehensive comparison of three widely used analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and the Ninhydrin Assay.

This document outlines the fundamental principles of each technique, presents their comparative performance based on available experimental data, and provides detailed experimental protocols to aid in their implementation.

At a Glance: Comparison of Analytical Methods

The selection of an appropriate analytical method for collagen crosslink analysis depends on the specific research question, the required sensitivity and specificity, and available resources. The following table summarizes the key performance characteristics of HPLC, Mass Spectrometry, and the Ninhydrin Assay.

FeatureHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Ninhydrin Assay
Principle Separation of crosslink molecules based on their physicochemical properties and detection by fluorescence or UV absorbance.Separation by chromatography followed by mass-to-charge ratio analysis for highly specific identification and quantification.Colorimetric assay that quantifies the number of free amino groups, indirectly indicating the degree of crosslinking.
Specificity Good for known, fluorescent crosslinks like pyridinoline (PYD) and deoxypyridinoline (DPD).Very high; can distinguish between structurally similar crosslinks and identify novel crosslinks.Low; measures the overall degree of crosslinking, not specific crosslink types.
Sensitivity Good; can detect picomolar to nanomolar concentrations.Very high; can achieve sub-picomolar to femtomolar detection limits.Moderate; suitable for detecting significant changes in crosslinking.
Quantitative Capability Fully quantitative with appropriate standards.Fully quantitative with the use of internal standards.Semi-quantitative; provides a relative measure of the degree of crosslinking.
Throughput Moderate; sample run times are typically in the range of 10-30 minutes per sample.Moderate to high; newer UPLC-MS/MS methods have reduced run times to a few minutes.[1]High; can be performed in a 96-well plate format for simultaneous analysis of multiple samples.
Cost (Instrument) ModerateHighLow
Cost (Per Sample) Low to moderateHighLow
Key Advantages Robust, reliable, and widely available.Unparalleled specificity and sensitivity.Simple, inexpensive, and high-throughput.
Key Disadvantages Co-elution of interfering compounds can be an issue.Requires significant capital investment and technical expertise.Lacks specificity for different types of crosslinks.

In-Depth Analytical Methodologies

A detailed understanding of the experimental protocols is crucial for the successful implementation and cross-validation of these analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Pyridinoline Crosslinks

HPLC is a cornerstone technique for the quantification of mature, fluorescent collagen crosslinks such as pyridinoline (PYD) and deoxypyridinoline (DPD).

Experimental Protocol:

  • Sample Preparation (Hydrolysis):

    • Lyophilize tissue samples to a constant weight.

    • Hydrolyze a known amount of dried tissue (typically 5-10 mg) in 6 M HCl at 110°C for 24 hours in a sealed, nitrogen-flushed vial.

    • After hydrolysis, evaporate the HCl under vacuum or with a stream of nitrogen.

    • Reconstitute the hydrolysate in a suitable mobile phase, such as 0.5% heptafluorobutyric acid (HFBA).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

    • Mobile Phase A: 0.5% (v/v) HFBA in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it to elute the crosslinks. For example, 0-10% B over 10 minutes, then a steeper gradient to 50% B over the next 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Detection:

    • Fluorescence Detector: Set the excitation wavelength to 295 nm and the emission wavelength to 395 nm for PYD and DPD.

  • Quantification:

    • Generate a standard curve using purified PYD and DPD standards of known concentrations.

    • Calculate the concentration of PYD and DPD in the samples by comparing their peak areas to the standard curve.

    • Normalize the results to the initial dry weight of the tissue or to the total collagen content (determined, for example, by a hydroxyproline assay).

Mass Spectrometry (LC-MS/MS) for Comprehensive Crosslink Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity, enabling the analysis of a wider range of crosslinks, including non-fluorescent and advanced glycation end-products (AGEs).

Experimental Protocol:

  • Sample Preparation (Hydrolysis and Solid-Phase Extraction):

    • Perform acid hydrolysis as described for the HPLC protocol.

    • For complex samples like urine or plasma, a solid-phase extraction (SPE) step may be necessary to remove interfering substances. A cellulose-based SPE column can be used to enrich the crosslinks.

  • Chromatographic Separation (UPLC):

    • Column: A silica hydride-based column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for the separation of polar crosslink molecules.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from a high percentage of mobile phase B to a lower percentage is typically used in HILIC mode.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for targeted quantification of known crosslinks. This involves selecting the precursor ion and a specific fragment ion for each analyte.

  • Quantification:

    • Incorporate stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in instrument response.

    • Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

    • Normalize the results as described for the HPLC method.

Ninhydrin Assay for Determining the Degree of Crosslinking

The ninhydrin assay is a colorimetric method used to determine the number of free amino groups in a protein. In the context of collagen, a decrease in the number of free amino groups is indicative of an increase in the degree of crosslinking.

Experimental Protocol:

  • Sample Preparation:

    • Prepare collagen samples (e.g., collagen films or hydrogels). A non-crosslinked collagen sample should be used as a control.

  • Ninhydrin Reaction:

    • Prepare a ninhydrin solution (e.g., 2% w/v in ethanol).[2]

    • Add a known amount of the collagen sample to a test tube.

    • Add the ninhydrin solution to the test tube and mix.[3][4]

    • Heat the mixture in a boiling water bath for a specific time (e.g., 15-20 minutes).[3][4] This will result in the formation of a purple-colored complex (Ruhemann's purple) if free amino groups are present.[2]

    • Cool the tubes to room temperature.[3][4]

  • Colorimetric Measurement:

    • Add a solvent, such as 50% isopropanol, to elute the colored complex.[3]

    • Measure the absorbance of the solution at 570 nm using a spectrophotometer or a plate reader.[3]

  • Calculation of the Degree of Crosslinking:

    • Create a standard curve using a known concentration of an amino acid with a single free amino group, such as glycine.[3]

    • Determine the concentration of free amino groups in both the crosslinked and non-crosslinked collagen samples from the standard curve.

    • Calculate the degree of crosslinking using the following formula:[3]

      • Degree of Crosslinking (%) = [1 - (Free amino groups in crosslinked sample / Free amino groups in non-crosslinked sample)] x 100

Visualizing the Workflow and Concepts

To further clarify the experimental processes and the underlying principles, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_ms Mass Spectrometry Analysis cluster_ninhydrin Ninhydrin Assay Tissue Tissue Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Tissue->Hydrolysis SPE Solid-Phase Extraction (Optional) Hydrolysis->SPE HPLC_Col C18 Reversed-Phase Column SPE->HPLC_Col UPLC_Col Silica Hydride/HILIC Column SPE->UPLC_Col Fluorescence_Det Fluorescence Detector (Ex: 295nm, Em: 395nm) HPLC_Col->Fluorescence_Det Quant_HPLC Quantification vs. Standards Fluorescence_Det->Quant_HPLC MS_Det Tandem Mass Spectrometer (ESI+) UPLC_Col->MS_Det Quant_MS Quantification vs. Internal Standards MS_Det->Quant_MS Collagen_Sample Collagen Sample Ninhydrin_Reaction Ninhydrin Reaction (Heat) Collagen_Sample->Ninhydrin_Reaction Colorimetric_Read Colorimetric Reading (570nm) Ninhydrin_Reaction->Colorimetric_Read Degree_Calc Calculate Degree of Crosslinking Colorimetric_Read->Degree_Calc

Caption: Comparative workflow of HPLC, Mass Spectrometry, and Ninhydrin Assay.

collagen_crosslinking_pathway cluster_lo_pathway Lysyl Oxidase (LOX) Pathway cluster_age_pathway Advanced Glycation End-product (AGE) Pathway Lysine Lysine/Hydroxylysine Residues Aldehyde Aldehyde Intermediates Lysine->Aldehyde LOX Immature Immature Divalent Crosslinks (e.g., DHLNL, HLNL) Aldehyde->Immature Mature Mature Trivalent Crosslinks (e.g., PYD, DPD) Immature->Mature Reducing_Sugar Reducing Sugars (e.g., Glucose) Schiff_Base Schiff Base Reducing_Sugar->Schiff_Base Amine Free Amino Groups Amine->Schiff_Base Amadori Amadori Product Schiff_Base->Amadori AGEs Advanced Glycation End-products (e.g., Pentosidine) Amadori->AGEs

Caption: Major pathways of collagen crosslink formation.

Conclusion

The cross-validation of different analytical methods is essential for generating robust and reliable data on collagen crosslinking. HPLC provides a well-established and cost-effective method for quantifying specific, abundant crosslinks. Mass spectrometry offers the highest level of specificity and sensitivity, making it ideal for comprehensive crosslink profiling and the analysis of low-abundance species. The ninhydrin assay serves as a valuable, high-throughput screening tool for assessing the overall degree of crosslinking.

By understanding the strengths and limitations of each method, as outlined in this guide, researchers can select the most appropriate technique for their specific needs and confidently interpret their findings in the broader context of collagen biology and pathology.

References

The Shifting Landscape of Collagen Cross-links in Aging: A Comparative Analysis of (5S,5'S)-Dihydroxy Lysinonorleucine and Dehydrohydrolysinonorleucine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the dynamics of immature collagen cross-links reveals a nuanced picture of tissue aging, challenging the long-held belief that aging is solely a story of increasing collagen cross-linking. This guide provides a comparative analysis of two key immature cross-links, (5S,5'S)-Dihydroxy Lysinonorleucine (DHLNL) and its precursor, dehydrohydrolysinonorleucine (deH-HLNL), offering researchers and drug development professionals a comprehensive overview of their roles, quantification, and the biochemical pathways that govern their formation.

The structural integrity and mechanical properties of tissues are largely dictated by the intricate network of cross-links within collagen, the most abundant protein in the extracellular matrix. These cross-links can be broadly categorized into immature and mature forms. While mature cross-links are known to accumulate with age, contributing to tissue stiffening, the dynamics of immature cross-links like DHLNL and deH-HLNL paint a more complex picture of the aging process.

Dehydrohydrolysinonorleucine (deH-HLNL) is an unstable Schiff base intermediate formed enzymatically within collagen fibrils. For analytical purposes, it is chemically reduced to the stable this compound (DHLNL). Therefore, the quantification of DHLNL in laboratory settings reflects the total amount of both deH-HLNL and DHLNL present in the tissue at the time of analysis.

Studies have shown that the levels of immature cross-links, including DHLNL, tend to decrease with age in various tissues. This decline is not always matched by a corresponding increase in mature cross-links, suggesting that the aging process involves a complex remodeling of the collagen cross-link profile rather than a simple linear increase.

Quantitative Analysis of DHLNL in Aging Tissues

The following table summarizes the age-related changes in DHLNL levels observed in different tissues. It is important to note that direct quantification of the unstable deH-HLNL is not feasible; the data presented is for the stabilized DHLNL.

TissueAge GroupDHLNL Levels (moles/mole of collagen)Trend with AgingReference
Human Bone Middle-Aged (42-63 years)Data not specifically isolating DHLNL, but total immature cross-links are higher than in the elderly.Decreases[1]
Elderly (69-90 years)Data not specifically isolating DHLNL, but total immature cross-links are lower than in the middle-aged.Decreases[1]
Mouse Tail Tendon 8 weeks~0.2 (estimated from figures for total immature cross-links)Decreases[2]
96 weeksSignificantly lower than at 8 weeksDecreases[2]

Biochemical Formation Pathway

The formation of deH-HLNL is an enzyme-mediated process that occurs in the extracellular space. It is a critical step in the formation of stable collagen cross-links. The pathway is initiated by the enzyme lysyl oxidase.

Lys1 Two Hydroxylysine Residues Aldehyde Hydroxyallysine (aldehyde) Lys1->Aldehyde Lysyl Oxidase deH_HLNL dehydrohydrolysinonorleucine (Schiff Base Intermediate) Aldehyde->deH_HLNL Spontaneous Condensation DHLNL This compound (Reduced, Stable Form) deH_HLNL->DHLNL Chemical Reduction (e.g., NaBH4) (for analysis)

Biochemical pathway of deH-HLNL formation and its reduction to DHLNL.

Experimental Protocols

The accurate quantification of DHLNL requires a multi-step process involving tissue preparation, chemical reduction, hydrolysis, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol for Quantification of DHLNL in Tissue
  • Tissue Preparation:

    • Excise the tissue of interest and immediately freeze it in liquid nitrogen to halt any enzymatic activity.

    • Lyophilize the frozen tissue to remove water.

    • Pulverize the dried tissue into a fine powder.

  • Reduction of Schiff Bases:

    • Suspend the tissue powder in a phosphate-buffered saline (PBS) solution.

    • Add a fresh solution of sodium borohydride (NaBH₄) in 1 mM NaOH to the suspension. The ratio of reagent to tissue powder should be approximately 1:30 (w/w).[3]

    • Incubate for 2 hours at room temperature with gentle agitation. This step reduces the unstable deH-HLNL (Schiff base) to the stable DHLNL.[3]

    • Wash the reduced tissue powder multiple times with PBS to remove excess NaBH₄.

  • Acid Hydrolysis:

    • Resuspend the washed and reduced tissue pellet in 6 M hydrochloric acid (HCl).

    • Hydrolyze the tissue at 110°C for 24 hours in a sealed, evacuated tube.[3]

    • After hydrolysis, cool the samples and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried hydrolysate in a suitable buffer for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Separate the amino acids in the hydrolysate using a reverse-phase chromatography column (e.g., Atlantis T3).[3]

    • Use a mobile phase gradient suitable for the separation of hydrophilic compounds.

    • Detect and quantify DHLNL using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Use a stable isotope-labeled internal standard for accurate quantification.

Experimental Workflow

The following diagram illustrates the workflow for the analysis of DHLNL from tissue samples.

Start Tissue Sample Collection Homogenization Tissue Homogenization and Pulverization Start->Homogenization Reduction NaBH4 Reduction Homogenization->Reduction Hydrolysis Acid Hydrolysis (6M HCl) Reduction->Hydrolysis LCMS LC-MS/MS Analysis Hydrolysis->LCMS Data Data Analysis and Quantification LCMS->Data

Experimental workflow for DHLNL analysis.

Signaling and Regulation

The formation of deH-HLNL is not regulated by a classical signaling pathway but rather by the activity of the enzyme lysyl oxidase and the availability of its substrates, lysine and hydroxylysine residues in collagen. The expression and activity of lysyl oxidase can be influenced by various factors, including:

  • Growth factors: Transforming growth factor-beta (TGF-β) is a potent inducer of lysyl oxidase expression.

  • Hypoxia: Low oxygen levels can also upregulate lysyl oxidase.

  • Copper availability: Lysyl oxidase is a copper-dependent enzyme, and its activity is reliant on sufficient copper levels.

Conclusion

The study of this compound and its precursor, dehydrohydrolysinonorleucine, provides valuable insights into the dynamic nature of collagen cross-linking in aging. The observed decrease in these immature cross-links with age suggests a complex remodeling process that goes beyond a simple increase in overall cross-linking. For researchers and drug development professionals, understanding these changes is crucial for developing therapeutic strategies that target the extracellular matrix in age-related diseases. The provided protocols and workflows offer a foundation for the accurate and reproducible quantification of these important biomarkers of collagen metabolism.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate role of collagen in tissue mechanics, disease progression, and therapeutic intervention, accurate and robust analysis of collagen crosslinks is paramount. This guide provides a comparative overview of the benchmark standards for collagen crosslink analysis, focusing on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and the Hydroxyproline Assay. We present a synthesis of their performance characteristics, detailed experimental protocols, and a visual representation of the key biological pathway governing collagen cross-linking.

Performance Characteristics of Key Analytical Methods

The choice of analytical method for collagen crosslink analysis depends on the specific research question, the required sensitivity and specificity, and the available instrumentation. The following table summarizes the key performance characteristics of HPLC and LC-MS/MS for the quantification of specific collagen crosslinks, along with the utility of the hydroxyproline assay for total collagen normalization.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r)Intra-Assay CV (%)Inter-Assay CV (%)Recovery (%)
HPLC Pyridinoline (PYD)Not explicitly stated, but quantifiable down to pmol levels[1]Not explicitly stated0.99 (40–2400 µmol/L)[2]<6[2]<8[2]96.2[2]
Deoxypyridinoline (DPD)Not explicitly stated, but quantifiable down to pmol levels[1]Not explicitly stated0.99 (10–400 µmol/L)[2]<6[2]<8[2]93.8[2]
LC-MS/MS Pyridinoline (PYR)6.5 ng/mL[3]21.5 ng/mL[3]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Dihydroxylysinonorleucine (DHLNL)0.6 ng/mL[3]2.0 ng/mL[3]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated
Hydroxyproline Assay Total Collagen (via Hydroxyproline)~0.2 µg[4]Not explicitly statedGood linearity in the range of 0.2-1.0 µg[4]Varies by kitVaries by kitVaries by kit

Note: Direct comparison of LOD and LOQ between HPLC and LC-MS/MS is challenging due to variations in instrumentation, methodologies, and reporting units across different studies. However, LC-MS/MS is generally considered to have superior sensitivity and specificity.[5][6] The Hydroxyproline Assay provides a measure of total collagen content, which is often used to normalize crosslink data.

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible and comparable results in collagen crosslink analysis. Below are representative protocols for the three discussed methods.

I. Sample Preparation for HPLC and LC-MS/MS Analysis of Collagen Crosslinks

This initial sample preparation is a critical step for both HPLC and LC-MS/MS analysis of mature and immature collagen crosslinks.

1. Hydrolysis:

  • Weigh 10-20 mg of lyophilized tissue into a pressure-tight vial.

  • Add 1 mL of 6 M hydrochloric acid (HCl).

  • Hydrolyze at 110°C for 16-24 hours.

  • After hydrolysis, cool the samples and centrifuge to pellet any debris.

  • Transfer the supernatant to a new tube.

2. Enrichment of Crosslinks:

  • Prepare a cellulose column by packing a small column with microcrystalline cellulose.

  • Wash the column with deionized water.

  • Apply the hydrolyzed sample to the column.

  • Wash the column with n-butanol/acetic acid/water (4:1:1, v/v/v) to remove interfering substances.

  • Elute the crosslinks with deionized water.

  • Lyophilize the eluted fraction.

3. Reconstitution:

  • Reconstitute the lyophilized sample in a suitable mobile phase for either HPLC or LC-MS/MS analysis.

II. HPLC Analysis of Pyridinoline (PYD) and Deoxypyridinoline (DPD)

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.01 M n-heptafluorobutyric acid (HFBA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to elute PYD and DPD.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: 30-40°C.

2. Detection:

  • Detector: Fluorescence detector.

  • Excitation Wavelength: ~295 nm.

  • Emission Wavelength: ~395 nm.

3. Quantification:

  • Generate a standard curve using purified PYD and DPD standards.

  • Integrate the peak areas of PYD and DPD in the samples and calculate their concentrations based on the standard curve.

III. LC-MS/MS Analysis of Collagen Crosslinks

1. Chromatographic Conditions:

  • Column: A suitable column for the separation of polar compounds, such as a silica hydride or HILIC column.[5]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution tailored to resolve the specific crosslinks of interest.

  • Flow Rate: Typically 0.2-0.4 mL/min.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • MRM Transitions: Specific precursor-to-product ion transitions for each crosslink of interest (e.g., PYD, DPD, DHLNL, etc.).

  • Collision Energy: Optimized for each MRM transition.

3. Quantification:

  • Prepare a standard curve using known concentrations of purified crosslink standards.

  • Spike samples with a stable isotope-labeled internal standard for each analyte to correct for matrix effects and variations in instrument response.

  • Calculate the analyte concentration based on the ratio of the analyte peak area to the internal standard peak area and the standard curve.

IV. Hydroxyproline Assay for Total Collagen Quantification

This colorimetric assay is a widely used method to determine the total collagen content in a sample by measuring its hydroxyproline concentration.

1. Sample Hydrolysis:

  • Hydrolyze the tissue sample in 6 M HCl at 110-120°C for 3-24 hours.[2]

  • Neutralize the hydrolysate with NaOH.

2. Oxidation:

  • Add Chloramine T solution to the hydrolyzed sample and incubate at room temperature to oxidize the hydroxyproline.[2]

3. Color Development:

  • Add a solution of p-dimethylaminobenzaldehyde (DMAB) and incubate at 60°C.[2] This reaction produces a colored product.

4. Measurement:

  • Measure the absorbance of the solution at approximately 560 nm using a spectrophotometer.[2]

5. Quantification:

  • Generate a standard curve using known concentrations of hydroxyproline.

  • Determine the hydroxyproline concentration in the samples from the standard curve.

  • Convert the hydroxyproline concentration to total collagen content, assuming that hydroxyproline constitutes about 13.5% of the total amino acid composition of collagen.

Visualizing the Molecular Machinery of Collagen Cross-linking

To provide a clearer understanding of the biological processes underlying collagen crosslink formation, the following diagrams illustrate the key enzymatic pathway and a general experimental workflow.

Enzymatic Pathway of Collagen Cross-linking cluster_0 Intracellular Events cluster_1 Extracellular Events Procollagen Synthesis Procollagen Synthesis Hydroxylation Hydroxylation Procollagen Synthesis->Hydroxylation Glycosylation Glycosylation Hydroxylation->Glycosylation Triple Helix Formation Triple Helix Formation Glycosylation->Triple Helix Formation Secretion Secretion Triple Helix Formation->Secretion Procollagen Peptidase Procollagen Peptidase Secretion->Procollagen Peptidase Cleavage of propeptides Tropocollagen Tropocollagen Procollagen Peptidase->Tropocollagen Lysyl Oxidase Lysyl Oxidase Tropocollagen->Lysyl Oxidase Oxidative deamination of Lys/Hyl Collagen Fibril Collagen Fibril Tropocollagen->Collagen Fibril Self-assembly Aldehyde Formation Aldehyde Formation Lysyl Oxidase->Aldehyde Formation Spontaneous Condensation Spontaneous Condensation Aldehyde Formation->Spontaneous Condensation Reaction with other Lys/Hyl Immature Crosslinks Immature Crosslinks Spontaneous Condensation->Immature Crosslinks Mature Crosslinks Mature Crosslinks Immature Crosslinks->Mature Crosslinks Maturation Mature Crosslinks->Collagen Fibril Stabilization

Caption: Enzymatic pathway of collagen cross-linking.

Experimental Workflow for Collagen Crosslink Analysis Tissue Sample Tissue Sample Lyophilization Lyophilization Tissue Sample->Lyophilization Hydrolysis (6M HCl) Hydrolysis (6M HCl) Lyophilization->Hydrolysis (6M HCl) Enrichment (Cellulose Chromatography) Enrichment (Cellulose Chromatography) Hydrolysis (6M HCl)->Enrichment (Cellulose Chromatography) Analysis Analysis Enrichment (Cellulose Chromatography)->Analysis HPLC HPLC Analysis->HPLC LC-MS/MS LC-MS/MS Analysis->LC-MS/MS Hydroxyproline Assay Hydroxyproline Assay Analysis->Hydroxyproline Assay Data Analysis Data Analysis HPLC->Data Analysis LC-MS/MS->Data Analysis Hydroxyproline Assay->Data Analysis Quantification & Normalization Quantification & Normalization Data Analysis->Quantification & Normalization

Caption: General experimental workflow for collagen crosslink analysis.

References

Safety Operating Guide

Navigating the Disposal of (5S,5'S)-Dihydroxy Lysinonorleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(5S,5'S)-Dihydroxy Lysinonorleucine is intended for laboratory use only and may be a controlled product in some countries, necessitating adherence to relevant regulations. [1] Due to the lack of a specific SDS, the following guidelines for the disposal of a non-hazardous amino acid derivative should be followed, with the critical understanding that a substance-specific SDS must be obtained from the supplier for definitive procedures.

Immediate Safety and Handling Considerations

Prior to disposal, proper handling and storage are paramount to minimize risks. While detailed toxicological data for this compound is not publicly available, it is prudent to treat it with the standard care afforded to all laboratory chemicals.

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.

Step-by-Step Disposal Protocol

The following protocol is a general guideline for the disposal of small quantities of this compound, assuming it is classified as a non-hazardous chemical. This procedure is a substitute for a specific SDS and should be adapted based on institutional protocols and local regulations.

  • Waste Characterization: The first step is to determine if the waste is hazardous. In the absence of an SDS, a conservative approach is recommended. Consider any reactions or mixtures involving the compound that could alter its properties and potentially render it hazardous.

  • Small Quantities (Milligram to Gram Scale):

    • Dissolution: Dissolve the compound in a large volume of water. Amino acids are generally water-soluble.

    • Neutralization (if applicable): Check the pH of the solution. If it is significantly acidic or basic, neutralize it to a pH between 6 and 8 using a suitable acid or base.

    • Drain Disposal: For small, neutralized, aqueous solutions of non-hazardous amino acid derivatives, drain disposal with copious amounts of water may be permissible. However, this is highly dependent on local wastewater regulations. Consult your institution's Environmental Health and Safety (EHS) office before proceeding.

  • Large Quantities or Undiluted Waste:

    • Containerization: Place the waste in a clearly labeled, sealed, and appropriate waste container. The label should include the full chemical name: "this compound."

    • Waste Segregation: Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management plan.

    • Hazardous Waste Collection: Arrange for pickup by your institution's hazardous waste management service. They will ensure disposal in accordance with federal, state, and local regulations.

Quantitative Data Summary

Due to the absence of specific experimental data on the disposal of this compound, a quantitative data table cannot be generated. Researchers should maintain meticulous records of the quantities of the compound used and disposed of, in line with good laboratory practice and institutional requirements.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound.

DisposalWorkflow start Start: (5S,5'S)-Dihydroxy Lysinonorleucine Waste sds_check Obtain and Review Supplier's Safety Data Sheet (SDS) start->sds_check sds_available SDS Available? sds_check->sds_available follow_sds Follow Specific Disposal Instructions in SDS sds_available->follow_sds Yes no_sds SDS Not Available: Assume Non-Hazardous with Caution sds_available->no_sds No end End of Disposal Process follow_sds->end waste_assessment Assess Waste Characteristics (Quantity, Concentration, Mixtures) no_sds->waste_assessment small_quantity Small Quantity & Aqueous Solution? waste_assessment->small_quantity large_quantity Large Quantity or Undiluted Waste small_quantity->large_quantity No check_local_reg Consult Institutional EHS & Local Wastewater Regulations small_quantity->check_local_reg Yes containerize Package in Labeled, Sealed Container large_quantity->containerize drain_disposal Permissible for Drain Disposal? check_local_reg->drain_disposal neutralize_dilute Neutralize (if necessary) and Dilute with Copious Water drain_disposal->neutralize_dilute Yes drain_disposal->containerize No drain Dispose Down Drain neutralize_dilute->drain drain->end hazardous_waste Arrange for Hazardous Waste Collection containerize->hazardous_waste hazardous_waste->end

Caption: Disposal decision workflow for this compound.

Disclaimer: The information provided is a general guide and should not replace the specific instructions found in a Safety Data Sheet or the protocols established by your institution's Environmental Health and Safety department. Always prioritize obtaining the SDS from your chemical supplier for the most accurate and compliant disposal procedures.

References

Essential Safety and Logistical Information for Handling (5S,5'S)-Dihydroxy Lysinonorleucine

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Standard laboratory PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling (5S,5'S)-Dihydroxy Lysinonorleucine.

Body Part Personal Protective Equipment Specifications & Rationale
Eyes Chemical Splash GogglesProvides a seal around the eyes to protect against splashes of liquids.[2] Safety glasses with side shields offer minimum protection.[2]
Face Shield (Optional but Recommended)To be worn over safety goggles for maximum protection from splashes to the face and neck, especially when handling larger quantities or there is a higher risk of splashing.[2]
Hands Nitrile GlovesOffers protection against incidental contact with a wide range of chemicals. Inspect gloves for any tears or perforations before use and change them frequently.[3]
Body Laboratory CoatShould be buttoned and have long sleeves to protect the skin and personal clothing from potential spills.[3]
Feet Closed-toe ShoesMandatory in a laboratory setting to protect feet from spills and falling objects.[1][4] Perforated shoes or sandals are not permitted.[1]

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling Protocol
  • Work Area Preparation : Designate a specific, clean, and uncluttered area for handling the compound.

  • Ventilation : Handle this compound in a well-ventilated area. For procedures that may generate aerosols, use a chemical fume hood.[2][5]

  • Avoid Ingestion and Inhalation : Never taste or intentionally inhale chemicals.[1] Use a pipette bulb or other appropriate device for transferring liquids; never use mouth suction.[1][3]

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Avoid touching your face, eyes, or personal items while wearing gloves.

  • Spill Cleanup : In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, follow your institution's emergency procedures.

Storage Protocol
  • Container : Store the compound in a tightly sealed, clearly labeled container.

  • Location : Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

The disposal of chemical waste must comply with institutional and local regulations. The following is a general guideline for the disposal of non-hazardous, water-soluble amino acid derivatives.

Waste Type Disposal Method Guidelines
Aqueous Solutions Drain DisposalFor small quantities of non-hazardous, water-soluble solutions, flush down the drain with a large volume of water (at least 20 times the volume of the solution).[6][7] Always check with your institution's Environmental Health and Safety (EHS) office before disposing of any chemical down the drain.[7]
Solid Waste (e.g., contaminated paper towels) Regular TrashSolid waste that is not contaminated with hazardous materials can typically be disposed of in the regular trash.[7][8]
Empty Containers Regular Trash or RecyclingRinse empty containers thoroughly with water before disposal.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Information (Assume non-hazardous, handle with care) B Don Personal Protective Equipment (PPE) (Lab coat, gloves, goggles) A->B C Weigh/Measure Compound (In a designated, clean area) B->C D Perform Experiment (In well-ventilated area or fume hood) C->D E Decontaminate Work Surface D->E F Dispose of Waste (Follow institutional guidelines) E->F G Remove PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.